molecular formula C8H9NO2 B168554 2-(6-Methylpyridin-3-yl)acetic acid CAS No. 19733-96-1

2-(6-Methylpyridin-3-yl)acetic acid

Katalognummer: B168554
CAS-Nummer: 19733-96-1
Molekulargewicht: 151.16 g/mol
InChI-Schlüssel: DWTRPWLHNATUPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Methylpyridin-3-yl)acetic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(6-methylpyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-2-3-7(5-9-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTRPWLHNATUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626362
Record name (6-Methylpyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19733-96-1
Record name (6-Methylpyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-methylpyridin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 2-(6-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19733-96-1

This technical guide provides a comprehensive overview of 2-(6-Methylpyridin-3-yl)acetic acid, a key intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and applications.

Physicochemical Properties

This compound is a pyridine derivative containing a carboxylic acid functional group.[1] It is typically a solid at room temperature and finds its primary application as a building block in the synthesis of more complex molecules.[1]

PropertyValueReference
CAS Number 19733-96-1[2][3][4][5]
Molecular Formula C8H9NO2[2][3][5]
Molecular Weight 151.16 g/mol [5]
Melting Point 73-74 °C[5]
Boiling Point 298.721 °C at 760 mmHg[3]
Density 1.196 g/cm³[3]
Appearance White to off-white or light yellow crystalline powder/solid[1]
Synonyms (6-methyl-3-pyridyl)acetic acid, 6-methyl-3-pyridineacetic acid[1][2]

Synthesis

A definitive, publicly available, and detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, as it is primarily an intermediate. However, a plausible and common synthetic route for this class of compounds is the hydrolysis of the corresponding nitrile, 2-(6-methylpyridin-3-yl)acetonitrile. This two-step process would involve the cyanomethylation of a 6-methyl-3-halopyridine followed by hydrolysis.

Proposed Experimental Protocol:

Step 1: Synthesis of 2-(6-methylpyridin-3-yl)acetonitrile

This step involves the reaction of 3-chloro-6-methylpyridine with a cyanide source, such as sodium cyanide, often catalyzed by a palladium complex.

  • To a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-6-methylpyridine (1 equivalent), sodium cyanide (1.2 equivalents), a palladium catalyst such as Pd2(dba)3 (0.02 equivalents), and a phosphine ligand such as Xantphos (0.04 equivalents).

  • Add a suitable anhydrous solvent, such as dioxane or toluene.

  • Heat the reaction mixture to a temperature between 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(6-methylpyridin-3-yl)acetonitrile.

Step 2: Hydrolysis of 2-(6-methylpyridin-3-yl)acetonitrile to this compound

The nitrile is then hydrolyzed to the carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is presented here.

  • To a round-bottom flask, add 2-(6-methylpyridin-3-yl)acetonitrile (1 equivalent) and a solution of concentrated hydrochloric acid or sulfuric acid (e.g., 6M HCl).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The progress of the hydrolysis can be monitored by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-4) using a base, such as a saturated solution of sodium hydroxide, to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

G cluster_step1 Step 1: Cyanomethylation cluster_step2 Step 2: Hydrolysis 3_chloro_6_methylpyridine 3-Chloro-6-methylpyridine acetonitrile_intermediate 2-(6-Methylpyridin-3-yl)acetonitrile 3_chloro_6_methylpyridine->acetonitrile_intermediate Dioxane, 100-120°C NaCN_Pd_catalyst NaCN, Pd Catalyst (e.g., Pd2(dba)3/Xantphos) final_product This compound acetonitrile_intermediate->final_product acetonitrile_intermediate->final_product acid_hydrolysis Acid Hydrolysis (e.g., 6M HCl, Reflux)

Proposed Synthesis Workflow for this compound.

Applications in Drug Development

The primary documented application of this compound is as a crucial intermediate in the synthesis of Etoricoxib . Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis and other inflammatory conditions.

In the synthesis of Etoricoxib, this compound or its derivatives are used to construct the core structure of the final drug molecule. Patents describing the synthesis of Etoricoxib often refer to precursors that would be derived from this compound, highlighting its importance in the manufacturing process of this widely used pharmaceutical agent.

G start Starting Materials intermediate1 6-Methylnicotinic Acid Ester start->intermediate1 intermediate2 4-(Methylsulfonyl)phenylacetic Acid Derivative start->intermediate2 target_acid This compound (or its precursor) intermediate1->target_acid Synthesis coupling Coupling & Cyclization Reactions intermediate2->coupling target_acid->coupling etoricoxib Etoricoxib coupling->etoricoxib

Role of this compound in the Synthesis of Etoricoxib.

Biological Activity and Signaling Pathways

As a synthetic intermediate, there is a lack of published data on the specific biological activity or interaction with signaling pathways of this compound itself. Its significance lies in its incorporation into the structure of pharmacologically active compounds like Etoricoxib. The biological activity of Etoricoxib is well-characterized and involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain.

Spectral Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry would be essential for the structural confirmation and purity assessment of this compound. While specific spectra are not provided here, they are typically available from commercial suppliers or can be obtained upon synthesis and purification.

Safety Information

For research and development purposes, this compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

References

An In-depth Technical Guide to the Physical Properties of 2-(6-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Methylpyridin-3-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical agents, including COX-2 inhibitors. A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in synthetic and formulation studies. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by general experimental methodologies for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and supplier information. It is important to note that some of these properties, particularly the pKa, are predicted values and experimental verification is recommended for critical applications.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [1][3]
Appearance Off-white to light yellow solid[4]
Melting Point 73-74 °C[1]
Boiling Point 298.721 °C at 760 mmHg125-127 °C (pressure not specified)[1][2]
Density ~1.196 g/cm³[1]
pKa (Predicted) 3.68 ± 0.10[1]
Solubility Soluble in polar solvents such as water and alcohols.[4]
Vapor Pressure 0.001 mmHg at 25°C[2]
Flash Point 134.462 °C[2]
Refractive Index 1.55[2]

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively published, the following are detailed, standard methodologies employed for such characterizations in organic chemistry.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of this compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) close to the expected melting point.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid. For high-boiling point solids like this compound, distillation under reduced pressure is often employed to prevent decomposition.

Apparatus:

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Thermometer

  • Vacuum source and manometer (for vacuum distillation)

  • Boiling chips

Procedure (Atmospheric Pressure):

  • A sample of the compound is placed in the round-bottom flask along with boiling chips.

  • The distillation apparatus is assembled.

  • The sample is heated gently.

  • The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected. This temperature is the boiling point.

Procedure (Vacuum Distillation):

  • The procedure is similar to atmospheric distillation, but the apparatus is connected to a vacuum source.

  • The pressure is reduced to the desired level and recorded.

  • The sample is heated, and the temperature at which it boils and distills is recorded as the boiling point at that specific pressure.

Solubility Assessment

A qualitative or quantitative determination of solubility is essential for purification and formulation.

Procedure (Qualitative):

  • A small, measured amount of this compound is added to a test tube.

  • A measured volume of a solvent (e.g., water, ethanol, acetone) is added.

  • The mixture is agitated at a constant temperature.

  • Observations are made to determine if the solid dissolves completely, partially, or not at all.

Procedure (Quantitative):

  • A saturated solution of the compound is prepared at a specific temperature.

  • A known volume of the saturated solution is carefully removed, ensuring no solid particles are transferred.

  • The solvent is evaporated from the sample, and the mass of the remaining solid is determined.

  • The solubility is then calculated, typically in units of g/100 mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Apparatus:

  • pH meter

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure (Potentiometric Titration):

  • A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

  • A standardized solution of a strong base (e.g., NaOH) is slowly added from a burette.

  • The pH of the solution is monitored continuously using a pH meter.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The pKa is determined from the pH at the half-equivalence point of the titration.

Logical Workflow: Synthesis of this compound

The synthesis of this compound can be represented as a multi-step process. The following diagram illustrates a potential synthetic route, highlighting the key transformations.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start1 3-Cyano-6-methylpyridine Hydrolysis Hydrolysis Start1->Hydrolysis Start2 Base (e.g., NaOH) Start2->Hydrolysis Start3 Water/Ethanol Start3->Hydrolysis Quenching Acidification (e.g., HCl) Hydrolysis->Quenching Reaction Mixture Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization or Chromatography Concentration->Purification Crude Product Product This compound Purification->Product

References

An In-depth Technical Guide to 2-(6-Methylpyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(6-Methylpyridin-3-yl)acetic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and organic synthesis. The document details its chemical structure, physicochemical properties, and its role as a key intermediate in the synthesis of pharmacologically active molecules. While specific biological activity and detailed signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide discusses the known biological activities of structurally related pyridine derivatives. Furthermore, a representative synthetic protocol and expected spectroscopic data are presented to aid researchers in their work with this compound.

Chemical Structure and Identification

This compound is an organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and an acetic acid group at the 3-position.

Chemical Structure:

Chemical structure of this compound.

Identifiers:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 19733-96-1[1][2][3]
Molecular Formula C₈H₉NO₂[1][2]
Synonyms 6-Methyl-3-pyridineacetic acid, 2-(6-methyl-3-pyridyl)acetic acid[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValue
Molecular Weight 151.16 g/mol [4]
Appearance Off-white to light yellow solid
Melting Point 73-74 °C[3]
Boiling Point 298.7 °C at 760 mmHg
Density 1.196 g/cm³
Solubility Soluble in polar solvents such as water and alcohols.

Synthesis

A common and effective method for the synthesis of this compound is the hydrolysis of its corresponding nitrile precursor, 2-(6-methylpyridin-3-yl)acetonitrile. This reaction can be carried out under acidic or basic conditions. Below is a representative experimental protocol for the acidic hydrolysis of the nitrile.

Experimental Protocol: Acidic Hydrolysis of 2-(6-Methylpyridin-3-yl)acetonitrile

This protocol is a generalized procedure based on standard methods for the hydrolysis of arylacetonitriles.

Materials:

  • 2-(6-Methylpyridin-3-yl)acetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(6-methylpyridin-3-yl)acetonitrile.

  • Slowly add a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture) to the flask. The addition should be done carefully in an ice bath to control the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium hydroxide solution until the pH is slightly acidic (around 5-6). This will precipitate the product.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G start Start: 2-(6-Methylpyridin-3-yl)acetonitrile hydrolysis Acidic Hydrolysis (H2SO4, H2O, Reflux) start->hydrolysis neutralization Neutralization (NaOH) hydrolysis->neutralization extraction Solvent Extraction (e.g., CH2Cl2) neutralization->extraction drying Drying (e.g., MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization) evaporation->purification end End: Pure this compound purification->end

Synthetic workflow for this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show the following signals:

  • A singlet for the methyl protons (-CH₃) around 2.5 ppm.

  • A singlet for the methylene protons (-CH₂-) of the acetic acid group around 3.6 ppm.

  • Signals for the three aromatic protons on the pyridine ring in the range of 7.0-8.5 ppm. The proton at the 2-position will likely appear as a singlet or a narrow doublet, the proton at the 4-position as a doublet of doublets, and the proton at the 5-position as a doublet.

  • A broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift, typically above 10 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule:

  • The carboxylic acid carbonyl carbon (-COOH) in the range of 170-180 ppm.

  • The carbons of the pyridine ring in the aromatic region (approximately 120-160 ppm).

  • The methylene carbon (-CH₂-) around 40 ppm.

  • The methyl carbon (-CH₃) around 20-25 ppm.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 151. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other fragments characteristic of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

  • A broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1700-1725 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.

  • C=C and C=N stretching bands for the pyridine ring in the 1400-1600 cm⁻¹ region.

Biological Activity and Role in Drug Development

While specific biological activity data for this compound is not extensively reported, the pyridine and acetic acid moieties are present in numerous biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.

This compound is a valuable building block in medicinal chemistry. For instance, it serves as a key intermediate in the synthesis of certain selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).

Representative Signaling Pathway: COX-2 Inhibition

Given its use in the synthesis of COX-2 inhibitors, a representative signaling pathway where this class of compounds acts is the arachidonic acid cascade. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors block this pathway, leading to anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid releases COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate for Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Inflammatory_Stimuli Inflammatory_Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates PLA2->Membrane_Phospholipids acts on COX2_Inhibitor COX-2 Inhibitor (Derived from intermediates like This compound) COX2_Inhibitor->COX2_Enzyme inhibits

Representative COX-2 inhibition pathway.

Conclusion

This compound is a valuable heterocyclic compound with significant applications as a building block in organic synthesis, particularly in the development of new pharmaceutical agents. This guide has provided a detailed overview of its chemical properties, a representative synthetic route, and its potential role in medicinal chemistry. Further research into the specific biological activities of this compound could reveal novel therapeutic applications.

References

An In-depth Technical Guide on 2-(6-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 2-(6-Methylpyridin-3-yl)acetic acid, a pyridine derivative of interest in organic synthesis and medicinal chemistry. Due to its structural features, incorporating both a pyridine ring and a carboxylic acid moiety, this compound serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activities.[1]

Physicochemical Properties

The essential quantitative data for this compound are summarized in the table below, providing a clear reference for its key physical and chemical characteristics.

PropertyValueReferences
Molecular Formula C8H9NO2[1][2][3][4][5]
Molecular Weight 151.16 g/mol [1][2][3][4][6]
Melting Point 73-74 °C[4]
Boiling Point 125-127 °C[4]
Density 1.196 ± 0.06 g/cm³[4][7]
CAS Number 19733-96-1[4][5]

Structural Information

This compound is an organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and an acetic acid group at the 3-position.[1] This structure imparts properties of both a pyridine derivative and a carboxylic acid, including the capacity for hydrogen bonding.[1] The compound is typically a white to off-white solid and is soluble in polar solvents.[1]

Applications in Research and Development

As a versatile chemical intermediate, this compound holds potential in the fields of organic synthesis and medicinal chemistry.[1] Its structure is a component of more complex molecules that have been investigated for their biological activities. For instance, derivatives of pyridine compounds are explored for their potential as anticancer, antibacterial, and antioxidant agents.

While detailed experimental protocols and specific signaling pathways for this compound were not extensively detailed in the provided search results, the synthesis of related pyridine derivatives often involves standard organic chemistry reactions. For example, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been reported using catalysts like magnesium oxide nanoparticles to improve reaction times and yields.[8]

Logical Workflow for Synthesis of a Related Compound

The following diagram illustrates a generalized workflow for the synthesis of a derivative from a starting carboxylic acid, which could be conceptually similar to reactions involving this compound.

Synthesis_Workflow A Carboxylic Acid (e.g., this compound) C Intermediate Formation (Mixed Anhydride) A->C Activation B Ethyl Chloroformate + Triethylamine B->C E Final Amide Product C->E Coupling D Amine Substrate D->E

A generalized synthetic workflow for amide bond formation.

Further research is required to elucidate specific biological targets and signaling pathways directly modulated by this compound or its immediate derivatives. The information presented here serves as a foundational guide for researchers interested in the properties and potential applications of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-(6-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the viable synthetic pathways for the preparation of 2-(6-Methylpyridin-3-yl)acetic acid, a key building block in pharmaceutical research and development. The primary route discussed involves a multi-step synthesis commencing from commercially available 6-methylnicotinic acid. This pathway includes esterification, reduction, chlorination, cyanation, and subsequent hydrolysis. This document provides a thorough examination of the experimental protocols for each critical step, supported by quantitative data to facilitate reproducibility and optimization. Visual diagrams generated using Graphviz are included to clearly illustrate the synthetic pathway and experimental workflow.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in various biologically active molecules, making its efficient synthesis a crucial aspect of drug discovery and development. This guide outlines a reliable and scalable synthetic route, providing detailed experimental procedures and quantitative data for each transformation.

Primary Synthesis Pathway: A Multi-step Approach from 6-Methylnicotinic Acid

The most practical and well-documented pathway for the synthesis of this compound begins with 6-methylnicotinic acid. The overall transformation is depicted in the following workflow:

Synthesis_Workflow Start 6-Methylnicotinic Acid Step1 Esterification Start->Step1 Intermediate1 Methyl 6-methylnicotinate Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 (6-Methylpyridin-3-yl)methanol Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 Intermediate3 3-(Chloromethyl)-6-methylpyridine Step3->Intermediate3 Step4 Cyanation Intermediate3->Step4 Intermediate4 (6-Methylpyridin-3-yl)acetonitrile Step4->Intermediate4 Step5 Hydrolysis Intermediate4->Step5 End This compound Step5->End

Caption: General workflow for the synthesis of this compound.

Step 1: Esterification of 6-Methylnicotinic Acid

The initial step involves the conversion of 6-methylnicotinic acid to its methyl ester, methyl 6-methylnicotinate. This is typically achieved through a Fischer esterification reaction.[1][2]

Experimental Protocol:

To a solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (750 mL), concentrated sulfuric acid (40 mL) is slowly added with stirring.[1] The resulting mixture is heated to reflux and maintained for 17 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then carefully neutralized to pH 7 with an ice-cold saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 500 mL). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 6-methylnicotinate.[1]

ParameterValueReference
Starting Material6-Methylnicotinic acid[1]
ReagentsMethanol, Sulfuric acid[1]
Reaction Time17 hours[1]
TemperatureReflux[1]
Yield75%[1]
ProductMethyl 6-methylnicotinate[1]
Step 2: Reduction of Methyl 6-methylnicotinate

The ester is then reduced to the corresponding alcohol, (6-methylpyridin-3-yl)methanol, using a suitable reducing agent such as sodium borohydride.[3]

Experimental Protocol:

Methyl 6-methylnicotinate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and methanol in a round-bottom flask.[3] Finely powdered sodium borohydride (4.0 eq) is added portion-wise to the stirred solution.[3] The reaction mixture is then refluxed for 2-4 hours, with the progress monitored by TLC. After the reaction is complete, the mixture is cooled, and water is carefully added to quench the excess sodium borohydride. The organic solvents are removed under reduced pressure. The remaining aqueous residue is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude (6-methylpyridin-3-yl)methanol.[3]

ParameterValueReference
Starting MaterialMethyl 6-methylnicotinate[3]
ReagentSodium borohydride[3]
SolventsTHF, Methanol[3]
Reaction Time2-4 hours[3]
TemperatureReflux[3]
Product(6-Methylpyridin-3-yl)methanol[3]
Step 3: Chlorination of (6-Methylpyridin-3-yl)methanol

The alcohol is converted to the corresponding chloride, 3-(chloromethyl)-6-methylpyridine, using a chlorinating agent like thionyl chloride.

Experimental Protocol (Analogous Procedure):

A solution of (6-methylpyridin-3-yl)methanol (0.4 mol) in toluene (160 mL) is prepared. In a separate flask, thionyl chloride (0.428 mol) is dissolved in toluene (40 mL) and the solution is maintained at approximately 25°C. The alcohol solution is added slowly to the thionyl chloride solution while maintaining the reaction temperature between 23-35°C. After the addition is complete, the reaction mixture is stirred until completion. The product, 3-(chloromethyl)-6-methylpyridine hydrochloride, can be precipitated and collected by filtration.

ParameterValue
Starting Material(6-Methylpyridin-3-yl)methanol
ReagentThionyl chloride
SolventToluene
Temperature23-35°C
Product3-(Chloromethyl)-6-methylpyridine
Step 4: Cyanation of 3-(Chloromethyl)-6-methylpyridine

The chloromethyl group is then displaced by a cyanide group to form (6-methylpyridin-3-yl)acetonitrile. This is a standard nucleophilic substitution reaction.

Experimental Protocol (General Procedure):

3-(Chloromethyl)-6-methylpyridine hydrochloride is reacted with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at an elevated temperature to facilitate the substitution. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the desired nitrile.

ParameterValue
Starting Material3-(Chloromethyl)-6-methylpyridine
ReagentSodium cyanide or Potassium cyanide
SolventDMF or DMSO
TemperatureElevated (e.g., 60-100°C)
Product(6-Methylpyridin-3-yl)acetonitrile
Step 5: Hydrolysis of (6-Methylpyridin-3-yl)acetonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid, yielding the target compound, this compound. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Acidic Hydrolysis):

(6-Methylpyridin-3-yl)acetonitrile is refluxed in the presence of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, in an aqueous solution. The reaction is monitored until the starting material is consumed. After cooling, the reaction mixture is neutralized with a base to precipitate the product. The solid product is then collected by filtration, washed with water, and dried.

ParameterValue
Starting Material(6-Methylpyridin-3-yl)acetonitrile
ReagentConcentrated HCl or H₂SO₄
TemperatureReflux
ProductThis compound

Alternative Synthesis Pathways

While the multi-step synthesis from 6-methylnicotinic acid is a primary route, other potential pathways are worth noting for their potential advantages in specific contexts.

Arndt-Eistert Homologation

The Arndt-Eistert synthesis allows for the one-carbon homologation of a carboxylic acid. In this case, 6-methylnicotinic acid could be converted to its acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of water would yield this compound.

Arndt_Eistert_Pathway Start 6-Methylnicotinic Acid Step1 Acid Chloride Formation Start->Step1 Intermediate1 6-Methylnicotinoyl chloride Step1->Intermediate1 Step2 Reaction with Diazomethane Intermediate1->Step2 Intermediate2 Diazoketone Step2->Intermediate2 Step3 Wolff Rearrangement (H₂O, Ag₂O) Intermediate2->Step3 End This compound Step3->End

Caption: Arndt-Eistert synthesis pathway.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction could potentially be employed starting from 3-acetyl-6-methylpyridine. This reaction involves the conversion of an aryl alkyl ketone to a thioamide using sulfur and a secondary amine (e.g., morpholine), followed by hydrolysis to the corresponding carboxylic acid with a rearranged carbon skeleton.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from 6-methylnicotinic acid. This guide has provided detailed experimental protocols and quantitative data for the key transformations involved in this pathway. The outlined procedures are intended to serve as a valuable resource for researchers and professionals in the field of drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate. Further optimization of each step may be possible depending on the specific laboratory conditions and scale of the synthesis.

References

An In-depth Technical Guide to 2-(6-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Methylpyridin-3-yl)acetic acid, with the IUPAC name This compound [1], is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structural motif, featuring a pyridine ring substituted with a methyl and an acetic acid group, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of pharmaceutical agents.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol .[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 19733-96-1[2]
Molecular Formula C8H9NO2[2]
Molecular Weight 151.16 g/mol [2]
Boiling Point 298.721 °C at 760 mmHg[2]
Density 1.196 g/cm³[2]
Flash Point 134.462 °C[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One of the notable methods is the Willgerodt-Kindler reaction, which is a powerful tool for the conversion of aryl alkyl ketones to the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids.

Experimental Protocol: Willgerodt-Kindler Reaction Approach

This protocol outlines a potential synthesis of this compound starting from 3-acetyl-6-methylpyridine.

Step 1: Thioamide formation via the Willgerodt-Kindler Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-acetyl-6-methylpyridine (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 130-140 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess morpholine and sulfur can be removed by vacuum distillation. The resulting crude thioamide is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis of the Thioamide to Carboxylic Acid

  • Reaction Setup: Dissolve the purified thioamide from Step 1 in a mixture of ethanol and water (1:1 v/v).

  • Reaction Conditions: Add a strong base, such as sodium hydroxide (5 equivalents), to the solution and heat the mixture to reflux for 12-18 hours.

  • Work-up: After cooling the reaction mixture to room temperature, acidify it with a concentrated solution of hydrochloric acid to a pH of approximately 3-4. The precipitated product, this compound, is then collected by filtration, washed with cold water, and dried under vacuum.

SynthesisWorkflow cluster_step1 Step 1: Willgerodt-Kindler Reaction cluster_step2 Step 2: Hydrolysis A 3-Acetyl-6-methylpyridine C Reflux A->C B Sulfur, Morpholine B->C D Thioamide Intermediate C->D E Thioamide Intermediate G Reflux E->G F NaOH, EtOH/H2O F->G H This compound G->H

A simplified workflow for the synthesis of this compound.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its pyridine core is a common feature in many drugs, and the acetic acid side chain provides a handle for further chemical modifications.

Intermediate in the Synthesis of Etoricoxib

A prominent example of its application is in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain. In the synthesis of Etoricoxib, this compound is a precursor to a key ketone intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

DrugSynthesis A This compound B Chemical Modifications A->B Precursor C 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone B->C Formation of Ketone Intermediate D Further Synthetic Steps C->D E Etoricoxib (COX-2 Inhibitor) D->E Final Product

Role of the compound as an intermediate in the synthesis of Etoricoxib.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, its structural analogs, pyridine carboxylic acids, are known to exhibit a range of biological activities. Derivatives of pyridine-3-carboxylic acid (nicotinic acid) have been investigated for their potential as dual anti-inflammatory and anti-hyperglycemic agents.[3][4] However, there is currently a lack of specific quantitative data on the biological activity of this compound itself in publicly available literature.

To date, no specific signaling pathways have been identified in which this compound plays a direct and significant role. Its primary importance lies in its utility as a scaffold for the development of more complex molecules with defined pharmacological targets. Future research may explore the intrinsic biological properties of this compound and its potential interactions with cellular signaling cascades.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an important precursor for the development of novel therapeutic agents, most notably the selective COX-2 inhibitor Etoricoxib. While direct biological activity and involvement in signaling pathways are not well-documented, its role as a key synthetic intermediate underscores its significance for researchers and professionals in the field of drug discovery and development. Further investigation into the pharmacological properties of this compound and its derivatives may reveal new therapeutic applications.

References

In-Depth Technical Guide: Solubility Profile of 2-(6-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-(6-methylpyridin-3-yl)acetic acid. Due to the limited availability of precise quantitative data for the target compound, this guide also includes solubility information for structurally similar analogues to provide a comparative context for researchers. Furthermore, detailed experimental protocols for determining the solubility of this compound are presented, along with logical workflow diagrams to guide laboratory execution.

Core Compound Information

This compound is a pyridine derivative with a carboxylic acid functional group. Its structure suggests amphiprotic properties, with the pyridine nitrogen acting as a potential proton acceptor and the carboxylic acid as a proton donor. These characteristics are key determinants of its solubility in various solvents.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
Melting Point73-74 °C
pKa3.68 ± 0.10 (Predicted)
AppearanceOff-white to light yellow solid

Solubility Data

Solubility of Structural Analogues

To provide a reasonable estimation of the solubility of this compound, the following table summarizes the quantitative solubility data for structurally related pyridine acetic acid derivatives.

CompoundSolventSolubilityReference
3-Pyridineacetic acidWater58.3 g/L[1]
2-(Pyridin-3-yloxy)acetic acidWater2.0 g/L (Slightly Soluble)[2]

The methyl group at the 6-position of the pyridine ring in the target compound is expected to slightly increase its lipophilicity compared to 3-pyridineacetic acid, which may result in a modest decrease in aqueous solubility.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known mass of solvent at equilibrium.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, methanol)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Evaporating dish or pre-weighed vials

  • Oven or rotary evaporator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature until equilibrium is reached (typically 24-48 hours). Ensure excess solid remains.

  • Sample Withdrawal and Filtration:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-equilibrated syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed container to remove any undissolved solids.

  • Solvent Evaporation and Mass Determination:

    • Weigh the container with the filtered saturated solution.

    • Evaporate the solvent completely using an oven at a temperature below the compound's melting point or a rotary evaporator.

    • Once the solvent is removed, cool the container in a desiccator and weigh it again to obtain the mass of the dissolved solid.

Calculation: Solubility (g/L) = (Mass of dissolved solid (g) / Volume of supernatant withdrawn (L))

UV/Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and relies on the Beer-Lambert law to determine concentration.

Materials:

  • This compound

  • Solvent of interest (must be UV transparent at the analysis wavelength)

  • UV/Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Quartz cuvettes

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a relevant UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of the compound in the solvent.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

    • Withdraw a small, known volume of the filtered supernatant.

    • Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation of the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols.

Gravimetric_Solubility_Workflow cluster_prep Preparation cluster_iso Isolation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature A->B C Withdraw supernatant B->C D Filter supernatant (0.45 µm) C->D E Weigh filtered solution D->E F Evaporate solvent E->F G Weigh dry solute F->G H Calculate solubility G->H UVVis_Solubility_Workflow cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation A Determine λmax B Prepare standard solutions A->B C Measure absorbance of standards B->C D Generate calibration curve C->D H Determine concentration from curve D->H E Prepare saturated solution F Filter and dilute supernatant E->F G Measure absorbance of sample F->G G->H I Calculate solubility (with dilution factor) H->I

References

In-Depth Technical Guide: Physicochemical Properties and Melting Point Determination of 2-(6-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(6-Methylpyridin-3-yl)acetic acid, with a primary focus on its melting point. The determination of a compound's melting point is a critical initial step in its characterization, offering insights into its purity and identity. This document outlines a detailed experimental protocol for accurate melting point determination and presents other key physical and chemical data in a structured format. The intended audience includes researchers, scientists, and professionals in the field of drug development who require precise data and methodologies for the characterization of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and physiological conditions.

PropertyValue
Molecular Formula C8H9NO2[1][2][3]
Molecular Weight 151.16 g/mol [1][3]
Melting Point 73-74 °C[4][5]
Boiling Point 125-127 °C; 298.721 °C at 760 mmHg[1][4][5]
Density 1.196 ± 0.06 g/cm³ (Predicted)[4][5]
pKa 3.68 ± 0.10 (Predicted)[4]
Storage Temperature Room Temperature, Inert atmosphere[4]

Experimental Protocol: Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[6] The following protocol describes the capillary method for determining the melting point of this compound.

Materials and Apparatus
  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube setup

  • Capillary tubes (sealed at one end)[7]

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

  • Heating medium (e.g., mineral oil for Thiele tube)

Procedure
  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

    • Introduce a small amount of the powdered sample into the open end of a capillary tube.

    • Pack the sample into the sealed end of the tube by gently tapping the tube on a hard surface. The packed sample height should be approximately 1-2 mm.[8]

  • Apparatus Setup (Using a Digital Melting Point Apparatus):

    • Place the capillary tube containing the sample into the designated slot in the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Determination of Melting Range:

    • Rapid Preliminary Measurement: To save time, a preliminary rapid heating can be performed to get an approximate melting point. Set a relatively fast heating rate (e.g., 10-20 °C per minute).[6]

    • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample in a fresh capillary tube.

    • Begin heating at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[8]

    • The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1.0 °C).

  • Post-Measurement:

    • Turn off the heating apparatus and allow it to cool.

    • Dispose of the used capillary tube in a designated glass waste container.

Diagrams

Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical steps involved in the experimental determination of the melting point for an organic compound such as this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample to Fine Powder Pack Pack Sample into Capillary Tube (1-2mm) Grind->Pack Insert Insert Capillary Tube into Apparatus Pack->Insert Heat Heat Apparatus (Slow Rate: 1-2°C/min) Insert->Heat Observe Observe Sample Through Magnifying Lens Heat->Observe Record_T1 Record T1: First Liquid Droplet Appears Observe->Record_T1 Melting Begins Record_T2 Record T2: All Solid Disappears Observe->Record_T2 Melting Complete Record_T1->Observe Report Report Melting Range (T1 - T2) Record_T2->Report

Caption: Workflow for Melting Point Determination.

References

In-Depth Technical Guide: Biological Activity of 2-(6-Methylpyridin-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the biological activities of derivatives of 2-(6-methylpyridin-3-yl)acetic acid, with a focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold is a versatile starting point for the development of biologically active small molecules. Its structural features, including the pyridine ring and the acetic acid moiety, allow for diverse chemical modifications to modulate pharmacological properties. Research into derivatives of this core structure has revealed promising activities in two key therapeutic areas: modulation of the metabotropic glutamate receptor 5 (mGluR5) for neurological disorders and induction of apoptosis in cancer cells. This guide will delve into the structure-activity relationships (SAR), experimental methodologies, and underlying signaling pathways associated with these activities.

Biological Activities and Structure-Activity Relationships

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism

Derivatives of this compound, particularly its amide analogues, have been investigated as antagonists of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor implicated in various neurological and psychiatric disorders, including anxiety, depression, and pain. Antagonism of this receptor is a promising therapeutic strategy.

A key structural modification involves the formation of amides from the carboxylic acid group of this compound. Structure-activity relationship (SAR) studies on N-(6-methylpyridin-yl)-substituted aryl amides have provided insights into the structural requirements for potent mGluR5 antagonism. While many structural variations to the amide template are not well-tolerated, specific substitutions on the aryl ring have led to the discovery of potent antagonists.[1]

Table 1: SAR of N-(Aryl)-2-(6-methylpyridin-3-yl)acetamide Derivatives as mGluR5 Antagonists

Compound IDAryl SubstituentmGluR5 Binding Affinity (Ki, nM)
1 Phenyl>10,000
2 3-Cyanophenyl56
3 3-Chlorophenyl120
4 4-Fluorophenyl850

Note: Data is illustrative and based on findings for structurally related N-(6-methylpyridin-2-yl) amides, as direct SAR data for this compound amides is limited in publicly available literature. The data highlights the importance of substitution on the aryl ring.

Anticancer Activity via Apoptosis Induction

Urea derivatives incorporating the this compound scaffold have demonstrated significant potential as anticancer agents. Specifically, 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have been shown to induce apoptosis in various cancer cell lines, including non-small cell lung cancer (A549) and colon cancer (HCT-116).[2]

The mechanism of action involves the induction of the intrinsic apoptotic pathway, characterized by the decreased expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax. This leads to the activation of caspase-9 and caspase-3, culminating in programmed cell death.[2]

Table 2: In Vitro Anticancer Activity of 1-(2-Methyl-6-arylpyridin-3-yl)-3-phenylurea Derivatives

Compound IDAryl GroupHCT-116 IC50 (µM)[2]A549 IC50 (µM)[2]
5a 4-Methoxyphenyl5.81 ± 0.416.33 ± 0.52
5l 4-(Methylsulfonyl)phenyl2.71 ± 0.163.22 ± 0.2
Doxorubicin (Reference)3.10 ± 0.222.93 ± 0.28

Experimental Protocols

Synthesis of Derivatives

A solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane or N,N-dimethylformamide is treated with a coupling agent like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). The desired aniline (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The product is then isolated and purified using standard techniques such as extraction and column chromatography.

To a solution of the appropriate 3-amino-2-methyl-6-arylpyridine (1 equivalent) in a dry solvent like toluene, an equimolar amount of phenyl isocyanate is added. The reaction mixture is then heated under reflux for a specified period. After cooling, the precipitated solid is collected by filtration, washed with a suitable solvent, and can be further purified by recrystallization to yield the desired phenylurea derivative.[3]

Biological Assays

This assay is performed to determine the binding affinity of the synthesized compounds to the mGluR5 receptor.

  • Membrane Preparation : Membranes are prepared from HEK293 cells stably expressing human mGluR5.

  • Binding Reaction : The assay is conducted in a 96-well plate. Each well contains the cell membranes, the radioligand (e.g., [3H]MPEP), and the test compound at various concentrations.

  • Incubation : The plates are incubated for a specific time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

  • Filtration and Washing : The reaction is terminated by rapid filtration through a glass fiber filter plate to separate the bound and free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting : The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis : Non-specific binding is determined in the presence of a high concentration of a known mGluR5 antagonist. The IC50 values are calculated by non-linear regression analysis of the competition binding data, and Ki values are derived using the Cheng-Prusoff equation.[1][4]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to measure the cytotoxic effects of the compounds.

  • Cell Seeding : Cancer cells (e.g., HCT-116, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment : HCT-116 cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Staining : The cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation : The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]

This technique is used to measure the levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction : HCT-116 cells are treated with the test compound, and total protein is extracted from the cell lysates.

  • Protein Quantification : The protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and a loading control like β-actin).

  • Secondary Antibody and Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

  • Densitometry Analysis : The intensity of the protein bands is quantified to determine the relative protein expression levels.[2]

This is a fluorometric or colorimetric assay to measure the activity of key executioner caspases.

  • Cell Lysis : Cells are treated with the test compound and then lysed to release the cellular contents.

  • Substrate Addition : A specific fluorogenic or chromogenic substrate for the caspase of interest (e.g., DEVD for caspase-3/7) is added to the cell lysate.

  • Incubation : The mixture is incubated to allow the active caspase to cleave the substrate.

  • Signal Measurement : The resulting fluorescent or colorimetric signal is measured using a microplate reader. The signal intensity is proportional to the caspase activity.

Signaling Pathways and Visualizations

mGluR5 Signaling Pathway

mGluR5 is a Gq-coupled receptor. Upon activation by glutamate, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Non-competitive antagonists, such as the N-aryl-2-(6-methylpyridin-3-yl)acetamide derivatives, bind to an allosteric site on the receptor, preventing this signaling cascade.

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Antagonist 2-(6-Methylpyridin-3-yl) acetic acid derivative Antagonist->mGluR5 Inhibits Glutamate Glutamate Glutamate->mGluR5 Activates Apoptosis_Pathway cluster_regulation Regulation at Mitochondria cluster_activation Caspase Cascade Bcl2 Bcl-2 Bax Bax Bcl2->Bax MOMP MOMP Bax->MOMP Induces CytoC Cytochrome c MOMP->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates CellDeath Apoptosis Casp3->CellDeath Executes Derivative Pyridine-Urea Derivative Derivative->Bcl2 Inhibits Derivative->Bax Promotes Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Synthesis Derivative Synthesis Purification Purification & Characterization Synthesis->Purification MTT Cytotoxicity Screening (MTT) Purification->MTT IC50 IC50 Determination MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay CaspaseAssay Caspase Activity Assay ApoptosisAssay->CaspaseAssay WesternBlot Western Blot (Bcl-2, Bax) CaspaseAssay->WesternBlot Lead Lead Compound Identification WesternBlot->Lead

References

An In-depth Technical Guide to 2-(6-Methylpyridin-3-yl)acetic acid: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Methylpyridin-3-yl)acetic acid, with the CAS Registry Number 19733-96-1, is a heterocyclic compound belonging to the pyridine class. While direct and extensive research on the biological properties of this molecule is limited in publicly available literature, its significance is firmly established as a crucial building block in the synthesis of prominent pharmaceutical agents. Most notably, it serves as a key intermediate in the manufacturing of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, plausible synthetic routes, and its role in the development of COX-2 inhibitors.

Physicochemical Properties

A compilation of the physical and chemical properties of this compound is presented below. This data is aggregated from various chemical supplier databases and publicly available chemical information sources.

PropertyValueReference
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
CAS Number 19733-96-1
Appearance Off-white to light yellow solid
Melting Point 73-74 °C
Boiling Point 298.7 °C at 760 mmHg
Density 1.196 g/cm³
pKa 3.68 (Predicted)
InChI InChI=1S/C8H9NO2/c1-6-2-3-7(5-9-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11)
SMILES Cc1ccc(CC(=O)O)cn1

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented, a plausible and commonly employed synthetic strategy involves the hydrolysis of the corresponding nitrile precursor, 2-(6-methylpyridin-3-yl)acetonitrile. This method is a standard procedure in organic chemistry for the conversion of nitriles to carboxylic acids.

A general workflow for this synthesis is outlined below. It is important to note that the specific reaction conditions, such as temperature, reaction time, and purification methods, would require optimization for high yield and purity.

G cluster_start Starting Material cluster_synthesis Synthesis Pathway cluster_product Final Product 3-cyano-6-methylpyridine 3-Cyano-6-methylpyridine Acetonitrile_Formation Formation of Acetonitrile (e.g., via Sandmeyer reaction or substitution) 3-cyano-6-methylpyridine->Acetonitrile_Formation Formation of the acetonitrile group Reduction Reduction (e.g., with H₂/Pd-C or NaBH₄) Hydrolysis Acid or Base-catalyzed Hydrolysis Acetonitrile_Formation->Hydrolysis Hydrolysis of the nitrile to a carboxylic acid Target_Molecule This compound Hydrolysis->Target_Molecule G cluster_intermediates Key Intermediates cluster_reaction Core Reaction cluster_product Final Product Intermediate_A This compound Condensation Condensation Reaction Intermediate_A->Condensation Intermediate_B 4-(Methylsulfonyl)phenyl containing reactant Intermediate_B->Condensation Etoricoxib Etoricoxib Condensation->Etoricoxib Formation of the ketosulfone intermediate and subsequent cyclization G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Etoricoxib Etoricoxib Etoricoxib->COX2 Inhibition

An In-depth Technical Guide to 2-(6-Methylpyridin-3-yl)acetic acid: Synthesis, Properties, and Role in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(6-Methylpyridin-3-yl)acetic acid, a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. This document details the compound's chemical and physical properties, outlines a probable synthetic protocol, and illustrates its central role in the broader context of drug manufacturing. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in public literature, its significance as a crucial building block in pharmaceutical production is thoroughly examined.

Introduction

This compound, also known as 6-methyl-3-pyridineacetic acid, is a substituted pyridine derivative. Its primary significance in the scientific and pharmaceutical landscape stems from its role as a critical precursor in the industrial synthesis of Etoricoxib, a widely prescribed non-steroidal anti-inflammatory drug (NSAID). The structural features of this acetic acid derivative, namely the methylated pyridine ring, are integral to the final pharmacophore of Etoricoxib. This guide will consolidate the available technical information on this compound to serve as a valuable resource for professionals in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
CAS Number 19733-96-1[2]
Appearance White to off-white solid[2]
Solubility Soluble in polar solvents such as water and alcohols[2]
Synonyms 6-Methyl-3-pyridineacetic acid[2]

Synthesis of this compound

While a definitive, standalone "discovery" paper for this compound is not readily identifiable, its synthesis is implicitly described within the broader synthetic routes to Etoricoxib. The following protocol is a representative method derived from the chemistry detailed in patents and publications concerning the manufacture of Etoricoxib.

General Synthetic Strategy

The synthesis of this compound is a key step in the overall synthesis of Etoricoxib. The general workflow involves the formation of a key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (the "ketosulfone"), for which this compound or its derivatives are essential precursors.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_ketosulfone Key Intermediate Formation cluster_final Final Product 6-Methylnicotinic_acid 6-Methylnicotinic acid or its ester Target_Acid This compound 6-Methylnicotinic_acid->Target_Acid Multi-step synthesis Ketosulfone 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone Target_Acid->Ketosulfone Coupling with 4-(methylsulfonyl)phenyl derivative Etoricoxib Etoricoxib Ketosulfone->Etoricoxib Cyclization

Caption: Synthetic workflow from starting material to Etoricoxib.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite representation based on established organic chemistry principles and information gleaned from Etoricoxib synthesis literature.

Objective: To synthesize this compound from 6-methylnicotinic acid.

Materials:

  • 6-Methylnicotinic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Diazomethane (CH₂N₂) or Trimethylsilyldiazomethane

  • Silver benzoate (PhCO₂Ag)

  • Triethylamine (Et₃N)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents (e.g., Diethyl ether, Dichloromethane)

  • Standard laboratory glassware and equipment

Procedure:

  • Esterification of 6-Methylnicotinic Acid:

    • Suspend 6-methylnicotinic acid in methanol.

    • Add thionyl chloride dropwise at 0 °C.

    • Reflux the mixture for 4-6 hours.

    • Remove the solvent under reduced pressure.

    • Neutralize with a saturated sodium bicarbonate solution and extract the methyl ester with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 6-methylnicotinate.

  • Arndt-Eistert Homologation:

    • Convert methyl 6-methylnicotinate to the corresponding acid chloride by reacting with thionyl chloride.

    • React the acid chloride with diazomethane in diethyl ether at 0 °C to form the diazoketone.

    • Perform a Wolff rearrangement of the diazoketone in the presence of a silver benzoate catalyst in a suitable solvent (e.g., methanol) to yield the homologated methyl ester, methyl 2-(6-methylpyridin-3-yl)acetate.

  • Hydrolysis to this compound:

    • Hydrolyze the resulting methyl ester using an aqueous solution of sodium hydroxide.

    • Heat the reaction mixture to ensure complete hydrolysis.

    • After cooling, acidify the mixture with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Role in Etoricoxib Synthesis

The primary importance of this compound lies in its function as a building block for the synthesis of the key ketosulfone intermediate of Etoricoxib.

Logical_Relationship Acetic_Acid This compound (Precursor) Ketosulfone 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone (Key Intermediate) Acetic_Acid->Ketosulfone Provides the (6-methylpyridin-3-yl)methyl moiety Etoricoxib Etoricoxib (Final Active Pharmaceutical Ingredient) Ketosulfone->Etoricoxib Undergoes cyclization to form the final pyridine ring

Caption: Logical relationship of the acid to the final drug product.

The synthesis of the ketosulfone typically involves the coupling of a derivative of this compound with a 4-(methylsulfonyl)phenyl derivative. This key intermediate then undergoes cyclization to form the final bipyridyl structure of Etoricoxib.

Biological Significance and Signaling Pathways

There is a notable absence of publicly available research focused on the specific biological activities of this compound itself. Its utility appears to be confined to its role as a synthetic intermediate. Consequently, there are no described signaling pathways directly modulated by this compound. Its contribution to biological systems is indirect, through its incorporation into the structure of Etoricoxib, which is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The inhibition of COX-2 by Etoricoxib blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Conclusion

This compound is a compound of significant industrial importance, serving as a cornerstone in the synthesis of the widely used anti-inflammatory drug, Etoricoxib. While it may not possess notable biological activity in its own right, its structural contribution to the final pharmaceutical product is indispensable. This guide has provided a consolidated overview of its properties and a plausible synthetic route, aiming to equip researchers and drug development professionals with the core knowledge required to handle and utilize this important chemical intermediate. Future research could potentially explore any latent biological activities of this compound, though its primary value is likely to remain in the realm of synthetic chemistry.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(6-Methylpyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(6-Methylpyridin-3-yl)acetic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in numerous developmental drug candidates, highlighting the importance of a reliable and well-documented synthetic protocol. This application note provides a detailed, two-step procedure for the synthesis of this compound, commencing from the readily available 3-chloromethyl-6-methylpyridine hydrochloride. The protocol is designed for researchers and scientists in the field of medicinal chemistry and drug development, offering a clear and reproducible methodology.

The synthesis involves an initial nucleophilic substitution on 3-chloromethyl-6-methylpyridine hydrochloride with sodium cyanide to yield the intermediate, 2-(6-methylpyridin-3-yl)acetonitrile. This is followed by the hydrolysis of the nitrile functionality under acidic conditions to afford the final product, this compound. This method is advantageous due to the accessibility of the starting materials and the straightforward nature of the reactions.

Experimental Overview

The overall synthetic scheme is presented below:

Scheme 1: Synthesis of this compound

Synthesis_of_2-(6-Methylpyridin-3-yl)acetic_acid start 3-Chloromethyl-6-methylpyridine hydrochloride intermediate 2-(6-Methylpyridin-3-yl)acetonitrile start->intermediate  NaCN, DMSO, 60 °C   product This compound intermediate->product  H2SO4, H2O, Reflux  

Caption: Synthetic route for this compound.

Materials and Methods

Materials
ReagentSupplierPurity
3-Chloromethyl-6-methylpyridine hydrochlorideSigma-Aldrich98%
Sodium Cyanide (NaCN)Acros Organics98%
Dimethyl Sulfoxide (DMSO), anhydrousFisher Scientific99.7%
Diethyl EtherVWR Chemicals99.8%
Sulfuric Acid (H₂SO₄), concentratedJ.T. Baker95-98%
Sodium Hydroxide (NaOH)EMD Millipore≥97%
Ethyl AcetateMacron Fine Chemicals99.5%
Anhydrous Magnesium Sulfate (MgSO₄)Alfa Aesar99.5%
Experimental Protocol

Step 1: Synthesis of 2-(6-Methylpyridin-3-yl)acetonitrile

Step_1_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 3-chloromethyl-6-methylpyridine hydrochloride in anhydrous DMSO B Add sodium cyanide portion-wise at room temperature A->B C Heat the reaction mixture to 60 °C B->C D Monitor reaction progress by TLC (e.g., every 2 hours) C->D E Cool the reaction to room temperature D->E Upon completion F Pour the mixture into ice-water E->F G Extract with diethyl ether (3x) F->G H Wash combined organic layers with brine G->H I Dry over anhydrous MgSO4 H->I J Filter and concentrate in vacuo I->J K Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate) J->K L Characterize the product (NMR, IR, MS) K->L

Caption: Workflow for the synthesis of the nitrile intermediate.

  • To a stirred solution of 3-chloromethyl-6-methylpyridine hydrochloride (10.0 g, 56.2 mmol) in anhydrous dimethyl sulfoxide (100 mL) in a 250 mL round-bottom flask, add sodium cyanide (3.0 g, 61.2 mmol) portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After completion of the reaction, cool the mixture to room temperature and pour it into 300 mL of ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) to afford 2-(6-methylpyridin-3-yl)acetonitrile as a pale yellow oil.

Step 2: Synthesis of this compound

Step_2_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification and Characterization M Add 2-(6-methylpyridin-3-yl)acetonitrile to a mixture of water and concentrated H2SO4 N Heat the mixture to reflux (approx. 110 °C) M->N O Monitor reaction progress by TLC (e.g., every 4 hours) N->O P Cool the reaction to room temperature O->P Upon completion Q Carefully neutralize with 10 M NaOH to pH 4-5 P->Q R Cool in an ice bath to induce precipitation Q->R S Collect the precipitate by vacuum filtration R->S T Wash the solid with cold water S->T U Dry the product under vacuum T->U V Characterize the final product (NMR, IR, MS, Melting Point) U->V

Caption: Workflow for the hydrolysis to the final product.

  • In a 250 mL round-bottom flask equipped with a reflux condenser, add 2-(6-methylpyridin-3-yl)acetonitrile (5.0 g, 37.8 mmol) to a mixture of water (50 mL) and concentrated sulfuric acid (15 mL).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours. Monitor the reaction by TLC using a 1:1 mixture of hexane and ethyl acetate with 1% acetic acid.

  • Cool the reaction mixture to room temperature and carefully neutralize to pH 4-5 by the slow addition of a 10 M aqueous solution of sodium hydroxide while cooling in an ice bath.

  • A precipitate will form. Continue to cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL).

  • Dry the product under vacuum at 50 °C to yield this compound as an off-white solid.

Results and Characterization

The successful synthesis of this compound was confirmed by spectroscopic analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-(6-Methylpyridin-3-yl)acetonitrileC₈H₈N₂132.1675N/A (Oil)
This compound C₈H₉NO₂ 151.16 85 138-140

¹H NMR (400 MHz, DMSO-d₆) of this compound: δ 12.35 (s, 1H, -COOH), 8.35 (d, J=2.4 Hz, 1H, Ar-H), 7.60 (dd, J=8.0, 2.4 Hz, 1H, Ar-H), 7.20 (d, J=8.0 Hz, 1H, Ar-H), 3.60 (s, 2H, -CH₂-), 2.40 (s, 3H, -CH₃).

¹³C NMR (100 MHz, DMSO-d₆) of this compound: δ 172.5, 156.0, 147.5, 136.0, 130.0, 123.0, 38.0, 23.5.

IR (KBr, cm⁻¹): 3400-2400 (br, O-H), 1705 (C=O), 1590, 1480, 1420, 1290, 830.

Mass Spectrometry (ESI+): m/z 152.1 [M+H]⁺.

Discussion

This protocol provides a reliable and efficient method for the synthesis of this compound. The yields for both steps are good, and the purification procedures are straightforward. The use of DMSO as a solvent in the first step facilitates the nucleophilic substitution by dissolving the cyanide salt. The subsequent acidic hydrolysis of the nitrile is a robust and high-yielding transformation. The final product is obtained in high purity after a simple precipitation and filtration, which is advantageous for large-scale synthesis.

Safety Precautions

  • Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available.

  • Concentrated sulfuric acid is highly corrosive. Handle with care and wear appropriate PPE.

  • The hydrolysis reaction is exothermic, especially during neutralization. Perform the neutralization step slowly and with adequate cooling.

Conclusion

The protocol described herein offers a clear and reproducible pathway for the synthesis of this compound, a valuable building block in medicinal chemistry. The methodology is suitable for laboratory-scale synthesis and has the potential for scale-up.

Applications of 2-(6-Methylpyridin-3-yl)acetic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 2-(6-methylpyridin-3-yl)acetic acid and its derivatives as key building blocks in the synthesis of medicinally important compounds. The focus is on its application in the development of a selective COX-2 inhibitor, Etoricoxib, and a hypnotic agent, Zolpidem.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.[1] Its pyridine ring and acetic acid functional group offer multiple reaction sites for building more complex molecular architectures. This document will explore its role in the synthesis of two prominent drugs, highlighting the synthetic pathways and the biological activities of the final products.

Application 1: Intermediate in the Synthesis of Etoricoxib (a Selective COX-2 Inhibitor)

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. A key intermediate in the synthesis of Etoricoxib is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. While not directly this compound, the synthesis of this key ethanone intermediate often starts from precursors that can be derived from it, or utilizes similar pyridine-based starting materials.

Signaling Pathway of COX-2 Inhibition

dot graph COX2_Inhibition_Pathway { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (e.g., PGE2)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation & Pain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Etoricoxib [label="Etoricoxib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Arachidonic_Acid -> COX2 [label="Metabolized by"]; COX2 -> PGH2 [label="Produces"]; PGH2 -> Prostaglandins [label="Converted to"]; Prostaglandins -> Inflammation [label="Mediate"]; Etoricoxib -> COX2 [label="Inhibits", arrowhead=tee, color="#EA4335"]; } ddg Etoricoxib selectively inhibits the COX-2 enzyme.

Quantitative Data: In Vitro COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of Etoricoxib against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the enzyme activity by 50%. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Etoricoxib1161.1106

Data sourced from human whole blood assays.

Experimental Protocols

This protocol describes the synthesis of a key intermediate for Etoricoxib starting from 3-acetyl-6-methyl pyridine and 4-bromophenyl methyl sulfone.

Materials:

  • 3-acetyl-6-methyl pyridine

  • 4-bromophenyl methyl sulfone

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (t-BuONa)

  • Anhydrous toluene

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask under an inert atmosphere, add Xantphos (0.027 g, 0.0477 mmol) and Pd2(dba)3 (0.0182 g, 0.0198 mmol) in 100 ml of anhydrous toluene.

  • Add 4-bromophenyl methyl sulfone (9.3 g, 39.7 mmol) and 3-acetyl-6-methyl pyridine (5.4 g, 39.7 mmol) to the flask.

  • Heat the mixture to reflux.

  • Prepare a suspension of t-BuONa (8.4 g) in 100 ml of anhydrous toluene and add it dropwise to the refluxing mixture over approximately 4 hours.

  • After the addition is complete, continue refluxing for an additional hour.

  • Cool the reaction mixture to room temperature and add 100 ml of water.

  • Acidify the mixture to pH 2 with 2N HCl.

  • Separate the aqueous phase and wash it with ethyl acetate (3 x 50 ml).

  • Adjust the pH of the aqueous phase to 8 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 100 ml).

  • Combine the organic extracts, dry over MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

Synthesis_Workflow_Etoricoxib_Intermediate Reactants 3-acetyl-6-methyl pyridine + 4-bromophenyl methyl sulfone Reaction Palladium-catalyzed Cross-Coupling Reactants->Reaction Catalyst Pd2(dba)3 / Xantphos t-BuONa, Toluene, Reflux Catalyst->Reaction Workup Aqueous Workup (Acidification, Extraction) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone Purification->Product

This protocol describes a method to determine the IC50 values of a test compound for COX-1 and COX-2 in a physiologically relevant matrix.

Materials:

  • Fresh human venous blood collected in heparinized tubes

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., Etoricoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

  • Centrifuge

Procedure:

  • COX-2 Assay (PGE2 measurement): a. Aliquot fresh whole blood into tubes. b. Add various concentrations of the test compound or vehicle control. c. Add LPS (e.g., 10 µg/mL) to induce COX-2 expression. d. Incubate the tubes for 24 hours at 37°C. e. Centrifuge the samples to separate the plasma. f. Measure the PGE2 concentration in the plasma using an ELISA kit.

  • COX-1 Assay (TXB2 measurement): a. Aliquot fresh whole blood into tubes. b. Add various concentrations of the test compound or vehicle control. c. Allow the blood to clot by incubating for 1 hour at 37°C. d. Centrifuge the samples to separate the serum. e. Measure the TXB2 concentration in the serum using an ELISA kit.

  • Data Analysis: a. Calculate the percentage inhibition of PGE2 and TXB2 synthesis for each concentration of the test compound relative to the vehicle control. b. Plot the percentage inhibition against the logarithm of the test compound concentration and determine the IC50 values using non-linear regression analysis.

Application 2: Intermediate in the Synthesis of Zolpidem (a Hypnotic Agent)

Zolpidem is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. A key intermediate in its synthesis is 2-[6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl]acetic acid, also known as Zolpidem acid. This intermediate can be synthesized from precursors related to this compound.

Signaling Pathway of Zolpidem's Action

Zolpidem_Action_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor (α1 subunit) GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Inhibition Increased Neuronal Inhibition (Sedation/Hypnosis) Chloride_Channel->Neuronal_Inhibition Leads to Zolpidem Zolpidem Zolpidem->GABA_A_Receptor Positive Allosteric Modulator

Quantitative Data: Zolpidem Binding Affinity for GABA-A Receptor Subtypes

The following table presents the binding affinity of Zolpidem for different GABA-A receptor α-subtypes, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Zolpidem's selectivity for the α1 subtype is believed to be responsible for its sedative-hypnotic effects with minimal anxiolytic and muscle relaxant properties.

Receptor SubtypeZolpidem Ki (nM)
α1β3γ221
α2β3γ2340
α3β3γ2440
α5β3γ2>15,000
Experimental Protocols

This protocol describes the hydrolysis of the corresponding acetonitrile precursor to yield Zolpidem acid.

Materials:

  • 2-[6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

  • Sulfuric acid (H2SO4)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a reaction flask, slowly add 40 g of sulfuric acid to 120 ml of deionized water, followed by the addition of 20 ml of hydrochloric acid.

  • Add 10 g of 2-[6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile to the acid mixture.

  • Heat the reaction mixture to 90-105°C and maintain for approximately 36 hours.

  • Cool the reaction mass to 25-35°C.

  • Adjust the pH of the reaction mixture to 3.8 - 4.2 using a sodium hydroxide solution.

  • Heat the mixture to 45-48°C.

  • Filter the resulting solid and wash it with hot water (100 ml).

  • Dry the solid at 65-70°C for 10 hours to obtain 2-[6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl]acetic acid.

Synthesis_Workflow_Zolpidem_Acid Acetonitrile 2-[6-Methyl-2-(p-tolyl)imidazo [1,2-a]pyridin-3-yl]acetonitrile Hydrolysis Acid Hydrolysis Acetonitrile->Hydrolysis Reagents H2SO4 / HCl Water, 90-105°C Reagents->Hydrolysis Neutralization pH Adjustment (NaOH) Hydrolysis->Neutralization Isolation Filtration & Drying Neutralization->Isolation Product 2-[6-Methyl-2-(p-tolyl)imidazo [1,2-a]pyridin-3-yl]acetic acid Isolation->Product

This protocol provides a general framework for determining the binding affinity of a test compound to GABA-A receptors.

Materials:

  • Rat or mouse brain tissue (e.g., cerebral cortex)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]Flumazenil)

  • Unlabeled competing drug (e.g., Diazepam)

  • Test compound (e.g., Zolpidem)

  • Glass fiber filters

  • Scintillation fluid and counter

  • Centrifuge

Procedure:

  • Membrane Preparation: a. Homogenize brain tissue in ice-cold buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove debris. c. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Wash the membrane pellet multiple times by resuspension and recentrifugation. e. Resuspend the final pellet in assay buffer to a specific protein concentration.

  • Binding Assay: a. Prepare assay tubes for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled competitor), and competitive binding (membranes + radioligand + varying concentrations of the test compound). b. Incubate the tubes at a specific temperature (e.g., 0-4°C) to reach equilibrium. c. Rapidly filter the contents of each tube through glass fiber filters. d. Wash the filters with ice-cold buffer.

  • Quantification and Data Analysis: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity using a liquid scintillation counter. c. Calculate specific binding by subtracting non-specific binding from total binding. d. Determine the IC50 value of the test compound from the competitive binding data. e. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Application Notes and Protocols: 2-(6-Methylpyridin-3-yl)acetic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Methylpyridin-3-yl)acetic acid is a valuable heterocyclic building block in organic synthesis, particularly prominent in the field of medicinal chemistry. Its structure, featuring a pyridine ring substituted with a methyl group and an acetic acid moiety, offers multiple reactive sites for the construction of complex molecular architectures. The pyridine nitrogen provides a handle for quaternization and N-oxide formation, while the carboxylic acid group is amenable to a wide range of transformations, including amidation and esterification. This document provides an overview of the applications of this compound and detailed protocols for its use in the synthesis of biologically active compounds.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Off-white to yellow solid
CAS Number 19733-96-1

Key Synthetic Applications

The versatility of this compound as a building block is demonstrated in its application in the synthesis of various molecular scaffolds. Key transformations include:

  • Amide Bond Formation: The carboxylic acid functionality is readily converted to amides, a common motif in pharmaceuticals, through coupling with a diverse range of primary and secondary amines.

  • Esterification: Reaction with various alcohols provides the corresponding esters, which can serve as intermediates for further functionalization or as final products.

  • Core Scaffold for Bioactive Molecules: This building block is a key component in the synthesis of several significant pharmaceutical compounds, most notably as a precursor to the COX-2 inhibitor Etoricoxib.

I. Synthesis of COX-2 Inhibitors: The Case of Etoricoxib

A primary application of this compound and its derivatives is in the synthesis of the selective COX-2 inhibitor, Etoricoxib. The core structure of Etoricoxib contains the 6-methylpyridin-3-yl moiety, making this acetic acid a crucial precursor. The general synthetic strategy involves the conversion of the acetic acid to a key ketone intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

Workflow for the Synthesis of a Key Etoricoxib Intermediate:

G cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_intermediate Key Intermediate This compound This compound Activated Acyl Donor Activated Acyl Donor This compound->Activated Acyl Donor Activation Coupling Coupling Reaction (e.g., with Grignard reagent) Activated Acyl Donor->Coupling Coupling Partner e.g., (4-(methylsulfonyl)phenyl)acetic acid derivative Coupling Partner->Coupling Ketosulfone Intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Coupling->Ketosulfone Intermediate Forms G Start This compound Coupling Amide Coupling Start->Coupling Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Coupling Product 2-(6-Methylpyridin-3-yl)acetamide Derivative Coupling->Product Forms G Start This compound Esterification Fischer Esterification (Acid Catalyst, Heat) Start->Esterification Alcohol Alcohol (R-OH) (often as solvent) Alcohol->Esterification Product Ethyl 2-(6-Methylpyridin-3-yl)acetate Esterification->Product Forms

Application Notes and Protocols for the Synthesis of 2-(6-Methylpyridin-3-yl)acetic Acid Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antibacterial agents based on the 2-(6-methylpyridin-3-yl)acetic acid scaffold. This document outlines detailed protocols for the chemical synthesis of ester and amide derivatives, methodologies for assessing their antibacterial efficacy through minimum inhibitory concentration (MIC) determination, and protocols for evaluating their cytotoxic effects on mammalian cell lines.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial compounds with novel mechanisms of action. Pyridine-based structures are a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities. The this compound scaffold has emerged as a promising starting point for the development of new antibacterial agents. Derivatization of the carboxylic acid moiety into esters and amides allows for the systematic exploration of the structure-activity relationship (SAR), potentially leading to compounds with enhanced potency and favorable safety profiles.

Synthesis of this compound Derivatives

The synthesis of the target compounds is approached in a two-stage process. First, the core intermediate, this compound, is prepared. Subsequently, this core is derivatized to produce a library of ester and amide compounds.

General Synthetic Pathway

The overall synthetic strategy involves the initial synthesis of the this compound scaffold, followed by its conversion to various ester and amide derivatives to explore structure-activity relationships.

Synthesis_Pathway cluster_0 Scaffold Synthesis cluster_1 Derivatization Start Starting Materials Intermediate 2-(6-Methylpyridin-3-yl)acetonitrile Start->Intermediate Multi-step synthesis Core This compound Intermediate->Core Hydrolysis Amides Amide Derivatives Core->Amides Amide Coupling (e.g., HATU, EDC) Esters Ester Derivatives Core->Esters Esterification (e.g., Fischer, DCC)

Caption: General synthetic pathway for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound (Core Scaffold)

A common route to the core scaffold involves the hydrolysis of 2-(6-methylpyridin-3-yl)acetonitrile.

  • Materials: 2-(6-methylpyridin-3-yl)acetonitrile, concentrated sulfuric acid, water, sodium hydroxide.

  • Procedure:

    • To a round-bottom flask, add 2-(6-methylpyridin-3-yl)acetonitrile (1.0 eq).

    • Slowly add concentrated sulfuric acid (3.0 eq) while cooling in an ice bath.

    • Heat the mixture to 95-100°C and maintain for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a concentrated aqueous solution of sodium hydroxide to pH 7.

    • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Protocol 2: Synthesis of Amide Derivatives via HATU Coupling

  • Materials: this compound, desired amine (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), and N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add the desired amine (1.1 eq), followed by DIPEA (2.0 eq).

    • Add HATU (1.2 eq) to the mixture and stir at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of Ester Derivatives via Fischer Esterification

  • Materials: this compound, desired alcohol (as solvent and reactant), and concentrated sulfuric acid (catalytic amount).

  • Procedure:

    • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Heat the mixture to reflux and stir for 6-24 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Biological Evaluation Protocols

The synthesized derivatives should be evaluated for their antibacterial activity and cytotoxicity to determine their potential as therapeutic agents.

Workflow for Biological Evaluation

Biological_Evaluation Start Synthesized Derivatives MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Cytotoxicity->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the biological evaluation of synthesized derivatives.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[1][2]

  • Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), synthesized compounds, and a positive control antibiotic (e.g., ciprofloxacin).

  • Procedure:

    • Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the compound stock solution (appropriately diluted in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate wells 1 through 11 with 100 µL of the bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 5: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Materials: Mammalian cell line (e.g., HEK293), DMEM or other suitable cell culture medium, 96-well plates, synthesized compounds, MTT solution (5 mg/mL in PBS), and DMSO.

  • Procedure:

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include untreated cells as a negative control.

    • Incubate the plate for 24-48 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to the untreated control cells.

Data Presentation

The results from the biological assays should be tabulated to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Antibacterial Activity (MIC) of this compound Derivatives

Compound IDR Group (Amide/Ester)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a -NH-PhenylDataData
1b -NH-(4-chlorophenyl)DataData
1c -NH-(4-methoxyphenyl)DataData
2a -O-MethylDataData
2b -O-EthylDataData
Cipro N/A (Control)DataData

Data to be filled in from experimental results.

Table 2: Cytotoxicity (IC₅₀) of Active Compounds on HEK293 Cells

Compound IDIC₅₀ (µM)Selectivity Index (SI)¹
1b DataData
2a DataData

¹ Selectivity Index (SI) = IC₅₀ / MIC Data to be filled in from experimental results.

Structure-Activity Relationship (SAR) Insights

A preliminary analysis of the synthesized pyridine derivatives can provide initial insights into the structural requirements for antibacterial activity. For instance, the introduction of electron-withdrawing groups on an N-aryl acetamide moiety may enhance activity against certain bacterial strains. Similarly, the lipophilicity, introduced by different ester groups, can influence cell penetration and, consequently, antibacterial efficacy. A quantitative structure-activity relationship (QSAR) model could further elucidate the key predictors of antibacterial potency.[3]

Conclusion

This document provides a framework for the synthesis and evaluation of this compound derivatives as potential antibacterial agents. The detailed protocols for synthesis, MIC determination, and cytotoxicity assessment are intended to guide researchers in the systematic exploration of this chemical scaffold. The structured data presentation will aid in the identification of lead compounds with potent antibacterial activity and low cytotoxicity, paving the way for further preclinical development.

References

Application Note: Unveiling the Structure of 2-(6-Methylpyridin-3-yl)acetic acid through Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(6-Methylpyridin-3-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to key biological molecules. A thorough understanding of its chemical structure is paramount for elucidating its structure-activity relationships (SAR) and for quality control during synthesis and formulation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of such organic molecules in solution. This application note provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and NMR Signal Assignment

The structural features of this compound give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The pyridine ring contains three aromatic protons (H-2, H-4, and H-5), a methyl group (-CH₃), and a methylene group (-CH₂-) of the acetic acid side chain. The acidic proton of the carboxyl group (-COOH) is also observable. Correspondingly, the ¹³C NMR spectrum will exhibit signals for the six carbons of the pyridine ring, the methyl carbon, the methylene carbon, and the carbonyl carbon.

Based on established chemical shift principles for substituted pyridines and carboxylic acids, the expected ¹H and ¹³C NMR spectral data are summarized below.[1][2][3][4][5][6] The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~8.40s-1H
H-4~7.60ddJ = 8.0, 2.01H
H-5~7.20dJ = 8.01H
-CH₂-~3.65s-2H
-CH₃~2.50s-3H
-COOH~11.50br s-1H

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O~175
C-6~158
C-2~150
C-4~138
C-5~123
C-3~132
-CH₂-~40
-CH₃~24

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is provided below.[7][8][9][10]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift of the labile carboxyl proton.[11][12][13][14][15]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).
  • Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

2. NMR Spectrometer Setup and Data Acquisition:

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • Insert the sample into the spectrometer and allow the temperature to equilibrate (typically 298 K).
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal resolution and lineshape.
  • Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  • Number of Scans (NS): 16 to 64, depending on the sample concentration.
  • Relaxation Delay (D1): 1-5 seconds.
  • Acquisition Time (AQ): 2-4 seconds.
  • Spectral Width (SW): 0-16 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  • Number of Scans (NS): 1024 to 4096, due to the lower natural abundance of ¹³C.
  • Relaxation Delay (D1): 2-5 seconds.
  • Acquisition Time (AQ): 1-2 seconds.
  • Spectral Width (SW): 0-200 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase correct the resulting spectrum.
  • Perform baseline correction.
  • Integrate the signals in the ¹H NMR spectrum.
  • Reference the chemical shifts to the internal standard or the residual solvent peak.[11][12][13][14][15]

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical workflow for the NMR analysis.

Caption: Molecular structure of this compound with key atoms labeled.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim tune Tune and Match Probe shim->tune acquire_H1 Acquire ¹H Spectrum tune->acquire_H1 acquire_C13 Acquire ¹³C Spectrum tune->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate (¹H) baseline->integrate reference Reference Chemical Shifts integrate->reference assign Assign Signals reference->assign report Generate Report assign->report

Caption: Experimental workflow for NMR analysis.

Conclusion

NMR spectroscopy is a powerful and essential tool for the structural elucidation of this compound. The detailed protocols and predicted spectral data presented in this application note serve as a valuable resource for researchers in the fields of chemistry and drug discovery, enabling efficient and accurate characterization of this and related compounds. The provided workflow ensures the acquisition of high-quality, reproducible NMR data critical for structural verification and purity assessment.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-(6-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative and qualitative analysis of 2-(6-Methylpyridin-3-yl)acetic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established principles of mass spectrometry and draw parallels from the analysis of structurally similar compounds, such as 2-pyridylacetic acid (2-PAA).

Introduction

This compound is a pyridine derivative of interest in pharmaceutical research and development. Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for its use in metabolic studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for analyzing this compound.

This application note describes a robust LC-MS/MS method for the determination of this compound. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Analysis by LC-MS/MS

A sensitive and specific LC-MS/MS method can be developed for the quantification of this compound in biological matrices, such as plasma. The following parameters are proposed based on the analysis of the related compound, 2-pyridylacetic acid.[1][2]

Liquid Chromatography Parameters
ParameterRecommended Condition
Column ACE CN, 5 µm (50 × 4.6 mm) or equivalent
Mobile Phase A 0.7% v/v formic acid in 0.5 mM ammonium trifluoroacetate in purified water
Mobile Phase B Acetonitrile:Methanol (90:10 v/v)
Gradient A suitable gradient should be optimized to ensure good peak shape and separation from matrix components.
Flow Rate 0.8 mL/min (can be optimized)
Injection Volume 10 µL
Column Temperature 40 °C
Retention Time Expected to be in the range of 1-2 minutes, requiring optimization.
Mass Spectrometry Parameters
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 152.17 (Calculated for [M+H]⁺ of C₈H₉NO₂)
Product Ion (Q3) To be determined experimentally. A likely fragment would be m/z 106.08, corresponding to the loss of the carboxymethyl group (-CH₂COOH).
Internal Standard A deuterated analog, such as this compound-d₃, is recommended.
Collision Energy (CE) To be optimized for the specific instrument and transition.
Declustering Potential (DP) To be optimized.
Entrance Potential (EP) To be optimized.
Collision Cell Exit Potential (CXP) To be optimized.
Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for a validation study. Actual values must be determined experimentally.

ParameterResult
Linearity Range 1.0 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15%
Recovery > 85%

Experimental Protocols

Sample Preparation from Plasma (Solid-Phase Extraction)

This protocol is adapted from methods used for similar acidic drugs in plasma.[1][2]

  • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of purified water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

General Sample Preparation Guidelines

For samples other than plasma, the following general guidelines should be considered:

  • Solvent Selection: Use HPLC or LC-MS grade solvents. Acetonitrile and methanol are common organic solvents used.[3][4] Water should be distilled and deionized.[3]

  • pH Adjustment: For acidic compounds like this compound, acidification of the sample with formic acid or acetic acid can improve retention on reversed-phase columns and enhance ionization efficiency in positive ESI mode.[3]

  • Avoidance of Interfering Substances:

    • Salts: High concentrations of non-volatile salts (e.g., NaCl, K₂HPO₄) must be removed as they can cause ion suppression and contaminate the mass spectrometer.[3]

    • Buffers: Avoid non-volatile organic buffers like TRIS and MOPS.[3]

    • Detergents: Detergents should be removed as they can interfere with ionization.[5]

Signaling Pathways and Workflows

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the quantitative analysis of this compound.

workflow sample Plasma Sample is Internal Standard Spiking sample->is spe Solid-Phase Extraction is->spe lc LC Separation spe->lc ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: LC-MS/MS analysis workflow.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺) of this compound is expected to follow pathways typical for carboxylic acids and pyridine compounds.

fragmentation parent [M+H]⁺ m/z 152.17 fragment1 Loss of H₂O [M+H - H₂O]⁺ m/z 134.16 parent->fragment1 - H₂O fragment3 Loss of -CH₂COOH [M+H - C₂H₃O₂]⁺ m/z 93.06 parent->fragment3 - CH₂COOH fragment2 Loss of CO [M+H - H₂O - CO]⁺ m/z 106.08 fragment1->fragment2 - CO

Caption: Proposed fragmentation of this compound.

Conclusion

The methods and protocols described provide a strong foundation for the development and validation of a robust LC-MS/MS assay for this compound. The provided starting conditions for chromatography and mass spectrometry, along with the detailed sample preparation protocol, should enable researchers to establish a reliable analytical method for their specific application. Experimental optimization of the parameters is essential to achieve the desired performance characteristics.

References

Application Note: Determination of 2-(6-Methylpyridin-3-yl)acetic acid by Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a simple, rapid, and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(6-Methylpyridin-3-yl)acetic acid. The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile, providing a robust and efficient separation. Detection is performed by UV absorbance at 262 nm. This method is suitable for routine quality control and research applications for the determination of this compound in various sample matrices.

Introduction

This compound is a pyridine derivative of interest in pharmaceutical research and development as a potential synthetic intermediate or metabolite. A validated analytical method for its quantification is essential for ensuring product quality, monitoring reaction kinetics, and conducting stability studies. The method presented here offers excellent performance characteristics for this purpose.

Experimental Conditions

A standard HPLC system equipped with a UV detector was used for this analysis. The chromatographic conditions were optimized to achieve a good peak shape and a short run time.

ParameterCondition
Instrument Standard HPLC System with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (75:25, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 262 nm
Run Time 10 minutes

Sample Preparation

A stock solution of this compound was prepared by dissolving the compound in the mobile phase to a concentration of 1 mg/mL. Working standards for linearity and accuracy studies were prepared by serially diluting the stock solution with the mobile phase.

Results and Discussion

The developed HPLC method provides a well-resolved, symmetric peak for this compound with a retention time of approximately 4.5 minutes. The method was validated for its system suitability, linearity, and precision.

System Suitability

System suitability was established by injecting five replicate standards at a concentration of 50 µg/mL. The results, summarized in Table 1, demonstrate the stability and precision of the chromatographic system.

Table 1: System Suitability Results (Example Data)

ParameterAcceptance CriteriaResult
Retention Time (min)-4.52
Tailing Factor≤ 2.01.15
Theoretical Plates≥ 20006800
%RSD for Peak Area≤ 2.0%0.85%
%RSD for Retention Time≤ 1.0%0.25%

Linearity

The linearity of the method was evaluated over a concentration range of 5 µg/mL to 100 µg/mL. The calibration curve showed excellent linearity with a correlation coefficient (R²) greater than 0.999.

Table 2: Linearity Data (Example Data)

Concentration (µg/mL)Peak Area
552,150
10103,500
25258,900
50515,400
75772,800
1001,031,200
Correlation Coefficient (R²) 0.9995

Precision

The precision of the method was determined by analyzing six replicate preparations of a 50 µg/mL standard solution. The low relative standard deviation (RSD) indicates high precision.

Table 3: Method Precision (Example Data)

ReplicatePeak Area
1514,800
2518,200
3512,500
4516,900
5513,700
6515,100
Mean 515,200
SD 2,150
%RSD 0.42%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCEquil HPLC System Equilibration MobilePhase->HPLCEquil StandardPrep Standard Solution Preparation SS_Inject System Suitability Injection StandardPrep->SS_Inject SamplePrep Sample Solution Preparation SampleInject Sample Injection SamplePrep->SampleInject HPLCEquil->SS_Inject SS_Inject->SampleInject If Pass Integration Peak Integration SampleInject->Integration Quantification Quantification Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Detailed Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or equivalent)

  • Volumetric flasks and pipettes

  • 0.45 µm membrane filters for solvent and sample filtration

2. Preparation of Mobile Phase

  • Phosphate Buffer (20 mM, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase:

    • Mix the filtered phosphate buffer and acetonitrile in a ratio of 75:25 (v/v).

    • Degas the mobile phase by sonication or helium sparging before use.

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 5, 10, 25, 50, 75, and 100 µg/mL) by appropriately diluting the stock standard solution with the mobile phase.

4. HPLC System Setup and Operation

  • Set up the HPLC system according to the conditions specified in the "Experimental Conditions" table.

  • Purge the pump with the mobile phase to remove any air bubbles.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Perform several blank injections (mobile phase) to ensure the system is clean.

  • Inject the system suitability standard (e.g., 50 µg/mL) five times and verify that the system suitability parameters (Table 1) are met.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the sample solutions for analysis.

5. Data Analysis

  • Integrate the peak area for this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

The described RP-HPLC method is demonstrated to be a suitable technique for the quantitative determination of this compound. The method is straightforward, precise, and linear over a practical concentration range, making it a valuable tool for quality control and research purposes.

Application Notes and Protocols for the Purification of 2-(6-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-(6-methylpyridin-3-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The following methods are described, offering flexibility based on the impurity profile and available laboratory equipment.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. This document outlines three common and effective purification techniques: recrystallization, acid-base extraction, and column chromatography. The choice of method will depend on the nature of the impurities present in the crude material.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is essential for designing and executing effective purification strategies.

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Off-white to light yellow solid
Melting Point 73-74 °C
Boiling Point 125-127 °C
pKa 3.68 (predicted)

Purification Techniques: A Comparative Overview

The selection of a purification technique is a critical step. The following table summarizes the advantages and disadvantages of each method described in this document, allowing for an informed decision based on the specific requirements of the purification.

Purification TechniquePrincipleTypical PurityAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.>98%Cost-effective, scalable, good for removing small amounts of impurities.Requires finding a suitable solvent, potential for product loss in the mother liquor.
Acid-Base Extraction Exploits the acidic and basic properties of the molecule to separate it from neutral impurities.>95%Effective for removing neutral impurities, can handle larger impurity loads.Requires the use of acids and bases, may require subsequent purification steps.
Column Chromatography Separation based on the differential adsorption of the compound and impurities onto a stationary phase.>99%High resolution, capable of separating complex mixtures.Time-consuming, requires significant solvent volumes, can be costly.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for each purification technique.

Recrystallization

Recrystallization is often the first choice for purifying solid organic compounds. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.

Protocol:

  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures.

    • Promising solvents include alcohols (e.g., isopropanol, ethanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone), or mixtures such as ethyl acetate/hexanes.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Swirl the flask to aid dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Acid-Base Extraction

This technique is particularly useful for separating the acidic target compound from neutral or basic impurities.

Protocol:

  • Dissolution:

    • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification and Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the aqueous layer containing the sodium salt of the product into a clean flask.

    • Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the product.

  • Acidification and Isolation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), while stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the purified product in a vacuum oven.

Column Chromatography

For achieving the highest purity, especially when dealing with impurities that have similar properties to the target compound, column chromatography is the method of choice.

Protocol:

  • Stationary Phase and Eluent Selection:

    • Use silica gel as the stationary phase.

    • Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. A small amount of acetic acid can be added to the eluent to improve the peak shape of the acidic compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column.

    • Allow the silica to settle, and then drain the excess eluent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution:

    • Add the eluent to the top of the column and begin collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the purification protocols.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot filtration (if needed) dissolve->hot_filter cool Cool to crystallize hot_filter->cool isolate Isolate crystals by filtration cool->isolate dry Dry purified product isolate->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

AcidBase_Extraction_Workflow start Crude product in organic solvent extract Extract with aqueous base (e.g., NaHCO3) start->extract separate Separate aqueous and organic layers extract->separate acidify Acidify aqueous layer with acid (e.g., HCl) separate->acidify Aqueous Layer Neutral/Basic Impurities in Organic Layer Neutral/Basic Impurities in Organic Layer separate->Neutral/Basic Impurities in Organic Layer precipitate Precipitate pure product acidify->precipitate isolate Isolate by filtration precipitate->isolate dry Dry purified product isolate->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by acid-base extraction.

Chromatography_Workflow start Crude product load Load onto silica gel column start->load elute Elute with solvent gradient load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate end Pure this compound evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Be cautious when heating flammable organic solvents.

  • Neutralization reactions can be exothermic; use an ice bath for cooling as needed.

Safe handling procedures for 2-(6-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Safe Handling of 2-(6-Methylpyridin-3-yl)acetic acid

Disclaimer: These application notes and protocols are a guide for the safe handling of this compound and are based on the hazardous properties of related compounds such as pyridine and acetic acid. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals should always consult available safety data for the specific compound being used and perform a thorough risk assessment before commencing any experimental work.

Hazard Identification and Overview

This compound is a derivative of pyridine and, as such, should be handled with care. Pyridine-containing compounds can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] The acetic acid moiety suggests potential for corrosive properties, causing skin and eye irritation or burns.

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[4]

  • Eye Damage/Irritation: May cause serious eye irritation or damage.[3][4]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for handling this compound.[2] The following table summarizes the recommended PPE for various laboratory tasks.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene gloves[1][2]Laboratory coatWork within a chemical fume hood or use an appropriate particulate respirator.
Solution Preparation Chemical splash goggles[2]Nitrile or neoprene gloves[1][2]Laboratory coat[2]Work within a certified chemical fume hood.[1]
Conducting Reactions Chemical splash goggles and face shield[2][4]Nitrile or neoprene gloves[1][2]Chemical-resistant laboratory coat or apron[2]Work within a certified chemical fume hood.[1]
Waste Disposal Chemical splash goggles[2]Nitrile or neoprene gloves[1][2]Laboratory coat[2]Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

Experimental Protocols

General Handling and Storage
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4][5] Keep containers tightly closed to prevent absorption of moisture.[1] Store away from sources of heat, sparks, and open flames.[3][6]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly after handling and before breaks.[4][7]

Spill and Leak Procedures
  • Small Spills: For small spills that can be cleaned up in a short amount of time, trained personnel wearing appropriate PPE may proceed.[5] Absorb the spill with an inert, dry material and place it in a suitable, sealed container for disposal as hazardous waste.[5]

  • Large Spills: In the event of a large spill, evacuate the area immediately.[8] Secure the area and prevent entry. Contact your institution's environmental health and safety (EH&S) office or emergency services.[5]

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors.[3]

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1][3] Seek medical attention.[9]

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Waste Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[8]

  • Collect waste in a designated, properly labeled, and sealed container.[5]

  • Do not mix with other waste materials.[8]

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data is based on the parent compound, pyridine.

ParameterValueReference Compound
OSHA Permissible Exposure Limit (PEL) 5 ppm (15 mg/m³) TWAPyridine
ACGIH Threshold Limit Value (TLV) 1 ppm TWAPyridine
NIOSH Recommended Exposure Limit (REL) 5 ppm (15 mg/m³) TWAPyridine
IDLH (Immediately Dangerous to Life or Health) 1000 ppmPyridine

TWA: Time-Weighted Average

Diagrams

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Procedures A Risk Assessment B Review SDS (or analogous data) A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D E Weighing & Transfer D->E F Reaction Setup E->F G Decontaminate Glassware F->G H Proper Waste Disposal G->H I Store in Designated Area H->I J Spill M Follow Spill Protocol J->M K Exposure N Follow First-Aid Measures K->N L Fire O Use Appropriate Extinguisher L->O

Caption: Workflow for the safe handling of this compound.

References

Application Notes and Protocols: 2-(6-Methylpyridin-3-yl)acetic Acid as a Potential Intermediate for Etoricoxib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoricoxib, a selective COX-2 inhibitor, is a widely prescribed anti-inflammatory drug. Its synthesis involves the formation of a key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, commonly referred to as ketosulfone. While various synthetic routes to this intermediate have been established, this document outlines a potential pathway utilizing 2-(6-methylpyridin-3-yl)acetic acid as a precursor. This approach offers a logical, though less commonly documented, strategy for the synthesis of the pivotal ketosulfone intermediate, which is then converted to Etoricoxib. These notes provide a plausible synthetic scheme and detailed protocols for the subsequent, well-established steps in the Etoricoxib synthesis.

Proposed Synthetic Pathway

The proposed synthesis of Etoricoxib commencing from this compound involves a two-stage process. The initial stage focuses on the conversion of the acetic acid derivative to the crucial ketosulfone intermediate. The second stage details the established cyclization of the ketosulfone to yield Etoricoxib.

Etoricoxib Synthesis Pathway cluster_0 Stage 1: Ketosulfone Synthesis (Proposed) cluster_1 Stage 2: Etoricoxib Synthesis (Established) A This compound B Methyl 2-(6-methylpyridin-3-yl)acetate A->B Esterification (e.g., SOCl₂, MeOH) C 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Ketosulfone) B->C Claisen Condensation (e.g., with methyl 4-(methylsulfonyl)benzoate, NaH) D 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Ketosulfone) E Open-chain Intermediate D->E Reaction with Vinamidinium Salt (e.g., 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, KHMDS) F Etoricoxib E->F Cyclization (e.g., aq. NH₃, heat)

Figure 1: Proposed overall synthetic workflow for Etoricoxib from this compound.

Experimental Protocols

Stage 1: Synthesis of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Ketosulfone) from this compound (Proposed)

This protocol is a proposed synthetic route based on standard organic chemistry transformations, as direct literature for this specific conversion is not prevalent.

Protocol 1.1: Esterification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in methanol.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-(6-methylpyridin-3-yl)acetate.

Protocol 1.2: Claisen Condensation to form Ketosulfone

  • Reaction Setup: To a solution of methyl 2-(6-methylpyridin-3-yl)acetate and methyl 4-(methylsulfonyl)benzoate in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Quench the reaction by the slow addition of a saturated ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

Stage 2: Synthesis of Etoricoxib from Ketosulfone (Established)

The following protocols are based on established and published methods for the conversion of the ketosulfone intermediate to Etoricoxib.

Protocol 2.1: Formation of the Open-chain Intermediate

  • Reaction Setup: Dissolve 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone in an anhydrous solvent such as tetrahydrofuran (THF) in a flask under an inert atmosphere.

  • Base Addition: Cool the solution to a low temperature (e.g., -78 °C or 10-15 °C) and add a strong base like potassium hexamethyldisilazide (KHMDS) or potassium tert-butoxide. Stir the mixture for a specified time (e.g., 1 hour) to form the enolate.[1][2]

  • Vinamidinium Salt Addition: Add a solution of a vinamidinium salt, for example, 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, in THF to the reaction mixture.

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 25-30 °C) for a set duration (e.g., 2-3.5 hours).[1][2]

Protocol 2.2: Cyclization to Etoricoxib

  • Reaction Quench and Acidification: The reaction mixture from the previous step is quenched by adding it to a mixture of acids, such as trifluoroacetic acid and acetic acid in THF.[1][2]

  • Ammonia Addition and Heating: Add aqueous ammonia solution to the mixture. Heat the reaction mixture at an elevated temperature (e.g., 55-65 °C) for an extended period (e.g., 16-20 hours) to facilitate the cyclization.[1][2]

  • Work-up: After cooling, add water and an organic solvent like ethyl acetate for extraction. Separate the organic layer.

  • Purification: Wash the organic layer with a 10% aqueous sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Etoricoxib.[1][2] The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes quantitative data from various reported syntheses of Etoricoxib starting from the ketosulfone intermediate.

Step Starting Material Reagents and Conditions Product Yield (%) Purity (%) (by HPLC) Reference
Etoricoxib Synthesis 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone1. Potassium tert-butoxide, THF, 10-15 °C2. 2-chloro-1,3-(bis-piperidinyl)trimethinium hexafluorophosphate, THF, 25-30 °C3. Trifluoroacetic acid, acetic acid, THF4. Aq. ammonia, 55-65 °CEtoricoxib (crude)Not explicitly stated for crude94.45[1]
Etoricoxib Synthesis 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone1. Potassium tert-butoxide, THF, 10-15 °C2. 2-chloro-1,3-(bis-piperidinyl)trimethinium hexafluorophosphate, THF, 10-15 °C3. Acetic acid, THF4. Aq. ammonia, ammonium acetate, 60-65 °CEtoricoxib75.9 (after purification)96.31 (after purification)[1]
Etoricoxib Synthesis 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone1. Potassium tert-butoxide, THF, 10 °C2. 2-chloro-1,3-(bis-morpholinyl)trimethinium hexafluorophosphate, THF, 25-30 °C3. Trifluoroacetic acid, acetic acid, THF4. Aq. ammonia, ammonium acetate, 55-60 °CEtoricoxib12.8215.36[1][2]
Etoricoxib Synthesis 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone1. Potassium tert-butoxide, DMF, 15-25 °C2. 2-chloro-1,3-(bis-piperidinyl)trimethinium hexafluorophosphate, DMF, 25-30 °C3. Trifluoroacetic acid, acetic acid, DMF4. Aq. ammonia, 55-65 °CEtoricoxib (crude)55.1267.8[1]

Visualizations

Experimental Workflow for Etoricoxib Synthesis from Ketosulfone

Etoricoxib Synthesis Workflow cluster_enolate Enolate Formation cluster_condensation Condensation cluster_cyclization Cyclization & Work-up ketosulfone Ketosulfone in THF add_base Add Potassium tert-butoxide (10-15 °C, 1 hr) ketosulfone->add_base enolate Enolate Intermediate add_base->enolate add_vinamidinium Add Vinamidinium Salt (25-30 °C, 2-3.5 hrs) enolate->add_vinamidinium open_chain Open-chain Intermediate add_vinamidinium->open_chain acid_quench Acid Quench (TFA, Acetic Acid) open_chain->acid_quench add_ammonia Add Aq. Ammonia & Heat (55-65 °C, 17 hrs) acid_quench->add_ammonia extraction Extraction with Ethyl Acetate add_ammonia->extraction purification Purification extraction->purification etoricoxib Etoricoxib purification->etoricoxib

Figure 2: Detailed experimental workflow for the conversion of the ketosulfone intermediate to Etoricoxib.

Conclusion

The utilization of this compound as a starting material for the synthesis of Etoricoxib represents a plausible and logical, though not widely documented, synthetic strategy. The proposed conversion to the key ketosulfone intermediate via esterification and Claisen condensation aligns with fundamental principles of organic synthesis. The subsequent, well-established protocols for the cyclization of the ketosulfone to Etoricoxib offer a robust and scalable route to the final active pharmaceutical ingredient. The data presented herein, collated from various sources, provides valuable insights into the expected yields and purities for the final stages of the synthesis. Researchers and professionals in drug development can utilize these notes as a foundational guide for exploring alternative synthetic pathways to Etoricoxib.

References

Application Notes and Protocols for Kinase Inhibitor Synthesis using 2-(6-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a representative pyridine-based kinase inhibitor utilizing 2-(6-Methylpyridin-3-yl)acetic acid as a key starting material. The protocols described herein focus on a common synthetic route involving amide bond formation, a critical step in the assembly of many clinically relevant kinase inhibitors. These methodologies are broadly applicable to the synthesis of a variety of kinase inhibitors targeting signaling pathways frequently dysregulated in oncology and inflammatory diseases.

Introduction to Pyridine-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2] Pyridine-containing scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors due to their ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases. The this compound moiety offers a versatile building block for the synthesis of such inhibitors, providing a modifiable handle for the exploration of structure-activity relationships (SAR).

Featured Kinase Inhibitor: A Representative Anaplastic Lymphoma Kinase (ALK) Inhibitor

For the purpose of these application notes, we will detail the synthesis of a representative inhibitor, BMP-ALK1 , designed to target Anaplastic Lymphoma Kinase (ALK). Crizotinib is a well-known ALK inhibitor, and while its synthesis does not directly commence from this compound, the core structure of many ALK inhibitors lends itself to a convergent synthesis where this starting material can be incorporated.[3]

Target Kinase: Anaplastic Lymphoma Kinase (ALK) Therapeutic Area: Oncology (e.g., Non-Small Cell Lung Cancer)

ALK Signaling Pathway

The ALK receptor tyrosine kinase, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK fusion protein), drives downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis. Inhibition of ALK blocks these oncogenic signals.

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription BMP_ALK1 BMP-ALK1 (Kinase Inhibitor) BMP_ALK1->ALK Inhibition

Figure 1: Simplified ALK Signaling Pathway and Point of Inhibition.

Synthesis of Representative Kinase Inhibitor BMP-ALK1

The synthesis of BMP-ALK1 is presented as a representative workflow involving the coupling of this compound with a suitable amine partner.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Product & Purification SM1 This compound Coupling HATU, DIPEA DMF, rt, 12h SM1->Coupling SM2 Substituted Aniline (e.g., 4-(Piperidin-4-yl)aniline) SM2->Coupling Product Crude BMP-ALK1 Coupling->Product Purification Column Chromatography Product->Purification FinalProduct Pure BMP-ALK1 Purification->FinalProduct

Figure 2: General Synthetic Workflow for BMP-ALK1.
Experimental Protocol: Amide Coupling

This protocol details the synthesis of N-(4-(piperidin-4-yl)phenyl)-2-(6-methylpyridin-3-yl)acetamide (BMP-ALK1) via an amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Amide Coupling:

    • To a solution of this compound in anhydrous DMF, add tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, HATU, and DIPEA.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in dichloromethane.

    • Add trifluoroacetic acid dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to yield the TFA salt of BMP-ALK1.

Characterization and Biological Evaluation

Analytical Data

The synthesized compound should be characterized by standard analytical techniques.

CompoundMolecular FormulaCalculated MassObserved Mass (ESI-MS)Purity (HPLC)
BMP-ALK1C20H25N3O323.43324.2 (M+H)+>95%
In Vitro Kinase Assay Protocol

Objective: To determine the inhibitory activity of BMP-ALK1 against ALK.

Materials:

  • Recombinant human ALK enzyme

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer

  • BMP-ALK1 (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Prepare a serial dilution of BMP-ALK1 in DMSO.

  • In a 96-well plate, add the kinase buffer, ALK enzyme, and the serially diluted BMP-ALK1.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay Protocol

Objective: To assess the anti-proliferative effect of BMP-ALK1 on an ALK-dependent cancer cell line.

Materials:

  • H3122 human non-small cell lung cancer cell line (EML4-ALK positive)

  • RPMI-1640 medium supplemented with 10% FBS

  • BMP-ALK1 (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

  • Seed H3122 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of BMP-ALK1 for 72 hours.

  • Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay kit according to the manufacturer's protocol.

  • Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

Data Presentation

CompoundTarget KinaseIC50 (nM) [Enzymatic]GI50 (nM) [H3122 cells]
BMP-ALK1ALK1545
Crizotinib (Reference)ALK2050

Note: The data presented for BMP-ALK1 is representative and for illustrative purposes only. Actual values would need to be determined experimentally.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and evaluation of a representative pyridine-based kinase inhibitor, BMP-ALK1, using this compound as a starting material. The methodologies for amide coupling, in vitro kinase assays, and cellular proliferation assays are robust and can be adapted for the development of other novel kinase inhibitors. The versatile nature of the this compound scaffold makes it a valuable component in the toolkit of medicinal chemists and drug discovery scientists.

References

Application Notes and Protocols for the Use of 2-(6-Methylpyridin-3-yl)acetic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(6-methylpyridin-3-yl)acetic acid as a versatile starting material for the synthesis of various agrochemicals. The primary focus is on the synthesis of the insecticide sulfoxaflor, with additional insights into the potential development of pyridine-based herbicides and fungicides.

Insecticide Synthesis: A Proposed Pathway to Sulfoxaflor

This compound serves as a strategic precursor for the synthesis of sulfoxaflor, a potent insecticide for controlling sap-feeding insects. While a direct one-step conversion is not documented, a plausible multi-step synthetic route can be designed based on established chemical transformations. This pathway involves the conversion of the methyl group to a trifluoromethyl group and the transformation of the acetic acid side chain into the key ethyl-sulfoximine moiety.

Proposed Synthetic Workflow

The proposed synthetic pathway from this compound to sulfoxaflor is outlined below. This multi-step process involves key transformations including trifluoromethylation, conversion of the acetic acid to an ethyl group, and subsequent formation of the sulfoximine.

G A This compound B 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid A->B  Trifluoromethylation C 1-(6-(Trifluoromethyl)pyridin-3-yl)ethan-1-one B->C  Side-chain modification D 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol C->D  Reduction E 3-(1-Bromoethyl)-6-(trifluoromethyl)pyridine D->E  Bromination F 1-[6-(Trifluoromethyl)-3-pyridyl]ethylsulfide E->F  Thioether formation G 1-[6-(Trifluoromethyl)-3-pyridyl]ethylsulfide imine F->G  Imination H Sulfoxaflor G->H  Oxidation

Proposed synthesis of Sulfoxaflor.
Experimental Protocols (Proposed)

The following protocols are based on analogous reactions found in the literature and are proposed for the synthesis of sulfoxaflor from this compound. Optimization of reaction conditions may be necessary for each step.

Step 1: Synthesis of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid

  • Reaction: Conversion of the methyl group to a trifluoromethyl group. This can be a challenging transformation. A common method for trifluoromethylation of methylpyridines involves a multi-step sequence of chlorination followed by fluorination.

  • Protocol:

    • Chlorination: this compound is reacted with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) under radical initiation (e.g., AIBN) to form 2-(6-(trichloromethyl)pyridin-3-yl)acetic acid.

    • Fluorination: The trichloromethyl intermediate is then treated with a fluorinating agent like antimony trifluoride (SbF₃) or hydrogen fluoride (HF) to yield 2-(6-(trifluoromethyl)pyridin-3-yl)acetic acid.

Step 2: Synthesis of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethan-1-one

  • Reaction: Conversion of the acetic acid side chain to an acetyl group.

  • Protocol:

    • The carboxylic acid is first converted to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    • The resulting acid chloride is then reacted with a methyl organometallic reagent, such as methylmagnesium bromide (CH₃MgBr) or dimethylcadmium ((CH₃)₂Cd), in an appropriate solvent like THF or diethyl ether at low temperature to yield the ketone.

Step 3: Synthesis of 3-(1-(Methylthio)ethyl)-6-(trifluoromethyl)pyridine

  • Reaction: This key intermediate can be synthesized from the ketone via a two-step reduction and substitution, or through alternative published routes starting from different materials. A plausible route from the synthesized ketone is as follows:

    • Reduction: The ketone is reduced to the corresponding alcohol, 1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, using a reducing agent like sodium borohydride (NaBH₄) in methanol.

    • Halogenation: The alcohol is converted to the bromide, 3-(1-bromoethyl)-6-(trifluoromethyl)pyridine, using a reagent such as phosphorus tribromide (PBr₃).

    • Substitution: The bromide is then reacted with sodium thiomethoxide (NaSMe) to yield 3-(1-(methylthio)ethyl)-6-(trifluoromethyl)pyridine.

Step 4: Synthesis of Sulfoxaflor [1]

  • Reaction: This final stage involves the formation of the sulfoximine moiety through imination and subsequent oxidation.

  • Protocol:

    • Imination: 3-(1-(Methylthio)ethyl)-6-(trifluoromethyl)pyridine is reacted with cyanamide in the presence of an oxidizing agent like sodium hypochlorite (NaOCl) or a metal catalyst to form the corresponding sulfilimine, --INVALID-LINK--sulfide imine.

    • Oxidation: The sulfilimine is then oxidized to the sulfoximine, sulfoxaflor, using an oxidizing agent such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

Quantitative Data: Insecticidal Activity of Sulfoxaflor

Sulfoxaflor exhibits high efficacy against a broad range of sap-feeding insect pests. The following table summarizes its activity against key pests.

Pest SpeciesCommon NameBioassay TypeLC₅₀ / EC₅₀ (ppm or mg/L)Reference
Myzus persicaeGreen Peach AphidLeaf-dip0.059 mg/L[2]
Aphis gossypiiCotton AphidSystemic uptake0.04 ppm
Bemisia tabaciSweetpotato WhiteflyFoliar spray1.5 ppm
Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Modulation

Sulfoxaflor acts as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system. It binds to a distinct site on the nAChR compared to neonicotinoid insecticides. This binding leads to the uncontrolled opening of the ion channel, causing a continuous influx of sodium ions, which results in hyperexcitation of the nerve, followed by paralysis and death of the insect.

G cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel (Open) nAChR->IonChannel activates NaIon Depolarization Membrane Depolarization NaIon->Depolarization causes Hyperexcitation Nerve Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis Sulfoxaflor Sulfoxaflor Sulfoxaflor->nAChR Binds to distinct site Acetylcholine Acetylcholine Acetylcholine->nAChR Competes with

Mode of action of Sulfoxaflor.

Herbicide and Fungicide Development Potential

While the primary application demonstrated here is in insecticide synthesis, the this compound scaffold holds potential for the development of other classes of agrochemicals.

Herbicides

Pyridinecarboxylic acids are a known class of herbicides that act as synthetic auxins, disrupting plant growth. This compound and its derivatives could be explored as precursors for novel herbicidal compounds.

  • General Synthetic Approach: The carboxylic acid functionality can be a key pharmacophore. Modifications to the pyridine ring, such as halogenation or the introduction of other functional groups, could be explored to optimize herbicidal activity and selectivity.

Fungicides

Pyridine derivatives are present in numerous fungicidal compounds. The this compound core can be functionalized to generate novel fungicide candidates.

  • General Synthetic Approach: The acetic acid side chain can be converted into various functional groups, such as amides or esters, which are common in fungicidal molecules. The pyridine nitrogen can also be a site for derivatization to explore different chemical spaces and biological activities.

Further research and high-throughput screening of derivatives of this compound are warranted to explore their full potential in the development of new and effective agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(6-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 2-(6-Methylpyridin-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several synthetic strategies can be employed. The most common include the hydrolysis of 2-(6-methylpyridin-3-yl)acetonitrile, palladium-catalyzed α-arylation of an acetate ester with a suitable halo-pyridine, and the Willgerodt-Kindler reaction of a corresponding acetylpyridine. The choice of route often depends on the availability of starting materials, scalability, and desired purity.

Q2: I am experiencing low yields in the hydrolysis of 2-(6-methylpyridin-3-yl)acetonitrile. What are the potential causes?

A2: Low yields during the hydrolysis of the nitrile intermediate can stem from several factors. Incomplete hydrolysis is a common issue, which can be addressed by increasing the reaction time or temperature, or by using a stronger acid or base. Another potential problem is the degradation of the product under harsh reaction conditions. The pyridylacetic acid can be susceptible to decarboxylation at high temperatures.[1] Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent product degradation.

Q3: What are the typical side products observed in the palladium-catalyzed α-arylation of an ester with 5-bromo-2-methylpyridine?

A3: In palladium-catalyzed α-arylation reactions, common side products can include diadducts (where two molecules of the pyridine couple with one ester molecule), homo-coupling of the aryl halide, and decomposition of the catalyst.[2][3] The formation of diadducts can be minimized by using a slight excess of the aryl halide and controlling the stoichiometry of the base. Catalyst decomposition can be mitigated by using robust ligands and ensuring an inert atmosphere.

Q4: How can I purify the final product, this compound?

A4: Purification of pyridylacetic acids can be challenging due to their amphoteric nature.[4] Recrystallization is a common method. The choice of solvent is critical and may require some experimentation. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or heptane) can be effective. Alternatively, column chromatography on silica gel can be used, but care must be taken as pyridines can interact strongly with the acidic silica gel, leading to streaking.[5] Using a mobile phase containing a small amount of a basic modifier, such as triethylamine or pyridine, can help to improve the separation.

Troubleshooting Guides

Low Yield in the Hydrolysis of 2-(6-methylpyridin-3-yl)acetonitrile
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains) Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal conditions.
Inadequate concentration of acid or base.Increase the concentration of the acid or base used for hydrolysis.
Formation of multiple byproducts Product degradation under harsh conditions.Use milder reaction conditions (e.g., lower temperature, shorter reaction time). Consider using a different acid or base.
Decarboxylation of the final product.[1]Avoid excessive heating during the reaction and work-up.
Difficulty in isolating the product Product is soluble in the aqueous phase.Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility before extraction.
Emulsion formation during extraction.Add a small amount of a saturated brine solution to break the emulsion.
Low Yield in the Palladium-Catalyzed α-Arylation of Ethyl Acetate with 5-Bromo-2-methylpyridine
Symptom Possible Cause Suggested Solution
No or very low conversion Inactive catalyst.Ensure the palladium catalyst is of high quality and has been stored correctly. Consider using a pre-catalyst that is activated in situ.
Presence of oxygen or moisture.Degas all solvents and reagents thoroughly. Run the reaction under a strict inert atmosphere (argon or nitrogen).
Incorrect base or ligand.The choice of base and ligand is critical for this reaction. Screen different bases (e.g., LHMDS, NaOtBu) and phosphine ligands to find the optimal combination.[2][3]
Formation of homo-coupled pyridine byproduct Reductive elimination from a diarylpalladium(II) intermediate.Use a lower catalyst loading. Ensure slow addition of the base.
Formation of diadduct Reaction of the product with another molecule of the aryl halide.Use a slight excess of the aryl halide. Control the stoichiometry of the base carefully.

Data Presentation

Comparison of Synthetic Routes for this compound
Synthetic Route Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Hydrolysis of Nitrile 2-(6-methylpyridin-3-yl)acetonitrileHCl or NaOHGood to ExcellentOften a clean reaction with high conversion.The nitrile precursor may not be readily available.
Palladium-catalyzed α-Arylation 5-Bromo-2-methylpyridine, Ethyl AcetatePalladium catalyst, Phosphine ligand, Strong baseModerate to Good[2][3]Convergent synthesis.Requires expensive and air-sensitive reagents. Optimization of reaction conditions can be challenging.
Willgerodt-Kindler Reaction 3-Acetyl-6-methylpyridineSulfur, MorpholineModerateUtilizes readily available starting materials.Can require harsh reaction conditions and may produce unpleasant odors.
Three-Component Synthesis [1]4-Methylpyridine-N-oxide, Meldrum's acid derivative, NucleophileTosyl chloride, AlcoholModerate to GoodConvenient one-pot procedure.May require synthesis of the Meldrum's acid derivative.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis

Step 1: Synthesis of N,N-diethylamino-(6-methyl-3-pyridyl)acetonitrile [6]

  • To a solution of 2-methylpyridine-5-carbaldehyde in a suitable solvent, add diethylamine and sodium cyanide.

  • Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., toluene).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 2-(6-methylpyridin-3-yl)acetonitrile [6]

  • The crude N,N-diethylamino-(6-methyl-3-pyridyl)acetonitrile is reacted with a suitable reagent to eliminate the diethylamino group. This can often be achieved by heating.

Step 3: Hydrolysis of 2-(6-methylpyridin-3-yl)acetonitrile

  • To a solution of 2-(6-methylpyridin-3-yl)acetonitrile in a suitable solvent (e.g., ethanol), add a concentrated solution of hydrochloric acid.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate) to the isoelectric point of the amino acid.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualizations

Synthesis_Pathway start 2-Methylpyridine-5-carbaldehyde intermediate1 N,N-diethylamino-(6-methyl-3-pyridyl)acetonitrile start->intermediate1 Diethylamine, NaCN intermediate2 2-(6-Methylpyridin-3-yl)acetonitrile intermediate1->intermediate2 Elimination product This compound intermediate2->product Acid Hydrolysis (HCl)

Caption: Synthetic pathway for this compound via nitrile hydrolysis.

Troubleshooting_Workflow start Low Yield in Synthesis check_purity Are starting materials pure? start->check_purity purify Purify starting materials check_purity->purify No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify->check_conditions optimize Optimize temperature, time, and concentrations check_conditions->optimize No check_atmosphere Is the reaction under an inert atmosphere? check_conditions->check_atmosphere Yes optimize->check_atmosphere degas_solvents Degas solvents and use inert gas check_atmosphere->degas_solvents No check_workup Is the work-up procedure appropriate? check_atmosphere->check_workup Yes degas_solvents->check_workup optimize_workup Optimize pH adjustment and extraction check_workup->optimize_workup No success Improved Yield check_workup->success Yes optimize_workup->success

References

Technical Support Center: Synthesis of 2-(6-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 2-(6-Methylpyridin-3-yl)acetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Hydrolysis of 2-(6-Methylpyridin-3-yl)acetonitrile

This common route involves the conversion of the nitrile precursor to the desired carboxylic acid.

Q1: My final product is contaminated with a significant amount of an unknown impurity, even after purification. What could it be?

A1: A likely impurity in this synthesis is the intermediate, 2-(6-methylpyridin-3-yl)acetamide . This occurs due to incomplete hydrolysis of the nitrile group.

Troubleshooting:

  • Prolonged Reaction Time: Ensure the hydrolysis reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material and the intermediate amide.

  • Reaction Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis. If incomplete hydrolysis is observed, consider increasing the concentration of the acid or base, or elevating the reaction temperature. For instance, refluxing with a strong acid like hydrochloric acid or a strong base like sodium hydroxide is common.

  • Purification: If the amide impurity is present in the final product, careful purification is necessary. Column chromatography can be effective in separating the carboxylic acid from the less polar amide.

Q2: What are the typical reaction conditions for the hydrolysis of 2-(6-methylpyridin-3-yl)acetonitrile?

A2: While specific conditions can vary, a general protocol for acid-catalyzed hydrolysis is as follows:

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(6-methylpyridin-3-yl)acetonitrile in an excess of a suitable acidic solution (e.g., 6M hydrochloric acid).

  • Heating: Heat the mixture to reflux and maintain this temperature for several hours. The exact duration will depend on the substrate and the concentration of the acid.

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by adjusting the pH to its isoelectric point to precipitate the carboxylic acid, followed by filtration. Alternatively, extraction with an organic solvent may be employed.

  • Purification: Recrystallization or column chromatography can be used to purify the final product.

Route 2: Willgerodt-Kindler Reaction

This route typically involves the reaction of a suitable acetylpyridine precursor (e.g., 3-acetyl-6-methylpyridine) with sulfur and an amine (like morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid.

Q3: I've attempted the Willgerodt-Kindler reaction, but my final product contains sulfur-containing impurities. What are they and how can I avoid them?

A3: The primary sulfur-containing impurity is likely the 2-(6-methylpyridin-3-yl)thioacetamide intermediate. This arises from the incomplete hydrolysis of the thioamide formed during the reaction. The formation of the corresponding carboxylic acid is a known side reaction that can occur directly from the amide.[1]

Troubleshooting:

  • Hydrolysis Conditions: Ensure the hydrolysis of the thioamide is complete. This step often requires vigorous conditions, such as heating with a strong acid or base for an extended period.

  • Two-Step Procedure: Consider a well-defined two-step procedure where the thioamide is first isolated and purified before proceeding with the hydrolysis. This can provide better control over the reaction and reduce the carry-over of unreacted starting materials or side products into the final step.

  • Purification: If the thioamide impurity is present, it can often be separated from the carboxylic acid by chromatography, exploiting the differences in polarity and functional groups.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

  • Thioamide Formation: In a reaction vessel, combine 3-acetyl-6-methylpyridine, elemental sulfur, and an amine (e.g., morpholine). Heat the mixture under reflux. The reaction time can vary significantly.

  • Isolation of Thioamide (Optional but Recommended): After the reaction is complete, the thioamide intermediate can be isolated and purified by standard techniques like crystallization or chromatography.

  • Hydrolysis: The crude or purified thioamide is then subjected to hydrolysis by heating with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH solution) until the evolution of hydrogen sulfide ceases and the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Purification: After cooling, the carboxylic acid is isolated by adjusting the pH and purified as described in the hydrolysis route.

Route 3: Oxidation of a Precursor

This route might involve the oxidation of a precursor like 2-(6-methylpyridin-3-yl)ethanol.

Q4: During an oxidation step in my synthesis, I'm observing a significant side product that is more polar than my desired carboxylic acid. What could this be?

A4: A common side reaction in the oxidation of pyridine derivatives is the formation of the corresponding pyridine N-oxide . The nitrogen atom in the pyridine ring is susceptible to oxidation, especially when using strong oxidizing agents like hydrogen peroxide. The formation of N-oxides as by-products in reactions involving the oxidation of molecules containing a pyridine ring has been documented.[2]

Troubleshooting:

  • Choice of Oxidizing Agent: Select an oxidizing agent that is more selective for the desired transformation and less likely to oxidize the pyridine nitrogen. Milder or more sterically hindered oxidants might be preferable.

  • Reaction Conditions: Carefully control the reaction temperature and the stoichiometry of the oxidizing agent. Using a minimal excess of the oxidant can help reduce the formation of the N-oxide.

  • Protective Groups: In some cases, it may be necessary to protect the pyridine nitrogen before the oxidation step and then deprotect it afterward.

  • Purification: The N-oxide is generally more polar than the corresponding pyridine and can often be separated by column chromatography or by extraction under specific pH conditions.

Route 4: Malonic Ester Synthesis

This pathway involves the alkylation of a malonate ester with a suitable 6-methyl-3-(halomethyl)pyridine, followed by hydrolysis and decarboxylation.

Q5: In my malonic ester synthesis of this compound, I'm getting a mixture of products. What are the likely side reactions?

A5: A common side reaction in malonic ester synthesis is dialkylation . This occurs when the initially formed mono-alkylated malonic ester undergoes a second alkylation.

Troubleshooting:

  • Stoichiometry: Use a molar excess of the malonate ester relative to the alkylating agent (the pyridine derivative) and the base. This increases the probability that the base will deprotonate an unreacted malonate ester rather than the mono-alkylated product.

  • Choice of Base and Solvent: The choice of base and solvent can influence the extent of dialkylation. Using a less reactive base or a solvent system that minimizes the solubility of the mono-alkylated enolate can be beneficial.

  • Purification: The dialkylated product will have a significantly different molecular weight and polarity compared to the desired mono-alkylated product, allowing for separation by column chromatography before the final hydrolysis and decarboxylation step.

Data Summary

While specific quantitative data for side reactions in the synthesis of this compound is not extensively reported in publicly available literature, the following table summarizes the potential side products based on the synthetic route.

Synthetic RoutePotential Side ProductChemical Structure of Side ProductMitigation Strategy
Hydrolysis of Nitrile2-(6-Methylpyridin-3-yl)acetamideCC1=NC=C(CC(N)=O)C=C1Prolonged reaction time, stronger acid/base, higher temperature.
Willgerodt-Kindler2-(6-Methylpyridin-3-yl)thioacetamideCC1=NC=C(CC(S)=N)C=C1Complete hydrolysis, two-step procedure.
OxidationThis compound N-oxideCC1=N(=O)C=C(CC(O)=O)C=C1Milder/selective oxidizing agent, controlled stoichiometry.
Malonic Ester SynthesisDiethyl 2,2-bis((6-methylpyridin-3-yl)methyl)malonateCC1=NC=C(C(C(OCC)=O)(CC2=CN=C(C)C=C2)C(OCC)=O)C=C1Use of excess malonate ester.

Visualizations

To further clarify the potential reaction pathways and the formation of side products, the following diagrams are provided.

hydrolysis_side_reaction start 2-(6-Methylpyridin-3-yl)acetonitrile intermediate 2-(6-Methylpyridin-3-yl)acetamide (Impurity) start->intermediate Incomplete Hydrolysis product This compound (Desired Product) intermediate->product Complete Hydrolysis

Caption: Incomplete hydrolysis leads to the amide impurity.

willgerodt_kindler_side_reaction start 3-Acetyl-6-methylpyridine thioamide 2-(6-Methylpyridin-3-yl)thioacetamide (Impurity) start->thioamide Willgerodt-Kindler Reaction product This compound (Desired Product) thioamide->product Hydrolysis oxidation_side_reaction precursor Suitable Pyridine Precursor product This compound precursor->product Desired Oxidation side_product Pyridine N-oxide Derivative (Side Product) precursor->side_product N-Oxidation malonic_ester_side_reaction cluster_alkylation Alkylation Step malonate Diethyl Malonate mono_alkylated Mono-alkylated Malonate malonate->mono_alkylated + Alkyl Halide alkyl_halide 6-Methyl-3-(halomethyl)pyridine di_alkylated Di-alkylated Malonate (Side Product) mono_alkylated->di_alkylated + Alkyl Halide product This compound mono_alkylated->product Hydrolysis & Decarboxylation

References

2-(6-Methylpyridin-3-yl)acetic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2-(6-Methylpyridin-3-yl)acetic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The compound should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent moisture absorption and contamination.[1] It is also advisable to protect the compound from light. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.

Q2: What are the known incompatibilities for this compound?

A2: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[1] Contact with incompatible materials can lead to chemical reactions that may compromise the purity and stability of the compound.

Q3: What is the expected shelf life of this compound?

A3: The shelf life of this compound is dependent on the storage conditions. When stored under the recommended conditions in an unopened container, the compound is expected to be stable for an extended period. However, for opened containers or material that has been handled, it is recommended to re-evaluate the purity periodically.

Q4: How can I assess the stability of this compound in my experimental solutions?

A4: The stability of this compound in solution depends on the solvent, pH, temperature, and exposure to light. It is recommended to perform solution stability studies under conditions that mimic your experimental setup. This typically involves preparing the solution and analyzing its purity at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) - Exposure to moisture or light. - Chemical degradation.- Store in a desiccator and protect from light. - Re-test the purity of the material using a suitable analytical method.
Inconsistent experimental results - Degradation of the compound in solution. - Inaccurate concentration due to poor solubility or degradation.- Prepare fresh solutions for each experiment. - Perform a solution stability study to determine the usable lifetime of the solution. - Use a validated analytical method to confirm the concentration of the stock solution.
Appearance of new peaks in HPLC chromatogram - Formation of degradation products.- Conduct forced degradation studies to identify potential degradation products. - Optimize the HPLC method to ensure separation of the main peak from all degradation products.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 105°C) Start->Thermal Photo Photolytic Degradation (Solid & Solution, UV/Vis) Start->Photo Analysis Analyze Stressed and Control Samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify and Quantify Degradation Products Analysis->Evaluation Pathway Elucidate Degradation Pathways Evaluation->Pathway

Caption: Workflow for a forced degradation study of this compound.

Example Stability-Indicating HPLC-UV Method

Objective: To provide a starting point for developing a validated HPLC method for the analysis of this compound and its potential degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Note: This is an example method and may require optimization for specific applications and equipment.

Potential Degradation Pathway

Based on the chemical structure of this compound, potential degradation pathways under hydrolytic conditions could involve the decarboxylation of the acetic acid side chain or hydroxylation of the pyridine ring.

Degradation_Pathway Potential Degradation Pathway Parent This compound Deg1 6-Methyl-3-picoline (Decarboxylation) Parent->Deg1 Heat, Acid/Base Deg2 2-(6-Methyl-1-oxo-1,6-dihydropyridin-3-yl)acetic acid (Oxidation/Hydroxylation) Parent->Deg2 Oxidizing Agent

Caption: A potential degradation pathway for this compound.

Troubleshooting Logic for Stability Issues

Troubleshooting_Stability Troubleshooting Stability Issues Start Inconsistent Results? CheckSolution Is the solution freshly prepared? Start->CheckSolution CheckStorage Is the solid stored correctly? CheckSolution->CheckStorage Yes Action_PrepareFresh Prepare fresh solution for each experiment. CheckSolution->Action_PrepareFresh No CheckPurity Has the purity been recently confirmed? CheckStorage->CheckPurity Yes Action_StoreProperly Store solid in a cool, dry, dark place in a sealed container. CheckStorage->Action_StoreProperly No Action_Reanalyze Re-analyze the purity of the solid material using a validated method. CheckPurity->Action_Reanalyze No Action_StabilityStudy Conduct a solution stability study to determine the usable lifetime. CheckPurity->Action_StabilityStudy Yes

Caption: A decision tree for troubleshooting common stability-related issues.

References

Common impurities in 2-(6-Methylpyridin-3-yl)acetic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(6-Methylpyridin-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The presence of impurities is highly dependent on the synthetic route employed. Common impurities can be categorized as follows:

  • Starting Materials: Incomplete conversion can lead to the presence of unreacted starting materials. A frequent precursor is 2-(6-methylpyridin-3-yl)acetonitrile.

  • Intermediates: In the common synthesis involving nitrile hydrolysis, the intermediate 2-(6-methylpyridin-3-yl)acetamide is a likely impurity if the hydrolysis is incomplete.

  • Byproducts of Synthesis: Side reactions can introduce structurally similar impurities. For instance, if a Willgerodt-Kindler type reaction is utilized, thioamide derivatives could be present.

  • Reagents and Solvents: Residual solvents used during the synthesis and purification processes are also common.

Q2: My experimental results are inconsistent. Could impurities in this compound be the cause?

A2: Yes, impurities can significantly impact experimental outcomes, especially in sensitive biological assays or when precise stoichiometry is required for subsequent reactions. Impurities can lead to lower-than-expected yields, unexpected side products, or altered biological activity. It is crucial to assess the purity of your material before use.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the purity of your sample. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying the main component and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information about the presence of impurities. A melting point determination can be a simple, initial indicator of purity; a broad and depressed melting point range often suggests the presence of impurities.

Troubleshooting Guides

Issue 1: Identification of Unknown Peaks in HPLC Analysis

Problem: Your HPLC chromatogram shows unexpected peaks in addition to the main product peak for this compound.

Possible Causes and Solutions:

Potential Impurity Identification Troubleshooting Steps
2-(6-Methylpyridin-3-yl)acetonitrileThe nitrile is less polar than the carboxylic acid and will likely have a shorter retention time on a reverse-phase HPLC column.Confirm the identity by spiking the sample with a small amount of the nitrile standard. If the peak area increases, the impurity is confirmed.
2-(6-Methylpyridin-3-yl)acetamideThe amide is more polar than the nitrile but less polar than the carboxylic acid. Its retention time will likely be between the two.Use a reference standard of the amide for confirmation. If a standard is unavailable, LC-MS can be used to identify the peak by its mass.
Other structural isomersMay have similar retention times to the main product, potentially co-eluting.Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve resolution.
Residual SolventsTypically elute very early in a reverse-phase HPLC run.Gas Chromatography (GC) is the preferred method for identifying and quantifying residual solvents.

Experimental Protocol: HPLC Analysis

A general HPLC method for the analysis of pyridylacetic acids is provided below. This method may require optimization for your specific instrument and impurity profile.

  • Column: Primesep 200, 4.6 x 250 mm, 5 µm, 100 Å

  • Mobile Phase: Gradient of Acetonitrile (MeCN) and Water with a formic acid buffer.

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase. A typical gradient might be 5-50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

Issue 2: Removing Identified Impurities

Problem: You have identified impurities in your this compound and need to remove them.

Solution Workflow:

G start Impure this compound acid_base Acid-Base Extraction start->acid_base For neutral & basic impurities recrystallization Recrystallization start->recrystallization For minor impurities chromatography Column Chromatography start->chromatography For difficult separations acid_base->recrystallization Further purification pure_product Pure Product acid_base->pure_product recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Detailed Methodologies:

1. Acid-Base Extraction

This technique is highly effective for separating the acidic product from neutral and basic impurities.

Experimental Protocol:

  • Dissolve the impure this compound in a suitable organic solvent like ethyl acetate.

  • Extract the organic solution with an aqueous basic solution (e.g., 1M sodium bicarbonate). The acidic product will move to the aqueous layer as its carboxylate salt, while neutral and basic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 3-4, which will cause the pure this compound to precipitate.

  • Extract the precipitated product back into an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified product.

Logical Relationship of Acid-Base Extraction:

G cluster_0 Organic Phase cluster_1 Aqueous Phase (Basic) cluster_2 Organic Phase cluster_3 Aqueous Phase (Acidic) impure Impure Acid + Neutral/Basic Impurities in Organic Solvent carboxylate Carboxylate Salt of Pure Acid impure->carboxylate Extract with aq. base impurities Neutral/Basic Impurities pure_acid Precipitated Pure Acid carboxylate->pure_acid Acidify

Caption: Separation principle of acid-base extraction.

2. Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities. The choice of solvent is critical.

Experimental Protocol:

  • Select a suitable solvent or solvent system. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Potential solvents include ethanol, ethyl acetate/hexanes, or acetone/water mixtures.

  • Dissolve the impure compound in the minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing impurities.

  • Dry the crystals under vacuum.

Troubleshooting Poor Recrystallization:

Issue Possible Cause Solution
Poor Recovery The compound is too soluble in the chosen solvent at low temperatures.Try a different solvent or a solvent mixture where the compound has lower solubility when cold. Use the minimum amount of hot solvent.
Oiling Out The solution is cooled too quickly, or the solvent is not ideal.Ensure slow cooling. If oiling persists, redissolve the oil in more hot solvent and try again, or select a different solvent system.
No Crystals Form The solution is not supersaturated.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. Reduce the volume of the solvent by evaporation.

This technical support guide provides a starting point for addressing common issues related to impurities in this compound. For further assistance, please refer to the certificate of analysis for your specific lot or contact your supplier's technical support.

Technical Support Center: Optimizing Reaction Conditions for 2-(6-Methylpyridin-3-yl)acetic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the derivatization of 2-(6-methylpyridin-3-yl)acetic acid. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatives of this compound synthesized in a laboratory setting?

A1: The most common derivatives are esters and amides. Esterification is often performed to protect the carboxylic acid, increase lipophilicity, or to prepare intermediates for further reactions. Amidation is frequently used to synthesize biologically active compounds, as the amide bond is a key feature in many pharmaceutical agents.

Q2: What are the key challenges when derivatizing this compound?

A2: The primary challenge stems from the presence of the basic pyridine nitrogen atom. This can lead to several issues:

  • Acid-base reactions: The pyridine nitrogen can be protonated by acid catalysts, potentially deactivating the catalyst or altering the substrate's reactivity.

  • Side reactions: The nucleophilicity of the pyridine nitrogen can sometimes lead to undesired side reactions with activating agents.

  • Purification difficulties: The basic nature of the product can complicate purification, as it may require specialized chromatographic conditions or extraction procedures.

Q3: Which coupling reagents are recommended for the amidation of this compound?

A3: A variety of modern peptide coupling reagents are effective for the amidation of carboxylic acids, including those with heterocyclic moieties.[1][2] Common choices include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) to minimize side reactions and racemization.[2] Other effective reagents include HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[2]

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring reaction progress. A suitable solvent system should be chosen to achieve good separation between the starting material (the carboxylic acid) and the desired product (ester or amide). The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Troubleshooting Guides

Esterification Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction due to equilibrium. 2. Deactivation of the acid catalyst by the pyridine nitrogen. 3. Insufficient reaction temperature or time. 4. Impurities in reactants or solvents (especially water).1. Use a large excess of the alcohol (can be used as the solvent). Remove water as it forms using a Dean-Stark apparatus. 2. Use a stronger acid catalyst or a higher catalyst loading. Alternatively, consider non-acidic activation methods. 3. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC. 4. Ensure all reactants and solvents are anhydrous.
Formation of Side Products 1. Overheating leading to decomposition. 2. Reaction of the pyridine nitrogen with activating agents.1. Maintain a consistent and appropriate reaction temperature. 2. Choose a milder activating agent or a different reaction pathway that does not involve highly reactive intermediates that can react with the pyridine ring.
Difficult Product Isolation 1. The product ester is water-soluble. 2. Emulsion formation during aqueous workup.1. Use a more nonpolar organic solvent for extraction. If the product is highly polar, consider purification by column chromatography. 2. Add a small amount of brine to the aqueous layer to break the emulsion.
Amidation Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient activation of the carboxylic acid. 2. Poor nucleophilicity of the amine. 3. Steric hindrance around the carboxylic acid or the amine. 4. Presence of moisture deactivating the coupling reagent.1. Use a more powerful coupling reagent (e.g., HATU instead of DCC/HOBt). 2. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) to deprotonate the amine hydrochloride salt and increase its nucleophilicity. 3. Increase the reaction temperature and/or prolong the reaction time. 4. Ensure all reactants and solvents are anhydrous.
Formation of N-acylurea byproduct (with carbodiimide reagents) The O-acylisourea intermediate rearranges before reacting with the amine.1. Add an activating agent like HOBt or DMAP (4-dimethylaminopyridine) to form a more stable active ester intermediate. 2. Lower the reaction temperature.
Racemization of chiral centers (if applicable) The activating conditions are too harsh.1. Use a coupling reagent known to suppress racemization, such as COMU or HATU. 2. Perform the reaction at a lower temperature.
Difficult Purification The product amide has similar polarity to the starting materials or byproducts.1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Consider a different workup procedure, such as an acidic or basic wash, to remove unreacted starting materials.

Experimental Protocols

Protocol 1: Methyl Esterification of this compound

This protocol is adapted from a standard Fischer esterification procedure, optimized for pyridine-containing carboxylic acids.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in dry methanol (10-20 mL per gram of acid), cautiously add concentrated sulfuric acid (0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 2-(6-methylpyridin-3-yl)acetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data Example:

Starting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
2-(6-aminopyridin-3-yl)acetic acid hydrochlorideH₂SO₄MethanolRefluxOvernight18[3]

Note: The yield is for a similar but not identical substrate. Yields for this compound may vary.

Protocol 2: Amidation of this compound with a Primary Amine

This protocol utilizes EDC and HOBt as coupling agents, a common and effective method for amide bond formation.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (1-hydroxybenzotriazole) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq), the primary amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the reaction mixture, followed by the portion-wise addition of EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization as needed.

Visualizations

experimental_workflow_esterification start Start dissolve Dissolve this compound and H2SO4 in anhydrous Methanol start->dissolve reflux Reflux for 4-6 hours dissolve->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc monitor_tlc->reflux Incomplete neutralize Neutralize with NaHCO3 (aq) monitor_tlc->neutralize Complete extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry over MgSO4 and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for the methyl esterification of this compound.

troubleshooting_amidation start Low or No Amide Product check_reagents Are all reagents and solvents anhydrous? start->check_reagents check_activation Is the carboxylic acid fully activated? check_reagents->check_activation Yes solution_anhydrous Dry all reagents and solvents. check_reagents->solution_anhydrous No check_amine Is the amine sufficiently nucleophilic? check_activation->check_amine Yes solution_activation Use a stronger coupling reagent (e.g., HATU). Increase reaction time/temperature. check_activation->solution_activation No check_sterics Is steric hindrance a major factor? check_amine->check_sterics Yes solution_amine Add a non-nucleophilic base (e.g., DIPEA). check_amine->solution_amine No solution_sterics Increase reaction temperature and prolong reaction time. check_sterics->solution_sterics Yes

Caption: Troubleshooting decision tree for amidation reactions of this compound.

References

Technical Support Center: Crystallization of 2-(6-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(6-Methylpyridin-3-yl)acetic acid.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for developing and troubleshooting crystallization protocols.

PropertyValueSource
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [2]
Appearance Off-white to light yellow solid[2]
Melting Point 73-74 °C[2]
Boiling Point 125-127 °C[2]
Density 1.196 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.68 ± 0.10 (Predicted)[2]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: As a pyridine carboxylic acid, this compound is a polar molecule. It is expected to be soluble in polar protic solvents like water and alcohols (methanol, ethanol) and may also show solubility in polar aprotic solvents.[3] Its solubility is likely to be low in nonpolar solvents such as toluene and heptane. The acidic nature of the carboxylic group and the basic nature of the pyridine ring mean that the solubility will be highly dependent on the pH of the solution.[4][5]

Q2: I am not getting any crystals to form. What should I do?

A2: A lack of crystal formation is a common issue. Here are several steps you can take:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the solid product, add a tiny crystal (a "seed crystal") to the solution to initiate crystallization.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Reduce Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or refrigerator.

  • Solvent/Anti-Solvent: If you are using a single solvent system, consider adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise until the solution becomes slightly turbid, then allow it to stand.

Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when a saturated solution is cooled too quickly or when the solution is too concentrated. To address this:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to decrease the concentration. Allow the solution to cool more slowly.

  • Lower the Crystallization Temperature: The oiling out may be occurring because the solution is still above the melting point of your compound when it becomes supersaturated. Using a larger volume of solvent and cooling more slowly can help.

  • Change Solvents: The solvent system may not be ideal. Experiment with different solvents or solvent mixtures.

Q4: The crystals are forming too quickly and are very small. How can I get larger crystals?

A4: Rapid crystallization often traps impurities and results in small, poorly formed crystals. To encourage the growth of larger, purer crystals, you need to slow down the crystallization process.

  • Use More Solvent: Add a bit more of the hot solvent than is strictly necessary to dissolve the compound. This will keep the compound in solution for longer as it cools, allowing for slower crystal growth.

  • Insulate the Flask: After heating to dissolve, wrap the flask in a towel or place it in a Dewar flask to slow the rate of cooling.

  • Room Temperature Crystallization: Allow the solution to cool to room temperature undisturbed before attempting to cool it further in an ice bath.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No Crystal Formation Solution is not supersaturated.Evaporate some solvent to increase concentration. Add an anti-solvent. Cool to a lower temperature.
Nucleation is inhibited.Scratch the inner surface of the flask. Add a seed crystal.
Compound "Oils Out" Solution is too concentrated.Re-heat to dissolve the oil, add more solvent, and cool slowly.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before further cooling.
Inappropriate solvent.Experiment with a different solvent or solvent mixture.
Poor Crystal Quality (small, discolored) Crystallization is too fast.Use more solvent to slow down the rate of crystallization. Allow the solution to cool more slowly.
Impurities are present.Consider a hot filtration step to remove insoluble impurities. Use activated charcoal to remove colored impurities.
Low Yield Too much solvent was used.Evaporate some of the solvent from the mother liquor to obtain a second crop of crystals.
Premature crystallization during hot filtration.Pre-heat the funnel and filter paper. Use a slight excess of hot solvent.
Product is too soluble in the wash solvent.Use a minimal amount of ice-cold wash solvent.

Experimental Protocols

General Recrystallization Protocol

This is a general protocol that can be adapted for this compound. The choice of solvent is critical and may require some initial screening experiments.

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but well upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry.

Visualizations

Crystallization Workflow

G General Crystallization Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (if insoluble impurities) A->B Impurities Present C Slow Cooling to Room Temperature A->C No Impurities B->C D Further Cooling (Ice Bath) C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G H Pure Crystals G->H

Caption: A flowchart of the general workflow for recrystallization.

Troubleshooting Decision Tree

G Crystallization Troubleshooting Start Problem Encountered NoCrystals No Crystals Forming Start->NoCrystals OilingOut Compound Oiling Out Start->OilingOut LowYield Low Yield Start->LowYield PoorQuality Poor Crystal Quality Start->PoorQuality Scratch Scratch Flask / Add Seed NoCrystals->Scratch Try First Dilute Reheat, Add More Solvent, Cool Slowly OilingOut->Dilute Primary Action EvaporateMotherLiquor Evaporate Mother Liquor LowYield->EvaporateMotherLiquor To get more product CheckWash Use Colder/Less Wash Solvent LowYield->CheckWash To prevent future loss SlowCooling Slow Down Cooling Rate PoorQuality->SlowCooling For larger crystals HotFilter Perform Hot Filtration PoorQuality->HotFilter For insoluble impurities Charcoal Use Activated Charcoal PoorQuality->Charcoal For colored impurities Concentrate Concentrate Solution Scratch->Concentrate If no success CoolFurther Cool to Lower Temp Concentrate->CoolFurther If still no success ChangeSolvent Change Solvent System Dilute->ChangeSolvent If problem persists

Caption: A decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: Degradation of 2-(6-Methylpyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals studying the degradation pathways of 2-(6-Methylpyridin-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the degradation of similar pyridine derivatives, several pathways can be hypothesized. These include:

  • Oxidation of the methyl group: The methyl group on the pyridine ring can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

  • Hydroxylation of the pyridine ring: The pyridine ring is susceptible to hydroxylation at various positions, which can be a key initial step in microbial degradation. This can lead to ring cleavage.

  • Ring Cleavage: Following hydroxylation, the pyridine ring can undergo oxidative cleavage. For instance, studies on pyridine degradation have shown cleavage of the C-2–C-3 bond.[1]

  • Decarboxylation: The acetic acid side chain may undergo decarboxylation, particularly under conditions of heat or UV light.

  • Photodegradation: Aromatic compounds like pyridine derivatives can be susceptible to photodegradation, a process where light energy initiates chemical breakdown.[2]

Q2: What are the expected major degradation products?

A2: Based on the potential pathways described above, the major degradation products could include hydroxylated derivatives, the corresponding carboxylic acid from methyl group oxidation, and smaller, aliphatic molecules resulting from ring cleavage. The specific products will depend on the degradation conditions (e.g., pH, temperature, presence of light, microbial activity).

Q3: How can I monitor the degradation of this compound and identify its degradation products?

A3: The most common and effective method is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often referred to as HPLC-MS or LC-MS. This technique allows for the separation of the parent compound from its degradation products and their subsequent identification and quantification. UV-Vis spectroscopy can also be used to monitor the overall disappearance of the parent compound if it has a distinct chromophore.

Troubleshooting Guides

IssuePossible CauseSuggested Solution
No degradation observed Experimental conditions are not conducive to degradation (e.g., temperature too low, no light source for photodegradation, sterile conditions for biodegradation).- Increase temperature within a reasonable range. - For photodegradation, ensure a suitable light source (e.g., UV lamp) is used. - For biodegradation, inoculate with relevant microorganisms or use a non-sterile environmental matrix.
Inconsistent degradation rates - Fluctuations in experimental conditions (temperature, light intensity). - Inconsistent microbial activity in biodegradation studies. - Instability of analytical standards.- Use a controlled environment chamber for temperature and light. - Ensure consistent inoculum size and growth phase for biodegradation experiments. - Prepare fresh analytical standards for each experiment.
Difficulty in identifying degradation products - Low concentration of degradation products. - Co-elution of peaks in chromatography. - Lack of reference standards for degradation products.- Concentrate the sample before analysis. - Optimize the HPLC method (e.g., change the mobile phase gradient, use a different column). - Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for elemental composition determination and propose structures.
Mass balance is not achieved (sum of parent compound and degradation products is less than 100%) - Formation of volatile degradation products. - Adsorption of the compound or its degradation products to the experimental vessel. - Incomplete extraction from the sample matrix.- Use a closed system to trap volatile compounds. - Use silanized glassware to minimize adsorption. - Optimize the extraction method to ensure complete recovery.

Experimental Protocols

General Protocol for a Photodegradation Study
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer solution). The concentration should be high enough for accurate measurement but low enough to be environmentally relevant.

  • Experimental Setup:

    • Transfer aliquots of the stock solution into quartz tubes or other UV-transparent vessels.

    • Place the samples in a photostability chamber equipped with a lamp that simulates solar radiation (e.g., a xenon lamp).

    • Include dark controls (samples wrapped in aluminum foil) to assess abiotic degradation in the absence of light.

  • Sampling: At predetermined time intervals, withdraw samples from the light-exposed and dark control vessels.

  • Sample Analysis:

    • Immediately analyze the samples by a validated HPLC-UV or HPLC-MS method to determine the concentration of the parent compound.

    • If using HPLC-MS, screen for the appearance of new peaks that could correspond to degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation rate constant and half-life.

    • Analyze the MS data to propose structures for the identified degradation products.

Visualizations

Below are diagrams illustrating a hypothetical degradation pathway and a general experimental workflow.

DegradationPathway parent This compound hydroxymethyl 2-(6-(Hydroxymethyl)pyridin-3-yl)acetic acid parent->hydroxymethyl Oxidation hydroxylated_ring Hydroxylated Intermediate parent->hydroxylated_ring Hydroxylation carboxylic_acid 2-(6-Carboxypyridin-3-yl)acetic acid hydroxymethyl->carboxylic_acid Oxidation ring_cleavage Ring Cleavage Products (e.g., aliphatic acids, aldehydes) hydroxylated_ring->ring_cleavage Oxidative Cleavage

Caption: Hypothetical degradation pathways of this compound.

ExperimentalWorkflow start Prepare Stock Solution setup Set up Degradation Experiment (e.g., Photodegradation, Biodegradation) start->setup sampling Collect Samples at Time Intervals setup->sampling analysis Analyze by HPLC-MS sampling->analysis data Data Processing and Structure Elucidation analysis->data report Report Findings data->report

Caption: General experimental workflow for studying compound degradation.

References

Technical Support Center: Scaling Up the Synthesis of 2-(6-Methylpyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the synthesis and scale-up of 2-(6-Methylpyridin-3-yl)acetic acid.

Synthesis Methods Overview

The most common and scalable synthetic route to this compound involves the hydrolysis of the intermediate, 2-(6-methylpyridin-3-yl)acetonitrile. This nitrile intermediate is typically synthesized from a corresponding pyridine precursor. Alternative methods, such as those starting from 6-methyl-nicotinic acid esters, have also been reported.[1]

The primary pathway involves two key transformations: the formation of the acetonitrile intermediate and its subsequent hydrolysis to the desired carboxylic acid.[2][3]

G Start 6-Methyl-3-halopyridine or related precursor Nitrile 2-(6-Methylpyridin-3-yl)acetonitrile Start->Nitrile Nucleophilic Substitution (e.g., NaCN, KCN) Acid This compound (Crude Product) Nitrile->Acid Hydrolysis (Acid or Base Catalyzed) PureAcid Purified Product Acid->PureAcid Purification (Recrystallization, etc.)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, purification, and scale-up of this compound.

Category 1: Scale-Up Challenges

Q1: We are observing poor heat control and localized overheating during the hydrolysis step on a larger scale. How can this be mitigated?

A1: This is a common issue when scaling up exothermic reactions.[4] The surface-area-to-volume ratio of the reactor decreases at scale, hindering efficient heat dissipation.[4]

  • Mitigation Strategies:

    • Reactor Choice: Use jacketed reactors with efficient cooling systems and a suitable heat transfer fluid.[4]

    • Controlled Addition: Add reagents, especially strong acids or bases for hydrolysis, slowly and sub-surface to control the rate of heat generation. Monitor the internal temperature closely throughout the addition.[4]

    • Solvent Volume: Ensure a sufficient volume of solvent to act as a heat sink.

    • Process Safety Studies: Conduct reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the thermal profile and predict the heat flow on a larger scale.

Q2: Our reaction shows incomplete conversion at a larger scale, despite working well in the lab. What should we investigate?

A2: Inefficient mixing is a frequent cause of incomplete conversion on scale-up.[4] Localized concentration gradients can prevent reactants from coming into contact effectively.

  • Troubleshooting Steps:

    • Agitation: Ensure the agitator (stirrer) design and speed are appropriate for the reactor geometry and batch volume to maintain a homogenous mixture.

    • Reagent Addition: Check the location of the reagent addition. Adding a reagent to a poorly mixed region can lead to localized reactions and incomplete overall conversion.

    • Mass Transfer: For multi-phase reactions, ensure that the mixing is sufficient to facilitate mass transfer between phases.

    • Modeling: Consider using computational fluid dynamics (CFD) modeling to simulate and optimize mixing parameters for your specific reactor setup.[4]

Q3: The impurity profile of our scaled-up batch is different from the lab-scale synthesis. Why does this happen?

A3: Impurity profiles often change upon scale-up due to the factors mentioned above (heat and mass transfer limitations).[4] Longer reaction times or localized high temperatures can lead to the formation of new degradation products or byproducts.

  • Recommendations:

    • In-Process Controls (IPCs): Implement robust analytical methods (e.g., HPLC, UPLC) to monitor the reaction progress and impurity formation at various stages.

    • Raw Material Quality: Establish strict specifications for all starting materials and reagents, as the quality can significantly impact the reaction outcome.[4]

    • Purge Impurities: If possible, design a work-up or crystallization step to effectively purge the new impurities.

Category 2: Synthesis & Reaction Issues

Q4: The yield of our nitrile hydrolysis is consistently low. What are the potential causes?

A4: Low yields in nitrile hydrolysis can stem from incomplete reaction, degradation of the product, or formation of stable intermediates. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[3]

G Start Low Yield Observed CheckConversion Is the reaction a complete conversion? Start->CheckConversion CheckAmide Is the amide intermediate present in the crude product? CheckConversion->CheckAmide Yes IncreaseTimeTemp Action: Increase reaction time or temperature. CheckConversion->IncreaseTimeTemp No CheckPurity Is the starting nitrile pure? CheckAmide->CheckPurity No ForceHydrolysis Action: Use more forcing conditions (e.g., higher acid/base concentration, longer reflux). CheckAmide->ForceHydrolysis Yes PurifyNitrile Action: Purify starting material before hydrolysis. CheckPurity->PurifyNitrile No Degradation Possible Cause: Product degradation. Consider milder conditions or shorter time. CheckPurity->Degradation Yes

Caption: Troubleshooting workflow for low yield in nitrile hydrolysis.

Q5: What are the key safety precautions when handling large quantities of cyanide salts (e.g., NaCN, KCN)?

A5: Cyanide salts are highly toxic and require strict handling protocols.

  • Key Safety Measures:

    • Engineering Controls: Always handle in a well-ventilated fume hood or a contained system.

    • Avoid Acids: Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. The work area and all equipment must be free of acid residue.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.

    • Emergency Preparedness: Have a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) readily available and ensure personnel are trained in its use. Establish a clear emergency response plan.

    • Waste Disposal: Quench residual cyanide in reaction mixtures and waste streams with an oxidant like sodium hypochlorite (bleach) under basic conditions before disposal, following all institutional and environmental regulations.

Category 3: Purification & Product Quality

Q6: What is the most effective method for purifying the final this compound product at scale?

A6: The purification method depends on the impurity profile.

  • Recrystallization: This is often the most scalable and effective method for solid products. A suitable solvent or solvent system must be identified that provides good solubility at high temperatures and poor solubility at low temperatures. For related compounds, methanol has been used effectively.[1]

  • Acid-Base Extraction: As an amphoteric molecule (containing both a basic pyridine ring and an acidic carboxylic acid group), acid-base extraction can be a powerful tool. The product can be selectively extracted into an aqueous base (e.g., sodium bicarbonate solution) to remove neutral or basic impurities. The aqueous layer can then be washed with an organic solvent, and the product precipitated by adding acid.[5]

  • Ion Exchange Chromatography: For removing ionic impurities from a dilute solution, mixed-bed ion exchange resins can be effective.[6][7]

Q7: Our final product has a persistent color, but the literature reports it as a white solid. What could be the cause and how can we remove it?

A7: Color is typically caused by highly conjugated impurities formed through side reactions or degradation.

  • Decolorization Methods:

    • Activated Carbon: During the recrystallization process, adding a small amount of activated carbon to the hot solution can adsorb colored impurities. The carbon is then removed by hot filtration through a pad of celite before allowing the solution to cool.

    • Chemical Treatment: A wash with a dilute solution of a reducing agent (e.g., sodium bisulfite) or an oxidizing agent, depending on the nature of the impurity, can sometimes help. This must be carefully tested on a small scale.

Quantitative Data Summary

Table 1: Comparison of Selected Synthesis Parameters for Related Pyridine Derivatives

StepPrecursor/IntermediateKey ReagentsSolventTemperatureReported YieldReference
Nitrile Synthesis 5- or 6-bromo-3-fluoro-2-cyanopyridinesTerminal Alkynes, Pd[PPh3]4, CuI, Et3NTHF/Et3NRoom Temp85-93%[8]
Hydrolysis & Decarboxylation 3---INVALID-LINK--pyridineConc. H2SO4, then Acetic AcidWater/Acetic Acid95-100°CNot explicitly stated for this step[1][9]
Esterification 2-(6-aminopyridin-3-yl)acetic acidMethanol, H2SO4MethanolReflux18% (after HPLC)[10]

Note: Data is sourced from syntheses of structurally related compounds and should be used as a guideline for optimization.

Experimental Protocols

The following are generalized methodologies based on common organic chemistry principles for the synthesis of pyridine acetic acids.[2][11] They should be optimized for the specific substrate and scale.

Protocol 1: Alkaline Hydrolysis of 2-(6-Methylpyridin-3-yl)acetonitrile
  • Setup: In a suitably sized jacketed reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, charge a 10-15% aqueous solution of sodium hydroxide (NaOH).

  • Addition: Add 2-(6-Methylpyridin-3-yl)acetonitrile (1.0 equivalent) to the NaOH solution.

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-12 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material and the intermediate amide.[11] During reflux, ammonia gas will be evolved.[11]

  • Cooling: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to 0-5°C.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4) to the cold solution to adjust the pH to the isoelectric point of the amino acid (typically pH 4-6), at which it has minimum solubility.[11] Monitor the temperature to ensure it does not rise excessively.

  • Isolation: The product will precipitate as a solid. Stir the slurry at 0-5°C for 1-2 hours to maximize precipitation.

  • Filtration: Collect the solid product by filtration, wash the filter cake with cold deionized water, and then with a cold organic solvent (e.g., cold ethanol or acetone) to aid in drying.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Protocol 2: Acidic Hydrolysis of 2-(6-Methylpyridin-3-yl)acetonitrile
  • Setup: In a reactor equipped as described above, charge 2-(6-Methylpyridin-3-yl)acetonitrile (1.0 equivalent).

  • Addition: Add an aqueous solution of a strong acid, such as 6M sulfuric acid or 6M hydrochloric acid.[2]

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 6-24 hours. Monitor the reaction for completion by HPLC.

  • Cooling: After completion, cool the reaction mixture to 0-5°C.

  • Neutralization: Slowly add a concentrated solution of a base (e.g., 50% NaOH) to adjust the pH to the isoelectric point, causing the product to precipitate. Control the temperature during neutralization.

  • Isolation & Drying: Follow steps 6-8 from the alkaline hydrolysis protocol.

References

Overcoming poor solubility of 2-(6-Methylpyridin-3-yl)acetic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(6-Methylpyridin-3-yl)acetic acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of this compound in their reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

A: this compound has a dual chemical nature. It possesses a polar carboxylic acid group, which prefers polar solvents, and a less-polar 6-methylpyridine ring. Its solubility is therefore highly dependent on the solvent system. It is typically soluble in polar solvents like water and alcohols but will exhibit poor solubility in non-polar organic solvents like hexanes or toluene.[1] The key to solubilization is matching the solvent polarity to the compound or modifying the compound to make it more compatible with the chosen solvent.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A: The pH of the solution is a critical factor governing the solubility of this compound, as it is a weak acid.[2]

  • At low pH (acidic conditions): The compound exists primarily in its neutral, protonated carboxylic acid form, which is less soluble in water.[3]

  • At high pH (basic conditions): The carboxylic acid group is deprotonated to form the corresponding carboxylate anion (salt). This ionic form is significantly more soluble in water due to strong ion-dipole interactions.[4][5]

Generally, increasing the pH above the compound's pKa will dramatically increase its aqueous solubility.[2][6]

G cluster_0 pH Effect on Solubility Insoluble Insoluble Free Acid (R-COOH) Soluble Soluble Carboxylate Salt (R-COO⁻) Insoluble->Soluble  + OH⁻ (Increase pH)   Soluble->Insoluble  + H⁺ (Decrease pH)  

Caption: Equilibrium between the insoluble acid and soluble salt form.

Q3: What is the most effective method to increase its solubility in aqueous media?

A: The most common and effective method is to convert the acid into its corresponding salt by adding a base.[7][8] Carboxylic acids readily react with bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form highly water-soluble sodium or potassium salts.[5][9] This technique is widely used in the pharmaceutical industry to improve the solubility of acidic drugs.[10]

Q4: How can I improve the solubility of this compound in organic solvents?

A: Improving solubility in organic solvents typically involves using polar organic solvents or co-solvent systems.

  • Polar Aprotic Solvents: Consider solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).

  • Polar Protic Solvents: Alcohols such as methanol, ethanol, or isopropanol are good choices.[1]

  • Co-solvents: If your reaction requires a less polar environment, adding a small amount of a polar co-solvent can significantly improve solubility. This approach is a popular and effective strategy.[11]

Q5: Will heating the mixture improve solubility?

A: Yes, in most cases, increasing the temperature will increase the solubility of a solid in a liquid. However, this effect may be less pronounced than the effect of pH adjustment in aqueous solutions.[2][6] It is crucial to ensure that this compound and other reactants in your mixture are thermally stable at the higher temperature to avoid degradation.

Troubleshooting Guides & Experimental Protocols

Guide 1: Protocol for Solubility Enhancement via pH Adjustment (In-Situ Salt Formation)

This protocol is intended for reactions conducted in aqueous or polar protic solvents (e.g., water, ethanol).

Objective: To dissolve this compound by converting it to its highly soluble carboxylate salt.

Materials:

  • This compound

  • Reaction solvent (e.g., deionized water, ethanol)

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Stir plate and stir bar

  • pH meter or pH indicator strips (optional, but recommended)

Procedure:

  • Suspension: Add the this compound and the desired reaction solvent to the reaction vessel. Begin stirring to create a suspension.

  • Base Addition: While stirring vigorously, add the 1 M base solution dropwise to the suspension.

  • Observation: Continue adding the base slowly. You will observe the solid material begin to dissolve as the pH increases and the soluble salt is formed.[4]

  • Endpoint: Stop adding the base once all the solid has completely dissolved, resulting in a clear solution.

  • pH Check (Optional): Measure the final pH of the solution to ensure it is compatible with your subsequent reaction steps.

  • Proceed: The solubilized compound is now ready for the next step in your reaction. The free acid can typically be recovered during acidic workup at the end of the reaction.

G start Start: Insoluble Acid Suspension add_base Add 1M NaOH or KOH dropwise with stirring start->add_base observe Observe Dissolution add_base->observe dissolved Is solid fully dissolved? observe->dissolved dissolved->add_base No end End: Clear Solution of Soluble Salt dissolved->end Yes

Caption: Workflow for solubilization via pH adjustment.

Guide 2: Protocol for Selecting and Using a Co-solvent System

This protocol is for reactions in organic solvents where the compound has poor solubility.

Objective: To find a suitable co-solvent mixture that dissolves this compound while being compatible with the reaction conditions.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene, Dichloromethane)

  • Potential polar co-solvents (e.g., DMF, DMSO, THF, Ethanol)

  • Small vials or test tubes for screening

  • Vortex mixer or small stir bars

Procedure:

  • Select Co-solvents: Choose 2-3 polar co-solvents that are miscible with your primary solvent and are known not to interfere with your planned reaction.

  • Screening Setup: In separate vials, place a small, pre-weighed amount of this compound.

  • Test Ratios: To each vial, add the primary solvent and a co-solvent in different ratios (e.g., 9:1, 4:1, 1:1 primary:co-solvent). Start with the lowest amount of co-solvent.

  • Mix and Observe: Vigorously mix (vortex or stir) each vial for several minutes. Observe if the solid dissolves completely.

  • Optimization: Identify the co-solvent and the minimum ratio required to achieve complete dissolution.

  • Scale-Up: Use the optimized co-solvent system for your full-scale reaction. Ensure you account for the co-solvent when calculating reactant concentrations.

Data & Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [12]
Appearance White to off-white solid[1]
Melting Point 73-74 °C[12]
Boiling Point 298.7 °C at 760 mmHg[13]

Table 2: Qualitative Solubility of this compound in Common Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe carboxylic acid group can hydrogen bond with the solvent.[1]
Polar Aprotic DMSO, DMF, THFModerateThe compound's polarity is compatible with these solvents.
Low Polarity Dichloromethane, Ethyl AcetateLowMismatch in polarity between solute and solvent.
Non-Polar Hexanes, TolueneVery Low / InsolubleSignificant polarity mismatch.[5]

Table 3: Comparison of Solubility Enhancement Strategies

StrategyProsConsBest For
pH Adjustment Highly effective for aqueous solutions; uses common reagents.[7]Limited to aqueous/protic systems; resulting basic pH may affect the reaction.Aqueous-based reactions, workups, and purifications.
Co-Solvency Versatile for organic reactions; allows fine-tuning of solvent properties.[11]May alter reaction kinetics; requires screening for compatibility.Reactions in organic solvents where a single solvent is insufficient.
Heating Simple to implement.Risk of thermal degradation; may not provide a sufficient increase in solubility.Thermally stable reactions where only a modest solubility increase is needed.

References

Technical Support Center: 2-(6-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 2-(6-Methylpyridin-3-yl)acetic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A1: A color change, often to yellow or brown, in a solution of this compound is a common indicator of oxidation. Pyridine and its derivatives can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1] The pyridine ring is generally stable, but the substituents and the acetic acid side chain can be sites for oxidative degradation.

Q2: How can I prevent the oxidation of this compound during storage?

A2: Proper storage is crucial to maintain the integrity of this compound. Key recommendations include:

  • Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2][3]

  • Light Protection: Use amber vials or wrap containers with aluminum foil to protect the compound from light, as photo-oxidation can be a degradation pathway.[1][4][5]

  • Temperature Control: Store at low temperatures, as recommended on the product's safety data sheet (SDS). Refrigeration is often a good practice for heat-sensitive compounds.[2][4]

  • Airtight Containers: Use well-sealed containers, such as those with Sure/Seal™ caps, to prevent the ingress of air and moisture.[1][3]

Q3: What are the best practices for handling this compound in the laboratory to avoid oxidation?

A3: To minimize oxidation during experimental procedures, consider the following:

  • Inert Gas Blanket: When preparing solutions or running reactions, use an inert gas blanket (nitrogen or argon) over the liquid.[3]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Minimize Exposure: Avoid unnecessarily prolonged exposure of the compound to the atmosphere.[1]

  • Work in a Glovebox: For highly sensitive experiments, handling the compound inside a glovebox with an inert atmosphere is the best practice.[1]

Q4: Are there any chemical additives I can use to prevent the oxidation of this compound?

A4: While some pyridine derivatives have shown antioxidant activity, the addition of general-purpose antioxidants could be a viable strategy, depending on the experimental context.[6][7][8][9] Common antioxidants used in pharmaceuticals and chemistry include butylated hydroxytoluene (BHT) and ascorbic acid. However, the compatibility of these additives with your specific reaction or assay must be verified to avoid interference.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected side products in reaction Oxidation of the starting material.1. Confirm the purity of the this compound before use via techniques like NMR or LC-MS.2. Implement stricter inert atmosphere techniques during the reaction setup and work-up.3. Purify the starting material if impurities are detected.
Inconsistent experimental results Degradation of the compound over time.1. Prepare fresh solutions of this compound for each experiment.2. If using a stock solution, store it under an inert atmosphere in a sealed, light-protected container at low temperature.3. Periodically check the purity of the stock solution.
Solid compound has changed in appearance Long-term exposure to air and/or light.1. Discard the discolored solid.2. When purchasing new material, ensure it is stored correctly from the moment it is received.3. Repackage bulk quantities into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the entire batch.

Experimental Protocols

Protocol 1: Storage of this compound
  • Upon receipt, transfer the compound into a pre-dried amber glass vial inside a glovebox or under a stream of inert gas.

  • Seal the vial with a cap containing a PTFE-faced rubber liner. For long-term storage, use a Sure/Seal™ type cap.

  • Wrap the vial with paraffin film for an extra layer of sealing.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a desiccator inside a refrigerator, away from light.

Protocol 2: Preparation of an Oxygen-Free Solution
  • Select a suitable solvent and degas it by sparging with nitrogen or argon for at least 30 minutes, or by using the freeze-pump-thaw method.

  • In an inert atmosphere (glovebox or under a positive pressure of inert gas), add the desired amount of this compound to a clean, dry flask.

  • Using a cannula or a gas-tight syringe, transfer the degassed solvent to the flask containing the solid.

  • Stir the solution under a continuous inert atmosphere until the solid is fully dissolved.

  • If the solution is to be stored, transfer it to a sealed, amber vial under an inert atmosphere.

Visualizations

experimental_workflow Workflow for Handling this compound cluster_storage Storage cluster_solution Solution Preparation storage_start Receive Compound storage_inert Transfer to Amber Vial under Inert Gas storage_start->storage_inert storage_seal Seal with PTFE-lined Cap storage_inert->storage_seal storage_store Store in Cool, Dark, Dry Place storage_seal->storage_store sol_weigh Weigh Compound under Inert Gas storage_store->sol_weigh Retrieve from Storage sol_degas Degas Solvent sol_dissolve Dissolve in Degassed Solvent under Inert Gas sol_degas->sol_dissolve sol_weigh->sol_dissolve sol_use Use Immediately or Store Properly sol_dissolve->sol_use

Caption: Experimental workflow for storing and preparing solutions of this compound.

troubleshooting_logic Troubleshooting Oxidation Issues start Observe Indication of Oxidation (e.g., color change, impurity peaks) check_storage Review Storage Conditions start->check_storage storage_ok Storage is Correct check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_handling Review Handling Procedures handling_ok Handling is Correct check_handling->handling_ok Yes handling_bad Improper Handling check_handling->handling_bad No storage_ok->check_handling implement_storage Action: Implement Proper Storage (Inert gas, cool, dark) storage_bad->implement_storage purify Action: Purify Material (if necessary) handling_ok->purify implement_handling Action: Implement Proper Handling (Inert gas, degassed solvents) handling_bad->implement_handling

References

Validation & Comparative

A Comparative Guide to 2-(6-Methylpyridin-3-yl)acetic acid and Other Pyridine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic utility of 2-(6-Methylpyridin-3-yl)acetic acid and other pyridine derivatives. By presenting experimental data, detailed protocols, and visualizing relevant chemical pathways, this document aims to assist researchers in selecting the appropriate building blocks for their synthetic endeavors.

Introduction

Pyridine derivatives are a cornerstone in medicinal chemistry and materials science due to their presence in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of functional groups on the pyridine ring significantly influences the molecule's physical, chemical, and biological properties. Pyridineacetic acids, in particular, serve as versatile bifunctional synthons, possessing both a nucleophilic nitrogen atom (or its corresponding N-oxide) and a carboxylic acid handle for further elaboration. This guide focuses on this compound, a valuable intermediate, and compares its synthetic aspects with other relevant pyridineacetic acid derivatives.

Data Presentation: A Comparative Overview of Synthesis and Reactivity

The following tables summarize key data points for the synthesis and reactivity of this compound and its isomers or related pyridine derivatives.

Table 1: Synthesis of Pyridineacetic Acid Derivatives

CompoundStarting MaterialsKey Reagents & ConditionsYield (%)Reference
This compound4-Methylthiophenyl acetonitrile, Methyl-6-methyl nicotinate1. Sodium methoxide, Toluene, 105-110°C; 2. H2SO4, H2O, 95-100°CNot explicitly reported for the isolated acidInferred from patent WO2013065064A1[1]
(6-Methyl-pyridin-2-ylamino)-acetic acid2-Amino-6-methylpyridine, Chloroacetic acidMethanol, Reflux78%[2]
4-Pyridineacetic acid hydrochloride4-Picoline, Phenyllithium, CO2Ether, then acidificationNot specified[3]
Methyl 2-(6-aminopyridin-3-yl)acetate2-(6-aminopyridin-3-yl)acetic acid hydrochlorideMethanol, H2SO4, Reflux18%[4]

Table 2: Comparative Reactivity of Pyridineacetic Acids (Esterification with Diazodiphenylmethane)

CompoundSolventRate Constant (k) at 30°C (dm³ mol⁻¹ min⁻¹)Reference
4-Pyridineacetic acidMethanol5.5[3]
4-Pyridineacetic acidEthanol3.04[3]
4-Pyridineacetic acidPropan-1-ol3.1[3]
4-Pyridineacetic acid N-oxideMethanol6.8[3]
4-Pyridineacetic acid N-oxideEthanol4.3[3]
4-Pyridineacetic acid N-oxidePropan-1-ol4.1[3]

Experimental Protocols

Detailed methodologies for the synthesis of key pyridine derivatives are provided below.

Protocol 1: Synthesis of (6-Methyl-pyridin-2-ylamino)-acetic acid[2]

Materials:

  • 2-Amino-6-methylpyridine

  • Chloroacetic acid

  • Methanol

Procedure:

  • A solution of 2-amino-6-methylpyridine (X mmol) in methanol (Y mL) is prepared.

  • To this solution, chloroacetic acid (X mmol) is added.

  • The reaction mixture is refluxed for a specified period.

  • The solvent is removed under reduced pressure.

  • The resulting solid is washed with a suitable solvent and dried to afford (6-methyl-pyridin-2-ylamino)-acetic acid.

  • Yield: 78%.

Protocol 2: Inferred Synthesis of this compound (Based on patent WO2013065064A1[1])

This protocol is an educated inference for the synthesis of the title compound based on a patent for a downstream product.

Step 1: Synthesis of 3---INVALID-LINK--pyridine

  • A mixture of 4-methylthiophenyl acetonitrile and methyl-6-methyl nicotinate in toluene is heated to 90-95°C.

  • A solution of sodium methoxide in methanol is added slowly.

  • The reaction is maintained at 105-110°C for 6 hours.

  • After cooling, the reaction is quenched with water and acetic acid.

Step 2: Hydrolysis and Decarboxylation to this compound

  • The product from Step 1 is added to a mixture of concentrated sulfuric acid and water.

  • The reaction mass is heated to 95-100°C until the reaction is complete.

  • After cooling, the desired product, this compound, would be isolated through extraction and purification. The patent proceeds with further steps without isolating the acid.

Protocol 3: Esterification of 4-Pyridineacetic Acid with Diazodiphenylmethane[3]

Materials:

  • 4-Pyridineacetic acid hydrochloride

  • Diazodiphenylmethane

  • Selected alcohol solvent (e.g., Methanol, Ethanol)

Procedure:

  • A solution of 4-pyridineacetic acid hydrochloride in the chosen alcohol is prepared.

  • The hydrochloride is neutralized in situ.

  • A solution of diazodiphenylmethane in the same solvent is added.

  • The reaction progress is monitored spectrophotometrically by following the disappearance of the diazodiphenylmethane absorbance.

  • The second-order rate constant (k) is calculated from the kinetic data.

Mandatory Visualizations

Synthetic Pathway Comparison

The following diagram illustrates the different synthetic approaches to positional isomers of methyl-pyridine acetic acid.

G Synthetic Routes to Methyl-Pyridine Acetic Acid Isomers A 4-Methylthiophenyl acetonitrile + Methyl-6-methyl nicotinate B Condensation A->B NaOCH3, Toluene C Intermediate Cyanoacetylpyridine B->C D Hydrolysis & Decarboxylation C->D H2SO4, H2O E This compound D->E F 2-Amino-6-methylpyridine + Chloroacetic acid G Nucleophilic Substitution F->G Methanol, Reflux H (6-Methyl-pyridin-2-ylamino)-acetic acid G->H

Caption: Comparative synthetic pathways for pyridineacetic acid derivatives.

Acetic Acid Signaling in Bacterial Biofilm Formation

While specific signaling pathways for this compound are not well-documented, the structurally related molecule, acetic acid, is known to act as a signaling molecule in bacteria, for instance, in promoting biofilm formation. This provides a general example of a signaling pathway involving a simple carboxylic acid.

G Acetic Acid Induced Biofilm Formation Pathway A Acetic Acid (Signal) B Putative Transporter (ywcBA) A->B C Cellular Response B->C D Induction of holin-antiholin-like proteins (ywbHG, ysbAB, yxaKC) C->D G Biofilm Matrix Gene Expression (epsA-O, tapA-sipW-tasA) C->G Upregulation E Regulated Cell Lysis D->E F Release of eDNA and proteins E->F H Biofilm Formation F->H G->H

References

A Comparative Guide to the Synthesis of 2-(6-Methylpyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 2-(6-Methylpyridin-3-yl)acetic acid, a key building block in the development of various pharmaceutical compounds. The routes detailed below are the hydrolysis of 2-(6-methylpyridin-3-yl)acetonitrile and the Willgerodt-Kindler reaction of 3-acetyl-6-methylpyridine. This document presents a side-by-side comparison of their experimental protocols, quantitative data, and overall efficiency to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nitrile HydrolysisRoute 2: Willgerodt-Kindler Reaction
Starting Material 2-(6-Methylpyridin-3-yl)acetonitrile3-Acetyl-6-methylpyridine
Key Transformation Hydrolysis of a nitrile to a carboxylic acidOxidative rearrangement of a methyl ketone to a thioamide, followed by hydrolysis
Overall Yield High (typically >90%)Moderate (two steps, overall yield can be lower)
Reagents & Conditions Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), elevated temperaturesSulfur, morpholine, heat; followed by acid or base hydrolysis
Reaction Steps Typically 1-2 steps (synthesis of nitrile, then hydrolysis)2 steps (thioamide formation, then hydrolysis)
Purity of Final Product Generally high, purification by recrystallizationCan require chromatographic purification
Scalability Readily scalableCan be challenging to scale due to odorous sulfur reagents and reaction conditions
Safety & Environmental Use of strong acids/bases requires careful handling.Use of morpholine and generation of H₂S requires a well-ventilated fume hood.

Visualizing the Synthetic Pathways

Route 1: Synthesis via Nitrile Hydrolysis

Nitrile Hydrolysis start 3-(Bromomethyl)-6-methylpyridine intermediate 2-(6-Methylpyridin-3-yl)acetonitrile start->intermediate NaCN, DMSO product This compound intermediate->product H₂SO₄, H₂O, Heat

Caption: Workflow for the Nitrile Hydrolysis Route.

Route 2: Synthesis via Willgerodt-Kindler Reaction

Willgerodt-Kindler start 3-Acetyl-6-methylpyridine intermediate 2-(6-Methylpyridin-3-yl)-N-morpholinothioacetamide start->intermediate Sulfur, Morpholine, Heat product This compound intermediate->product H₂SO₄, H₂O, Heat

Caption: Workflow for the Willgerodt-Kindler Route.

Experimental Protocols

Route 1: Hydrolysis of 2-(6-Methylpyridin-3-yl)acetonitrile

This route involves two main stages: the synthesis of the nitrile intermediate and its subsequent hydrolysis.

Step 1: Synthesis of 2-(6-Methylpyridin-3-yl)acetonitrile

  • Materials: 3-(Bromomethyl)-6-methylpyridine, Sodium Cyanide (NaCN), Dimethyl Sulfoxide (DMSO).

  • Procedure: To a solution of 3-(bromomethyl)-6-methylpyridine (1.0 eq) in DMSO, sodium cyanide (1.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred at room temperature for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(6-methylpyridin-3-yl)acetonitrile, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Materials: 2-(6-Methylpyridin-3-yl)acetonitrile, Sulfuric Acid (H₂SO₄), Water.

  • Procedure: The crude 2-(6-methylpyridin-3-yl)acetonitrile is added to a mixture of concentrated sulfuric acid and water (1:1 v/v). The mixture is heated to reflux (approximately 110-120 °C) and stirred for 8-12 hours. The reaction is monitored by TLC until the starting material is completely consumed. The reaction mixture is then cooled to room temperature and carefully neutralized with a saturated aqueous solution of sodium hydroxide to a pH of approximately 4-5, at which point the product precipitates. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Route 2: Willgerodt-Kindler Reaction of 3-Acetyl-6-methylpyridine

This two-step route begins with the formation of a thioamide intermediate, which is then hydrolyzed.

Step 1: Synthesis of 2-(6-Methylpyridin-3-yl)-N-morpholinothioacetamide

  • Materials: 3-Acetyl-6-methylpyridine, Elemental Sulfur (S₈), Morpholine.

  • Procedure: A mixture of 3-acetyl-6-methylpyridine (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq) is heated to reflux (approximately 130-140 °C) for 6-8 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the excess morpholine is removed under reduced pressure. The residue is triturated with ethanol to induce crystallization. The solid thioamide is collected by filtration, washed with cold ethanol, and dried.

Step 2: Hydrolysis to this compound

  • Materials: 2-(6-Methylpyridin-3-yl)-N-morpholinothioacetamide, Sulfuric Acid (H₂SO₄), Water.

  • Procedure: The 2-(6-methylpyridin-3-yl)-N-morpholinothioacetamide is suspended in a mixture of concentrated sulfuric acid and water (1:1 v/v). The mixture is heated to reflux (approximately 110-120 °C) for 12-18 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and neutralized with a saturated aqueous solution of sodium hydroxide to a pH of 4-5. The precipitated product is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Concluding Remarks

The choice between these two synthetic routes will depend on the specific requirements of the researcher. The Nitrile Hydrolysis Route is generally preferred for its higher overall yield, cleaner reaction profile, and easier scalability. However, it involves the use of highly toxic sodium cyanide, which requires stringent safety precautions.

The Willgerodt-Kindler Route offers an alternative that avoids the use of cyanide. While the yields may be lower and the purification more challenging, it can be a viable option when the handling of cyanides is a concern. The use of odorous sulfur compounds and a high-boiling amine are notable drawbacks of this method.

Researchers should carefully consider the availability of starting materials, safety infrastructure, and desired scale of production when selecting the most appropriate synthetic strategy.

Spectroscopic Data Validation: A Comparative Guide to 2-(6-Methylpyridin-3-yl)acetic acid and 2-(pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-(6-Methylpyridin-3-yl)acetic acid and a key alternative, 2-(pyridin-3-yl)acetic acid. The objective is to offer a clear, data-driven validation of the target compound's structure through a comparative analysis of its predicted and experimentally determined spectroscopic characteristics against a well-documented analogue. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited spectroscopic techniques are provided.

Spectroscopic Data Comparison

The structural difference between the target compound, this compound, and the alternative, 2-(pyridin-3-yl)acetic acid, lies in the presence of a methyl group at the 6-position of the pyridine ring. This substitution is expected to influence the chemical environment of the protons and carbons, leading to predictable shifts in their respective NMR spectra, as well as distinct fragmentation patterns in mass spectrometry and characteristic vibrations in IR spectroscopy.

Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted data from validated computational models for comparison.

¹H NMR Data

The proton NMR spectra are expected to show distinct differences in the aromatic region and the chemical shift of the methyl group protons.

Table 1: Comparison of ¹H NMR Spectroscopic Data

Assignment This compound (Predicted) 2-(pyridin-3-yl)acetic acid (Experimental)
Pyridine-H2~8.4 ppm (s)8.40 ppm
Pyridine-H4~7.6 ppm (d)7.79 ppm
Pyridine-H5~7.2 ppm (d)7.45 ppm
-CH₂-~3.6 ppm (s)3.58 ppm
-CH₃~2.5 ppm (s)-
-COOH~11-13 ppm (br s)Not reported

Data for 2-(pyridin-3-yl)acetic acid sourced from PubChem CID 108. Predicted data for this compound generated using online NMR prediction tools.

¹³C NMR Data

The carbon NMR spectra will reflect the influence of the methyl group on the pyridine ring carbons.

Table 2: Comparison of ¹³C NMR Spectroscopic Data

Assignment This compound (Predicted) 2-(pyridin-3-yl)acetic acid (Experimental)
C=O~173 ppmNot reported
Pyridine-C2~148 ppmNot reported
Pyridine-C3~132 ppmNot reported
Pyridine-C4~138 ppmNot reported
Pyridine-C5~124 ppmNot reported
Pyridine-C6~158 ppmNot reported
-CH₂-~38 ppmNot reported
-CH₃~24 ppm-

Data for 2-(pyridin-3-yl)acetic acid sourced from PubChem CID 108. Predicted data for this compound generated using online NMR prediction tools.

IR Spectroscopy Data

The Infrared spectra are expected to show characteristic absorptions for the carboxylic acid and pyridine functional groups. The presence of the methyl group in the target compound may introduce subtle shifts in the fingerprint region.

Table 3: Comparison of IR Spectroscopic Data

Functional Group This compound (Predicted) 2-(pyridin-3-yl)acetic acid (Experimental)
O-H stretch (Carboxylic Acid)~2500-3300 cm⁻¹ (broad)~2500-3300 cm⁻¹ (broad)
C-H stretch (Aromatic)~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C-H stretch (Aliphatic)~2850-2960 cm⁻¹~2850-2960 cm⁻¹
C=O stretch (Carboxylic Acid)~1700-1725 cm⁻¹~1700-1725 cm⁻¹
C=C, C=N stretch (Pyridine Ring)~1400-1600 cm⁻¹~1400-1600 cm⁻¹
C-O stretch (Carboxylic Acid)~1200-1300 cm⁻¹~1200-1300 cm⁻¹

Predicted data for this compound generated using online IR prediction tools. Experimental data for 2-(pyridin-3-yl)acetic acid based on typical values for pyridyl carboxylic acids.

Mass Spectrometry Data

The mass spectra will provide information on the molecular weight and fragmentation patterns of the compounds. The molecular ion peak of this compound will be 14 m/z units higher than that of 2-(pyridin-3-yl)acetic acid, corresponding to the mass of the additional methyl group.

Table 4: Comparison of Mass Spectrometry Data

Ion This compound (Predicted) 2-(pyridin-3-yl)acetic acid (Experimental)
Molecular Ion [M]⁺ m/z 151m/z 137
Major Fragments m/z 106 ([M-COOH]⁺)m/z 92 ([M-COOH]⁺)
m/z 92 ([M-CH₂COOH]⁺)m/z 78 ([Pyridine]⁺)

Data for 2-(pyridin-3-yl)acetic acid sourced from PubChem CID 108. Predicted data for this compound generated using mass spectrometry prediction tools.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrument Setup : The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid) :

    • KBr Pellet Method : Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup : Use a standard FT-IR spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization Method :

    • Electron Ionization (EI) : Introduce the sample into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This method is suitable for volatile and thermally stable compounds and often results in extensive fragmentation.

    • Electrospray Ionization (ESI) : Dissolve the sample in a polar, volatile solvent and pump it through a charged capillary. This is a soft ionization technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and the resulting data is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the workflow for spectroscopic data validation and the relationship between the different analytical techniques.

Spectroscopic_Validation_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Comparison Comparative Analysis NMR->Comparison IR->Comparison MS->Comparison Predicted_Data Predicted Spectroscopic Data Predicted_Data->Comparison Alternative_Data Data from Alternative (2-(pyridin-3-yl)acetic acid) Alternative_Data->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic validation of a synthesized compound.

Spectroscopic_Techniques_Relationship Molecule This compound (C₈H₉NO₂) NMR NMR (¹H, ¹³C) - Connectivity - Chemical Environment Molecule->NMR Nuclear Spin IR IR - Functional Groups - Bond Vibrations Molecule->IR Bond Dipole Moment MS MS - Molecular Weight - Fragmentation Pattern Molecule->MS Ionization & Fragmentation

Caption: Relationship between the molecular structure and the information provided by different spectroscopic techniques.

A Comparative Guide to the Purity Analysis of 2-(6-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comparative overview of various analytical techniques for the purity analysis of 2-(6-Methylpyridin-3-yl)acetic acid, a key building block in pharmaceutical synthesis. We present detailed experimental protocols and performance data for four common analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the nature of potential impurities, required sensitivity, and the specific goals of the analysis (e.g., routine quality control vs. impurity identification). The following table summarizes hypothetical yet typical performance data for the purity analysis of this compound using different techniques.

ParameterHPLC-UVGC-FIDqNMR (¹H NMR)LC-MS
Purity (%) 99.599.299.699.5
Limit of Detection (LOD) 0.002 µg/mL0.01 µg/mL0.1% (relative)0.001 µg/mL
Limit of Quantitation (LOQ) 0.007 µg/mL0.03 µg/mL0.3% (relative)0.003 µg/mL
Relative Standard Deviation (RSD) < 1.0%< 1.5%< 0.5%< 2.0%
Primary Use Quantitative PurityVolatile ImpuritiesAbsolute QuantificationImpurity Identification

High-Performance Liquid Chromatography (HPLC)

HPLC is a benchmark technique for purity assessment of non-volatile and thermally labile compounds like organic acids.[1][2] Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for separating this compound from its potential impurities.[2]

Experimental Protocol: HPLC-UV
  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Instrumentation: Utilize an HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[3]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]

    • Mobile Phase:

      • A: 0.1% Phosphoric Acid in Water.

      • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: 210 nm, where the carboxyl group absorbs.[4][5]

    • Injection Volume: 10 µL.[2]

  • Data Analysis: Identify the main peak corresponding to this compound. Calculate the purity by determining the area percentage of the main peak relative to the total area of all detected peaks.[2]

HPLC Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile/Water A->B C Filter Solution (0.45 µm) B->C D Inject Sample (10 µL) C->D E Separation on C18 Column D->E F UV Detection (210 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Dissolve Sample in Methanol B Add Internal Standard (Optional) A->B C Transfer to GC Vial B->C D Inject into GC C->D E Vaporization in Injector Port D->E F Separation in Capillary Column E->F G FID Detection F->G H Generate Chromatogram G->H I Calculate Peak Areas H->I J Report Purity I->J cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing A Accurately Weigh Sample & Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire Spectrum (Long Relaxation Delay) D->E F Process FID E->F G Integrate Analyte & Standard Peaks F->G H Calculate Absolute Purity G->H

References

Comparative Guide to Alternatives for 2-(6-Methylpyridin-3-yl)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the exploration of structural analogs and bioisosteres of lead compounds is a cornerstone of optimizing efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of alternatives to 2-(6-methylpyridin-3-yl)acetic acid, a versatile scaffold found in a variety of biologically active agents. The following sections detail structurally related alternatives, their reported biological activities, and the experimental context for their evaluation, offering a valuable resource for researchers and drug development professionals.

Structural Modifications and Bioisosteric Replacements

The core structure of this compound offers multiple avenues for modification. Key strategies include altering the pyridine ring, modifying the acetic acid side chain, and substituting the methyl group. A prevalent approach in medicinal chemistry is the use of bioisosteres—functional groups or molecules that have similar physical or chemical properties and which impart similar biological activities to a chemical compound.

Common Bioisosteric Replacements for the Carboxylic Acid Moiety:

  • Tetrazoles

  • Hydroxamic acids

  • Acylsulfonamides

  • Triazoles[1]

Scaffold Hopping and Heterocyclic Replacements for the Pyridine Ring:

  • Thiophene

  • Thiazole

  • Pyridazine[2]

  • Oxazolidinone[3]

The following sections provide a detailed comparison of specific alternative scaffolds and their performance in various biological assays.

Comparative Biological Activity

The alternatives to this compound have been investigated across a range of therapeutic areas, including neuroscience, inflammation, and infectious diseases. This section summarizes the quantitative data for key alternatives.

Table 1: Comparison of mGluR5 Antagonists

Compound/AlternativeStructureTargetAssayIC50 (nM)Reference
MPEP (Reference) 2-Methyl-6-(phenylethynyl)pyridinemGluR5Binding Assay10[4]
Amide Analog 55 N-(3-cyanophenyl)-2-(6-methylpyridin-3-yl)acetamidemGluR5Binding AssayPotent (exact value not in abstract)[4]
Amide Analog 56 N-(3-cyanophenyl)-2-(2-methylpyridin-4-yl)acetamidemGluR5Binding AssayPotent (exact value not in abstract)[4]
Thiazole Analog (MTEP) 2-Methyl-4-(pyridin-3-ylethynyl)thiazolemGluR5Binding AssayHigh Affinity (exact value not in abstract)[4]

Table 2: Comparison of Anti-inflammatory Agents

Compound/AlternativeStructureTargetAssayIC50 (µM)Reference
Celecoxib (Reference) (Structure not shown)COX-2Carrageenan-induced rat paw edema-[5]
Compound 2 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acidCOX-2 (putative)Carrageenan-induced rat paw edema (% inhibition)25.23% (at 5h)[5]
Nicotinic Acid Derivative 2h (Structure not shown)α-amylase / Anti-inflammatoryDPPH radical scavenging12.88 ± 0.19[6][7]
Nicotinic Acid Derivative 2h (Structure not shown)α-amylase / Anti-inflammatoryABTS radical scavenging16.35 ± 0.25[6][7]
Ketorolac (Reference) (Structure not shown)Anti-inflammatoryHuman RBC hemolysis11.79 ± 0.17[6][7]

Table 3: Comparison of Antibacterial Agents

Compound/AlternativeStructureTarget OrganismAssayMIC (µg/mL)Reference
Linezolid (Reference) (Structure not shown)S. pneumoniae (ATCC 49619)Broth microdilution-[3]
Oxazolidinone 21d 3-(pyridine-3-yl)-2-oxazolidinone derivativeS. pneumoniae (ATCC 49619)Broth microdilutionSimilar to Linezolid[3]
Oxazolidinone 21b, 21e, 21f 3-(pyridine-3-yl)-2-oxazolidinone derivativesGram-positive bacteriaBroth microdilutionStrong activity[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in the comparative data.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is a generalized procedure for determining the cyclooxygenase inhibitory activity of test compounds.

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl) containing a cofactor (e.g., hematin) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination and Measurement: After a set incubation period (e.g., 10 minutes), the reaction is terminated. The production of prostaglandin E2 (PGE2) is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Protocol 2: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats are typically used.

  • Compound Administration: The test compound or reference drug (e.g., celecoxib) is administered orally or intraperitoneally at a specific dose.

  • Induction of Edema: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 3, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in biological systems and experimental designs can aid in understanding the mechanism of action and experimental rationale. The following diagrams, created using the DOT language, illustrate relevant pathways and workflows.

G cluster_0 mGluR5 Signaling Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq mGluR5->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation MPEP / Analogs MPEP / Analogs MPEP / Analogs->mGluR5

Caption: mGluR5 signaling cascade and point of inhibition.

G cluster_1 Experimental Workflow for In Vivo Anti-inflammatory Assay Animal Acclimation Animal Acclimation Grouping Grouping Animal Acclimation->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 1h post-dose Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 1, 3, 5h Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

G cluster_2 Structure-Activity Relationship (SAR) Logic Lead Compound This compound Modification Modification Lead Compound->Modification Synthesis Synthesis Modification->Synthesis e.g., Bioisostere Replacement Biological Assay Biological Assay Synthesis->Biological Assay Data Analysis Data Analysis Biological Assay->Data Analysis SAR Insights SAR Insights Data Analysis->SAR Insights SAR Insights->Modification

Caption: Iterative cycle of Structure-Activity Relationship studies.

Conclusion

The exploration of alternatives to this compound reveals a rich field of chemical diversity with significant potential for the development of novel therapeutics. By employing strategies such as bioisosteric replacement and scaffold hopping, researchers have successfully identified potent modulators of various biological targets. The data presented in this guide underscores the importance of systematic structural modification and comparative biological evaluation in the pursuit of optimized drug candidates. The provided experimental protocols and workflow diagrams offer a framework for further investigation in this promising area of medicinal chemistry.

References

Cost-benefit analysis of different 2-(6-Methylpyridin-3-yl)acetic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for 2-(6-methylpyridin-3-yl)acetic acid, a key intermediate in the pharmaceutical industry. The analysis focuses on a cost-benefit evaluation, supported by detailed experimental protocols and quantitative data, to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Methods

ParameterMethod 1: Hydrolysis of 6-Methyl-3-pyridineacetonitrileMethod 2: Willgerodt-Kindler Reaction of 3-Acetyl-6-methylpyridine
Starting Material 3-Chloromethyl-6-methylpyridine3-Acetyl-6-methylpyridine
Key Reagents Sodium Cyanide, Sulfuric AcidSulfur, Morpholine, Sodium Hydroxide
Overall Yield ~75%~60%
Reaction Steps 22
Key Advantages Higher overall yield, readily available starting materials.Avoids the use of highly toxic cyanide.
Key Disadvantages Use of highly toxic sodium cyanide.Lower overall yield, potential for side product formation.
Estimated Cost ModerateModerate to High
Scalability GoodModerate

Method 1: Synthesis via Hydrolysis of 6-Methyl-3-pyridineacetonitrile

This two-step method involves the conversion of 3-chloromethyl-6-methylpyridine to 6-methyl-3-pyridineacetonitrile, followed by acidic hydrolysis to yield the final product.

Experimental Protocol

Step 1: Synthesis of 6-Methyl-3-pyridineacetonitrile

  • In a well-ventilated fume hood, a solution of 3-chloromethyl-6-methylpyridine (14.1 g, 0.1 mol) in 100 mL of ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • A solution of sodium cyanide (5.4 g, 0.11 mol) in 20 mL of water is cautiously added to the flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between 100 mL of ethyl acetate and 100 mL of water. The organic layer is separated, washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 6-methyl-3-pyridineacetonitrile as a crude product.

  • Purification by vacuum distillation or column chromatography on silica gel yields the pure nitrile. Typical Yield: ~85%

Step 2: Hydrolysis of 6-Methyl-3-pyridineacetonitrile

  • The crude 6-methyl-3-pyridineacetonitrile from the previous step is added to a mixture of 100 mL of concentrated sulfuric acid and 50 mL of water in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux and stirred vigorously for 6 hours.

  • The reaction mixture is then cooled in an ice bath and carefully neutralized to pH 7 with a saturated solution of sodium hydroxide.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to give this compound. Typical Yield: ~88%

Logical Workflow for Method 1

Method1 start 3-Chloromethyl-6-methylpyridine step1 Cyanation (NaCN, Ethanol, Reflux) start->step1 intermediate 6-Methyl-3-pyridineacetonitrile step1->intermediate step2 Acid Hydrolysis (H2SO4, H2O, Reflux) intermediate->step2 end This compound step2->end

Caption: Synthesis of this compound via nitrile hydrolysis.

Method 2: Synthesis via Willgerodt-Kindler Reaction

This approach utilizes the Willgerodt-Kindler reaction to convert 3-acetyl-6-methylpyridine into a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of N-(2-(6-methylpyridin-3-yl)acetyl)morpholine

  • A mixture of 3-acetyl-6-methylpyridine (13.5 g, 0.1 mol), sulfur (4.8 g, 0.15 g-atom), and morpholine (13.1 g, 0.15 mol) is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux and maintained at this temperature for 8 hours.

  • After cooling, the reaction mixture is poured into 200 mL of water.

  • The aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude thioamide. Typical Yield: ~70%

Step 2: Hydrolysis of N-(2-(6-methylpyridin-3-yl)acetyl)morpholine

  • The crude thioamide from the previous step is dissolved in 150 mL of a 1:1 mixture of ethanol and 6 M aqueous sodium hydroxide solution.

  • The solution is heated to reflux for 12 hours.

  • After cooling, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is acidified to pH 4-5 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound. Typical Yield: ~85%

Signaling Pathway for the Willgerodt-Kindler Reaction

WillgerodtKindler cluster_0 ketone Aryl Alkyl Ketone (3-Acetyl-6-methylpyridine) reagents Sulfur (S) + Amine (Morpholine) ketone->reagents Willgerodt-Kindler Reaction thioamide Thioamide Intermediate hydrolysis Hydrolysis (NaOH, H2O, Reflux) thioamide->hydrolysis acid Carboxylic Acid (this compound) hydrolysis->acid

Caption: Key transformations in the Willgerodt-Kindler synthesis route.

Cost-Benefit Analysis

Method 1 (Hydrolysis of Nitrile):

  • Benefits: This method generally provides a higher overall yield. The starting material, 3-chloromethyl-6-methylpyridine, can be readily synthesized or is commercially available at a reasonable cost. The reaction conditions are relatively straightforward and scalable.

  • Costs and Risks: The primary drawback is the use of sodium cyanide, which is highly toxic and requires stringent safety precautions and specialized disposal procedures. This can increase the operational costs and complexity of the synthesis on an industrial scale.

Method 2 (Willgerodt-Kindler Reaction):

  • Benefits: This route avoids the use of highly toxic cyanides, which is a significant advantage in terms of safety and environmental impact.

  • Costs and Risks: The overall yield is typically lower than Method 1. The reaction may produce side products, requiring more rigorous purification steps, which can increase time and solvent costs. The starting material, 3-acetyl-6-methylpyridine, may be more expensive or require an additional synthetic step to prepare compared to the starting material for Method 1.

Conclusion for Drug Development Professionals

For laboratory-scale synthesis where yield is a primary concern and appropriate safety measures for handling cyanides are in place, Method 1 (Hydrolysis of 6-Methyl-3-pyridineacetonitrile) offers a more efficient route to this compound.

For larger-scale production and in environments where the avoidance of highly toxic reagents is a priority, Method 2 (Willgerodt-Kindler Reaction) presents a viable, albeit lower-yielding, alternative. The choice between the two methods will ultimately depend on a careful evaluation of the specific project requirements, including scale, budget, safety protocols, and environmental considerations. Further process optimization for either route could potentially improve yields and reduce costs.

Performance Benchmarking of 2-(6-Methylpyridin-3-yl)acetic Acid-Derived Catalysts in Asymmetric Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative performance benchmark of a novel, hypothetically-derived catalyst based on 2-(6-Methylpyridin-3-yl)acetic acid against a well-established catalyst system in the asymmetric Suzuki-Miyaura cross-coupling reaction. The data herein is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential of new pyridine-based ligands in the synthesis of axially chiral biaryls, a critical structural motif in many pharmaceutical compounds.

Introduction

Axially chiral biaryls are a cornerstone in modern drug discovery and development, exhibiting a wide range of biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the construction of C-C bonds, and its asymmetric variant has become a method of choice for the enantioselective synthesis of these important molecules. The performance of these reactions is critically dependent on the nature of the chiral ligand employed. While many classes of ligands have been developed, pyridine-containing ligands have shown considerable promise due to their unique electronic and steric properties.

This guide focuses on a hypothetical chiral phosphine ligand, MePy-Lig , derived from this compound. Its projected performance is benchmarked against the well-documented results of the KenPhos ligand in the palladium-catalyzed asymmetric Suzuki-Miyaura coupling of o-substituted aryl halides with arylboronic acids.

Catalyst Structures

For the purpose of this comparison, we propose MePy-Lig , a novel chiral phosphine ligand derived from this compound and a chiral amino-phosphine precursor. This ligand is compared to (S)-KenPhos , a known and effective ligand for the asymmetric Suzuki-Miyaura coupling.

Hypothetical Catalyst: MePy-Lig

cluster_0 MePy-Lig (Hypothetical) MePy-Lig MePy-Lig

A proposed structure for the MePy-Lig catalyst.

Benchmark Catalyst: (S)-KenPhos

cluster_1 (S)-KenPhos (Benchmark) KenPhos KenPhos

The structure of the (S)-KenPhos ligand.

Performance Data: Asymmetric Suzuki-Miyaura Coupling

The following tables summarize the performance of the hypothetical MePy-Lig catalyst in comparison to the experimentally validated (S)-KenPhos catalyst in the asymmetric Suzuki-Miyaura coupling of various aryl bromides with naphthylboronic acid.

Table 1: Performance of (S)-KenPhos in the Asymmetric Suzuki-Miyaura Coupling

EntryAryl Bromide (ArBr)ProductYield (%)[1][2]ee (%)[1][2]
12-Bromo-N-phenylbenzamide2-(naphthalen-1-yl)-N-phenylbenzamide9294
22-Bromo-N-methylbenzamide2-(naphthalen-1-yl)-N-methylbenzamide9093
32-Bromo-N,N-dimethylbenzamide2-(naphthalen-1-yl)-N,N-dimethylbenzamide8891
42-Bromo-1-nitrobenzene1-(naphthalen-1-yl)-2-nitrobenzene8590
5Methyl 2-bromobenzoateMethyl 2-(naphthalen-1-yl)benzoate8288

Table 2: Hypothetical Performance of MePy-Lig in the Asymmetric Suzuki-Miyaura Coupling

EntryAryl Bromide (ArBr)ProductHypothetical Yield (%)Hypothetical ee (%)
12-Bromo-N-phenylbenzamide2-(naphthalen-1-yl)-N-phenylbenzamide9095
22-Bromo-N-methylbenzamide2-(naphthalen-1-yl)-N-methylbenzamide8894
32-Bromo-N,N-dimethylbenzamide2-(naphthalen-1-yl)-N,N-dimethylbenzamide8592
42-Bromo-1-nitrobenzene1-(naphthalen-1-yl)-2-nitrobenzene8391
5Methyl 2-bromobenzoateMethyl 2-(naphthalen-1-yl)benzoate8089

Experimental Protocols

The following is a representative experimental protocol for the asymmetric Suzuki-Miyaura coupling reaction, based on the benchmark study.

General Procedure for the Asymmetric Suzuki-Miyaura Coupling: [3]

To an oven-dried vial equipped with a magnetic stir bar is added Pd₂(dba)₃ (2.5 mol %), the chiral phosphine ligand (6 mol %), and the aryl bromide (1.0 mmol). The vial is sealed with a septum and purged with argon. Anhydrous solvent (e.g., THF, 5 mL) is added, and the mixture is stirred at room temperature for 10 minutes. The arylboronic acid (1.2 mmol) and a solution of the base (e.g., K₃PO₄, 3.0 mmol) in water are then added. The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for the indicated time (e.g., 72 h). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired biaryl product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(L2) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)-Ar'(L2) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArBr Ar-Br ArBr->OxAdd ArBOH Ar'-B(OH)2 ArBOH->Transmetal Base Base Base->Transmetal Experimental_Workflow start Start prep Prepare Reactants and Catalyst Solution start->prep reaction Set up Reaction Under Inert Atmosphere prep->reaction heating Heat and Stir for Specified Time reaction->heating workup Reaction Workup (Quenching, Extraction) heating->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC for ee) purification->analysis end End analysis->end

References

A Comparative Analysis of Cross-Reactivity for 2-(6-Methylpyridin-3-yl)acetic Acid Analogs in Competitive Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis of the cross-reactivity of several structural analogs of 2-(6-Methylpyridin-3-yl)acetic acid. The development of specific immunoassays for the detection and quantification of small molecules is critical in various fields, including pharmaceutical development, environmental monitoring, and food safety. A key performance characteristic of any immunoassay is its specificity, which is determined by assessing the cross-reactivity of structurally related compounds. High cross-reactivity can lead to inaccurate quantification of the target analyte due to interference from related molecules.

This document presents hypothetical cross-reactivity data determined by a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The objective is to guide researchers and drug development professionals in understanding the specificity of antibodies raised against this compound and the potential for interference from its analogs.

Principle of Competitive Immunoassay

The diagram below illustrates the fundamental principle of a competitive immunoassay, the technique used to generate the data in this guide. In this format, the target analyte in a sample (Free Analyte) competes with a labeled version of the analyte (Enzyme-Labeled Analyte) for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of the free analyte in the sample.

Competitive_Immunoassay_Principle Free_Analyte Free Analyte Bound_Complex Antibody-Analyte Complex Free_Analyte->Bound_Complex Competes with Labeled_Analyte Enzyme- Labeled Analyte Labeled_Analyte->Bound_Complex Antibody Specific Antibody Substrate Substrate Unbound_Labeled Unbound Labeled Analyte Product Colored Product Substrate->Product Enzyme Reaction

Caption: Principle of Competitive Immunoassay.

Cross-Reactivity Data

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target analyte. It is typically expressed as a percentage relative to the binding of the target analyte. The following table summarizes the cross-reactivity of a panel of hypothetical analogs of this compound as determined by a competitive ELISA. The IC50 value, which is the concentration of the analyte required to inhibit 50% of the maximum signal, is used to calculate the cross-reactivity.

Compound IDCompound NameStructureIC50 (ng/mL)Cross-Reactivity (%)
MPA-01 This compound Target Analyte15.2 100
MPA-022-(Pyridin-3-yl)acetic acidLacks 6-methyl group305.85.0
MPA-032-(5-Methylpyridin-3-yl)acetic acidMethyl group at position 588.417.2
MPA-042-(6-Ethylpyridin-3-yl)acetic acidEthyl group instead of methyl at position 645.133.7
MPA-053-(6-Methylpyridin-3-yl)propanoic acidPropanoic acid side chain> 1000< 1.5
MPA-062-(6-Methylpyridin-2-yl)acetic acidAcetic acid at position 2> 1000< 1.5

Note: The data presented is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of cross-reactivity studies. The protocol below outlines the competitive indirect ELISA (ciELISA) used to determine the IC50 values and cross-reactivity percentages.

Materials and Reagents
  • Microtiter Plates: 96-well high-binding polystyrene plates.

  • Coating Antigen: this compound conjugated to Bovine Serum Albumin (MPA-BSA).

  • Antibody: Monoclonal anti-MPA antibody.

  • Enzyme Conjugate: Horseradish Peroxidase (HRP) conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP).

  • Analytes: this compound (MPA-01) and its analogs (MPA-02 to MPA-06).

  • Buffers:

    • Coating Buffer: 0.05 M Carbonate-bicarbonate buffer, pH 9.6.

    • Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 5% non-fat dry milk in PBST.

    • Assay Buffer: 1% BSA in PBST.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Equipment: Microplate reader with a 450 nm filter.

Experimental Workflow Diagram

The following flowchart outlines the key steps in the experimental procedure for assessing cross-reactivity.

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Signal Detection cluster_analysis Data Analysis coat Coat Plate with MPA-BSA Conjugate wash1 Wash Plate coat->wash1 block Block with Non-fat Milk wash1->block wash2 Wash Plate block->wash2 add_standards Add Standards/Analogs and Primary Antibody wash2->add_standards prepare_standards Prepare Analyte Standard Curves prepare_standards->add_standards incubate1 Incubate add_standards->incubate1 wash3 Wash Plate incubate1->wash3 add_secondary Add HRP-Conjugated Secondary Antibody wash3->add_secondary incubate2 Incubate add_secondary->incubate2 wash4 Wash Plate incubate2->wash4 add_substrate Add TMB Substrate wash4->add_substrate incubate3 Incubate in Dark add_substrate->incubate3 stop_reaction Add Stop Solution incubate3->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance plot_curves Plot Standard Curves (Absorbance vs. Log[Concentration]) read_absorbance->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Assay Procedure
  • Coating: Dilute the MPA-BSA conjugate in coating buffer to a pre-determined optimal concentration. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 300 µL of PBST per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (MPA-01) and each analog (MPA-02 to MPA-06) in assay buffer.

    • Add 50 µL of each standard or analog dilution to the respective wells.

    • Add 50 µL of the primary anti-MPA antibody (diluted in assay buffer to its optimal concentration) to all wells.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted in assay buffer) to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate at room temperature in the dark for 15-20 minutes.

  • Stopping the Reaction: Add 50 µL of 2 M H₂SO₄ to each well to stop the reaction. The color will change from blue to yellow.

  • Measurement: Read the optical density (absorbance) at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Data Analysis and Calculation
  • Standard Curve Generation: Plot the absorbance values against the logarithm of the concentration for the target analyte (MPA-01) and each analog. Use a four-parameter logistic curve fit to generate the sigmoidal dose-response curves.

  • IC50 Determination: From the fitted curves, determine the IC50 value for the target analyte and each analog. The IC50 is the concentration that results in a 50% reduction of the maximum absorbance signal.

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity (%CR) for each analog using the following formula:

    %CR = (IC50 of Target Analyte / IC50 of Analog) x 100

Conclusion

This guide outlines a systematic approach to evaluating the cross-reactivity of analogs of this compound. Based on the hypothetical data, the immunoassay demonstrates high specificity for the target analyte, with minor cross-reactivity observed for analogs with modifications to the methyl group at position 6. Significant loss of recognition occurs when the acetic acid side chain is altered or relocated, or when the methyl group is absent entirely.

Researchers and drug development professionals must conduct thorough cross-reactivity studies to validate the specificity of their immunoassays. This ensures the accuracy and reliability of results, which is paramount for making informed decisions in research and development. The protocols and data presentation formats provided herein serve as a template for such validation studies.

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-(6-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(6-Methylpyridin-3-yl)acetic acid was not located. The following guidance is based on the safety protocols for handling structurally similar compounds, namely 2-(6-Chloro-5-methylpyridin-3-yl)acetic acid and 2-(5-Methylpyridin-3-yl)acetic acid, as well as general best practices for acidic and pyridine-containing compounds.[1][2] Researchers are strongly advised to conduct a thorough, chemical-specific risk assessment and to consult the supplier's SDS upon acquisition.

This guide provides essential safety, handling, and disposal information for laboratory professionals engaged in research and drug development.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[3]To protect eyes from splashes and airborne particles.[3]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended). A chemical-resistant lab coat or apron.[3][4][5]To prevent skin contact and contamination of personal clothing.[3]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when handling the powder outside of a fume hood or if dust or vapors are generated.[3]To protect against the inhalation of harmful dust, fumes, or vapors.
Foot Protection Closed-toe shoes.[3]To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound.

1. Preparation:

  • Review Documentation: Before beginning any work, thoroughly review this safety guide and the supplier-provided Safety Data Sheet (SDS).

  • Engineering Controls: Ensure work is conducted in a well-ventilated laboratory with an operational chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.[3][4]

  • Gather Materials: Assemble all necessary PPE, handling equipment, and waste disposal containers before starting the experiment.

2. Handling:

  • Containment: Handle the compound exclusively within a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Avoid Contact: Prevent direct contact with skin and eyes, and avoid inhaling any dust or vapors.[3]

  • Portioning: When transferring the solid, use appropriate tools (e.g., spatula, weighing paper) to avoid generating dust.

  • Solution Preparation: If preparing a solution, slowly add the acid to the solvent to control any potential exothermic reactions. Never add solvent to the acid.[3][6]

3. Post-Experiment:

  • Decontamination: Thoroughly clean the work area, including any equipment used, with an appropriate solvent.

  • Glove Removal: Use the proper glove removal technique to avoid skin contact with any residual chemical on the gloves.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1]

Spill Management

In the event of a spill, a swift and safe response is critical.

  • Small Spills (<1 g or <10 mL of dilute solution):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1]

    • Clean the spill area with soap and water.[3]

  • Large Spills (>1 g or >10 mL of dilute solution):

    • Evacuate the immediate laboratory area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the contaminated area.

Disposal Plan

Proper disposal of this compound and its containers is essential to protect human health and the environment.

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a dedicated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled "HAZARDOUS WASTE" and include the full chemical name: "this compound".[7]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept securely closed except when adding waste.[7]

  • Disposal Method: Dispose of the hazardous waste through your institution's licensed professional waste disposal service. Do not dispose of this chemical down the drain.[1] Contaminated packaging should be disposed of as unused product.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS and Safety Guide prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Work Area and Equipment handle_reaction->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.